molecular formula C15H22N2O9 B15583289 5-(t-Butyloxycarbonylmethoxy)uridine

5-(t-Butyloxycarbonylmethoxy)uridine

Cat. No.: B15583289
M. Wt: 374.34 g/mol
InChI Key: XAOFXPXOOXXGPS-UORFTKCHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(t-Butyloxycarbonylmethoxy)uridine is a useful research compound. Its molecular formula is C15H22N2O9 and its molecular weight is 374.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22N2O9

Molecular Weight

374.34 g/mol

IUPAC Name

tert-butyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate

InChI

InChI=1S/C15H22N2O9/c1-15(2,3)26-9(19)6-24-7-4-17(14(23)16-12(7)22)13-11(21)10(20)8(5-18)25-13/h4,8,10-11,13,18,20-21H,5-6H2,1-3H3,(H,16,22,23)/t8-,10-,11-,13-/m1/s1

InChI Key

XAOFXPXOOXXGPS-UORFTKCHSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(t-Butyloxycarbonylmethoxy)uridine, a modified nucleoside with potential applications in antiviral and anticancer drug development. The synthesis is a multi-step process involving protection of the uridine (B1682114) ribose moiety, introduction of a functional group at the C5 position of the uracil (B121893) base, subsequent elaboration to the carboxymethoxy side chain, and final esterification to the desired t-butyl ester.

Synthetic Strategy Overview

The overall synthetic route is outlined below. It begins with the protection of the 2' and 3'-hydroxyl groups of uridine as an isopropylidene acetal. This is followed by bromination at the C5 position of the uracil ring to provide a key intermediate. Nucleophilic substitution of the bromide with a carboxymethoxy synthon, followed by esterification with a t-butyl source, yields the protected target molecule. Finally, deprotection of the isopropylidene group affords this compound.

Synthesis_Workflow Uridine Uridine Protected_Uridine 2',3'-O-Isopropylideneuridine Uridine->Protected_Uridine 2,2-Dimethoxypropane (B42991), p-TsOH, Acetone Bromo_Uridine 5-Bromo-2',3'-O- isopropylideneuridine Protected_Uridine->Bromo_Uridine DBH or NBS, DMF Carboxy_Uridine 5-(Carboxymethoxy)-2',3'-O- isopropylideneuridine Bromo_Uridine->Carboxy_Uridine 1. NaH 2. Ethyl bromoacetate (B1195939) 3. LiOH Protected_Target 5-(t-Butyloxycarbonylmethoxy)- 2',3'-O-isopropylideneuridine Carboxy_Uridine->Protected_Target Boc2O, DMAP, t-BuOH, CH2Cl2 Target This compound Protected_Target->Target aq. TFA or Dowex H+

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2',3'-O-Isopropylideneuridine

This initial step protects the cis-diol of the ribose sugar to prevent side reactions in subsequent steps.

Methodology:

  • Suspend uridine in anhydrous acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Reagent/SolventMolar Equiv. / VolumePurpose
Uridine1.0Starting material
Anhydrous Acetone-Solvent and reactant
2,2-Dimethoxypropane5.0Acetal protecting agent
p-Toluenesulfonic acid (p-TsOH)0.1Acid catalyst
Saturated NaHCO₃ (aq)-Quenching agent
Ethyl Acetate-Extraction solvent
Anhydrous Na₂SO₄-Drying agent

Table 1: Reagents and conditions for the synthesis of 2',3'-O-Isopropylideneuridine.

Step 2: Synthesis of 5-Bromo-2',3'-O-Isopropylideneuridine

This step introduces a bromine atom at the C5 position of the uracil ring, which serves as a handle for the subsequent introduction of the side chain.

Methodology:

  • Dissolve 2',3'-O-Isopropylideneuridine in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS) portion-wise at room temperature.[1][2]

  • Stir the reaction mixture until completion, monitored by TLC.

  • Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by crystallization or silica gel chromatography.

Reagent/SolventMolar Equiv. / VolumePurpose
2',3'-O-Isopropylideneuridine1.0Starting material
Anhydrous DMF-Solvent
1,3-Dibromo-5,5-dimethylhydantoin (DBH)0.55 - 1.1Brominating agent[1]
Ethyl Acetate-Extraction solvent
Brine-Aqueous wash
Anhydrous Na₂SO₄-Drying agent

Table 2: Reagents and conditions for the synthesis of 5-Bromo-2',3'-O-Isopropylideneuridine.

Step 3: Synthesis of 5-(Carboxymethoxy)-2',3'-O-Isopropylideneuridine

This is a two-part step involving the alkylation of the 5-bromouridine (B41414) derivative followed by saponification of the resulting ester.

Methodology (Alkylation):

  • To a solution of 5-Bromo-2',3'-O-Isopropylideneuridine in anhydrous DMF, add sodium hydride (NaH) at 0 °C to generate the alkoxide.

  • After stirring for a short period, add ethyl bromoacetate dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Methodology (Saponification):

  • Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extract the carboxylic acid product with an organic solvent, dry, and concentrate to yield the crude product, which can be purified by chromatography if necessary.

Reagent/SolventMolar Equiv. / VolumePurpose
5-Bromo-2',3'-O-Isopropylideneuridine1.0Starting material
Anhydrous DMF-Solvent for alkylation
Sodium Hydride (NaH)1.2Base for alkoxide formation
Ethyl bromoacetate1.5Alkylating agent
THF/Water-Solvent for saponification
Lithium Hydroxide (LiOH)2.0Base for ester hydrolysis
1M HCl-Acid for workup

Table 3: Reagents and conditions for the synthesis of 5-(Carboxymethoxy)-2',3'-O-Isopropylideneuridine.

Step 4: Synthesis of 5-(t-Butyloxycarbonylmethoxy)-2',3'-O-Isopropylideneuridine

This step involves the esterification of the carboxylic acid with a t-butyl group.

Methodology:

  • Dissolve the carboxylic acid from Step 3 in a mixture of t-butanol and an anhydrous aprotic solvent like dichloromethane (B109758) (CH₂Cl₂).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture and purify the residue by silica gel column chromatography to obtain the t-butyl ester.

Reagent/SolventMolar Equiv. / VolumePurpose
5-(Carboxymethoxy)-2',3'-O-Isopropylideneuridine1.0Starting material
t-Butanol-Solvent and reactant
Dichloromethane (CH₂Cl₂)-Co-solvent
Di-tert-butyl dicarbonate (Boc₂O)1.5t-butylating agent
4-(Dimethylamino)pyridine (DMAP)0.1Catalyst

Table 4: Reagents and conditions for the synthesis of 5-(t-Butyloxycarbonylmethoxy)-2',3'-O-Isopropylideneuridine.

Step 5: Synthesis of this compound (Final Product)

The final step is the removal of the isopropylidene protecting group to yield the target compound.

Methodology:

  • Dissolve the protected nucleoside from Step 4 in an aqueous solution of a mild acid, such as trifluoroacetic acid (TFA) or by using an acidic ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form).

  • Stir the reaction at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) if TFA was used, or filter off the resin.

  • Concentrate the aqueous solution and purify the final product by reverse-phase High-Performance Liquid Chromatography (RP-HPLC) or crystallization.

Reagent/SolventConcentration / AmountPurpose
5-(t-Butyloxycarbonylmethoxy)-2',3'-O-isopropylideneuridine1.0 equivStarting material
Aqueous Trifluoroacetic Acid (TFA)50-80%Deprotection reagent
or Dowex 50W-X8 (H⁺ form)Catalytic amountAcidic resin for deprotection
Saturated NaHCO₃ (aq)-Neutralization (for TFA method)

Table 5: Reagents and conditions for the deprotection to yield this compound.

Logical Relationships in Synthesis

Logical_Relationships cluster_protection Protection Strategy cluster_functionalization C5 Functionalization cluster_esterification Ester Formation cluster_deprotection Final Deprotection Uridine_Hydroxyls Uridine 2',3'-OH Isopropylidene Isopropylidene Acetal Uridine_Hydroxyls->Isopropylidene Protection Uracil_C5H Uracil C5-H Uracil_C5Br Uracil C5-Br Uracil_C5H->Uracil_C5Br Bromination Carboxymethoxy Carboxymethoxy Sidechain Uracil_C5Br->Carboxymethoxy Nucleophilic Substitution Carboxylic_Acid Carboxylic Acid tButyl_Ester t-Butyl Ester Carboxylic_Acid->tButyl_Ester Esterification Protected_Ribose Protected Ribose Free_Ribose Free Ribose Protected_Ribose->Free_Ribose Acid Hydrolysis

Figure 2: Key chemical transformations in the synthesis.

This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions and purification procedures for each step to achieve the best possible yields and purity. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC should be used to characterize the intermediates and the final product.

References

5-(t-Butyloxycarbonylmethoxy)uridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(t-Butyloxycarbonylmethoxy)uridine is a modified nucleoside, specifically a derivative of uridine (B1682114). It serves as a crucial intermediate in the synthesis of other modified nucleosides, most notably 5-carboxymethoxyuridine, which is found in the anticodon of certain transfer RNAs (tRNAs). The t-butyloxycarbonyl (Boc) protecting group offers a strategic advantage in multi-step organic syntheses, particularly in the construction of modified oligonucleotides for therapeutic and research applications. This guide provides an in-depth overview of the chemical properties, synthesis, and analysis of this compound, highlighting its significance in the context of tRNA modification and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₅H₂₂N₂O₉[1]
Molecular Weight 374.34 g/mol [1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents such as dimethylformamide (DMF) and methanol (B129727).
Stability Stable under standard laboratory conditions. The Boc group is labile to strong acids.

Synthesis and Purification

The synthesis of this compound is typically achieved through the alkylation of a suitably protected uridine derivative. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from general procedures for the synthesis of 5-substituted uridine derivatives.

Materials:

Procedure:

  • Protection of Uridine: Start with a uridine derivative where the 2' and 3' hydroxyl groups are protected, for example, with an isopropylidene group, to prevent side reactions.

  • Alkylation: Dissolve 2',3'-O-isopropylideneuridine in anhydrous DMF. Add sodium hydride (NaH) portion-wise at 0 °C to generate the alkoxide.

  • After stirring for a short period, add t-butyl bromoacetate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5-(t-Butyloxycarbonylmethoxy)-2',3'-O-isopropylideneuridine.

  • Deprotection: The isopropylidene protecting group can be removed using acidic conditions (e.g., trifluoroacetic acid in water) to yield this compound.

Purification:

The final compound is typically purified by column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific protected intermediate. A common system is a gradient of methanol in dichloromethane.

Analytical Characterization

The structure and purity of this compound are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

  • H-6 (uracil): A singlet or doublet around 7.8-8.0 ppm.

  • H-1' (ribose): A doublet around 5.8-6.0 ppm.

  • Ribose protons (H-2', H-3', H-4', H-5'): A series of multiplets between 3.5 and 4.5 ppm.

  • -OCH₂- (ether linkage): A singlet around 4.5-4.7 ppm.

  • t-Butyl group: A singlet at approximately 1.4 ppm.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

  • Carbonyl carbons (C2, C4): Resonances in the range of 150-165 ppm.

  • C-6 (uracil): Around 140 ppm.

  • C-5 (uracil): Around 110 ppm.

  • Anomeric carbon (C-1'): Around 88-90 ppm.

  • Ribose carbons (C-2', C-3', C-4', C-5'): In the range of 60-85 ppm.

  • -OCH₂- (ether linkage): Around 65-70 ppm.

  • Quaternary carbon of t-Butyl group: Around 80-82 ppm.

  • Methyl carbons of t-Butyl group: Around 28 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₅H₂₂N₂O₉), the expected exact mass is 374.1325 g/mol . Electrospray ionization (ESI) is a common technique for this analysis.

Biological Relevance and Applications

This compound is primarily a synthetic precursor to 5-carboxymethoxyuridine (cmo⁵U). cmo⁵U is a post-transcriptionally modified nucleoside found at the wobble position (position 34) of the anticodon in several bacterial tRNAs.[2][3] This modification plays a critical role in expanding the decoding capacity of the tRNA, allowing it to recognize multiple codons.[2]

The biosynthesis of cmo⁵U is part of a complex tRNA modification pathway. In Gram-negative bacteria, this pathway involves the enzymatic conversion of a precursor uridine in the tRNA.[4][5] The study of these pathways and the functional roles of modified nucleosides often requires the chemical synthesis of modified tRNA fragments.

Role in Oligonucleotide Synthesis

The Boc-protected form, this compound, is valuable for the solid-phase synthesis of RNA oligonucleotides containing cmo⁵U. The Boc group protects the carboxylic acid functionality during the coupling steps of oligonucleotide synthesis and can be readily removed under specific acidic conditions that do not cleave the oligonucleotide from the solid support or remove other protecting groups.

Below is a diagram illustrating the general workflow for incorporating a modified nucleoside like 5-carboxymethoxyuridine into an RNA strand using a protected precursor.

experimental_workflow A This compound (Protected Monomer) B Phosphoramidite Synthesis A->B C Protected Phosphoramidite B->C D Solid-Phase Oligonucleotide Synthesis C->D E Protected Oligonucleotide on Solid Support D->E F Deprotection (Boc Removal) E->F G Oligonucleotide with 5-Carboxymethoxyuridine F->G

Workflow for incorporating 5-carboxymethoxyuridine into oligonucleotides.

Signaling Pathways

While this compound itself is not directly involved in biological signaling, its deprotected form, 5-carboxymethoxyuridine, is a key component of the tRNA modification pathway, which is crucial for translational fidelity and efficiency. The presence of modified nucleosides in the anticodon loop of tRNA ensures correct codon recognition and maintains the reading frame during protein synthesis.

The biosynthetic pathway of 5-carboxymethoxyuridine (cmo⁵U) and its subsequent methylation to 5-methoxycarbonylmethoxyuridine (mcmo⁵U) in some tRNAs is an important cellular process in many bacteria.[2][3][4]

signaling_pathway U34 Uridine at wobble position (U34) in pre-tRNA ho5U 5-hydroxyuridine (ho⁵U) U34->ho5U Hydroxylation cmo5U 5-carboxymethoxyuridine (cmo⁵U) ho5U->cmo5U Carboxymethylation mcmo5U 5-methoxycarbonylmethoxyuridine (mcmo⁵U) cmo5U->mcmo5U Methylation CmoA CmoA cxSAM Carboxy-SAM (cxSAM) CmoA->cxSAM CmoB CmoB CmoB->ho5U CmoM CmoM CmoM->cmo5U SAM S-adenosylmethionine (SAM) SAM->CmoA SAM->CmoM cxSAM->CmoB

Biosynthetic pathway of cmo⁵U and mcmo⁵U in bacterial tRNA.

Conclusion

This compound is a synthetically important molecule that facilitates the study of tRNA modifications and the development of novel RNA-based therapeutics. Its chemical properties, particularly the presence of the acid-labile Boc protecting group, make it an ideal building block for the incorporation of 5-carboxymethoxyuridine into oligonucleotides. A thorough understanding of its synthesis, purification, and analytical characterization is essential for researchers working in the fields of chemical biology, medicinal chemistry, and drug development. Further research into the biological roles of tRNA modifications will continue to underscore the importance of versatile synthetic intermediates like this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleosides are a cornerstone of modern therapeutic development, particularly in the realm of mRNA-based vaccines and therapeutics. Among these, modifications at the 5-position of uridine (B1682114) have proven to be pivotal in enhancing the efficacy and safety of synthetic mRNA. This technical guide provides a comprehensive overview of the mechanism of action of 5-(t-Butyloxycarbonylmethoxy)uridine, a putative protected precursor for the generation of 5-carboxymethoxyuridine or related 5-alkoxyuridine-modified oligonucleotides. While direct experimental data on this compound is not extensively available in public literature, its structural features strongly suggest its role as a synthetic intermediate. Therefore, this document elucidates its mechanism of action by drawing parallels with the well-characterized and structurally related 5-methoxyuridine (B57755) (5moU). The tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage for controlled, site-specific modifications. This guide will detail the impact of 5-alkoxy uridine modifications on mRNA immunogenicity, translational efficiency, and stability, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction: The Role of 5-Substituted Uridines in Drug Discovery

The therapeutic potential of in vitro transcribed (IVT) mRNA has been unlocked by the strategic use of modified nucleosides.[1][2] Unmodified synthetic mRNA can trigger innate immune responses, leading to inflammation and reduced protein expression.[3] Modifications to the uridine base, in particular, have been instrumental in overcoming these hurdles. This compound is a chemically modified nucleoside. The key feature is the presence of a t-Butyloxycarbonyl (Boc) protected methoxy (B1213986) group at the C5 position of the uracil (B121893) base. The Boc group is a well-known acid-labile protecting group in organic synthesis, suggesting that this compound is a precursor molecule designed for the synthesis of modified oligonucleotides.[] Upon deprotection, it would yield a 5-carboxymethoxyuridine or a related derivative, which can then be incorporated into an RNA sequence.

The biological effects of such a modification are best understood through the lens of 5-methoxyuridine (5moU), a closely related analog.[1][3] The introduction of a methoxy group at the 5-position of uridine residues in mRNA has been shown to significantly enhance its therapeutic properties by modulating key biological processes.[1][3]

Core Properties and Proposed Role

The structure of this compound features a bulky, hydrophobic Boc protecting group. This group serves two primary purposes in the context of oligonucleotide synthesis:

  • Protection of the reactive moiety: It prevents unwanted side reactions during the chemical synthesis of RNA strands.

  • Facilitating post-synthetic modification: After incorporation into an oligonucleotide, the Boc group can be selectively removed under mild acidic conditions to unmask the functional group, allowing for the conjugation of other molecules if desired.

The overarching role of this compound is therefore as a building block for the synthesis of functionally enhanced mRNA molecules.

G cluster_synthesis Chemical Synthesis Phase cluster_activation Activation Phase cluster_application Therapeutic Application Boc_Uridine This compound (Protected Precursor) Oligo_Synth Oligonucleotide Synthesis (e.g., Phosphoramidite Chemistry) Boc_Uridine->Oligo_Synth Incorporation Boc_Protected_RNA Boc-Protected Modified RNA Oligo_Synth->Boc_Protected_RNA Deprotection Boc Group Removal (Mild Acidic Conditions) Boc_Protected_RNA->Deprotection Functional_RNA Functionally Active 5-alkoxyuridine Modified RNA Deprotection->Functional_RNA Cellular_Delivery Cellular Delivery (e.g., LNP) Functional_RNA->Cellular_Delivery Biological_Effect Desired Biological Effect (Protein Expression) Cellular_Delivery->Biological_Effect

Figure 1: Proposed workflow for the use of this compound.

Mechanism of Action of 5-Alkoxyuridine Modified mRNA

Once incorporated into an mRNA sequence and deprotected, the 5-alkoxyuridine modification imparts its therapeutic benefits through a multi-faceted mechanism of action, primarily revolving around the interaction of the mRNA with the host cell's machinery.

Reduction of Innate Immunogenicity

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLR3, TLR7, and TLR8), RIG-I, and MDA5. This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, which can inhibit translation and lead to mRNA degradation.

The presence of a 5-methoxy group on the uridine base sterically hinders the binding of the mRNA to these PRRs. This leads to:

  • Reduced TLR Activation: 5moU-modified mRNA shows a significant reduction in the activation of TLR-mediated immune responses.[3]

  • Downregulation of Type-I IFN Signaling: Consequently, the production of type-I interferons is diminished.[5]

  • Decreased Pro-inflammatory Cytokine Production: The secretion of pro-inflammatory cytokines like TNF-α and IL-6 is significantly reduced, leading to a more favorable environment for protein translation.[1]

G cluster_pathway Innate Immune Recognition of Synthetic mRNA mRNA Unmodified mRNA TLR TLR7 / TLR8 (Endosome) mRNA->TLR Binds RIGI RIG-I / MDA5 (Cytosol) mRNA->RIGI Binds Modified_mRNA 5-moU Modified mRNA Modified_mRNA->TLR Binding Reduced Modified_mRNA->RIGI Binding Reduced Signaling MyD88 / TRIF Signaling Cascade TLR->Signaling RIGI->Signaling IRF_NFkB IRF3/7 & NF-κB Activation Signaling->IRF_NFkB Cytokines Type I IFN & Pro-inflammatory Cytokines (TNF-α, IL-6) IRF_NFkB->Cytokines Translation_Inhibition Translation Inhibition & mRNA Degradation Cytokines->Translation_Inhibition G cluster_workflow Experimental Workflow for Modified mRNA Synthesis and Evaluation Template 1. DNA Template Linearization IVT 2. In Vitro Transcription (with 5moUTP & Cap Analog) Template->IVT Purification 3. DNase Treatment & mRNA Purification IVT->Purification QC 4. Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Transfection 5. Transfection into Target Cells QC->Transfection Analysis 6. Functional Analysis (Protein Expression, Cytokine Assay) Transfection->Analysis

References

5-(t-Butyloxycarbonylmethoxy)uridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

5-(t-Butyloxycarbonylmethoxy)uridine is a derivative of uridine (B1682114), a fundamental component of ribonucleic acid (RNA). The modification at the 5-position of the pyrimidine (B1678525) ring, the introduction of a t-butyloxycarbonylmethoxy group, significantly alters the molecule's physicochemical properties, including its lipophilicity and potential for acting as a prodrug.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₉-
Molecular Weight 374.34 g/mol -
Appearance White to off-white solid (Predicted)-
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol); Poorly soluble in water (Predicted)-
Melting Point Not available-
Boiling Point Not available-
CAS Number Not Found in Searched Databases-

Synthesis and Manufacturing

The synthesis of this compound can be approached through several synthetic routes, primarily involving the modification of a uridine precursor. A plausible and efficient method involves the esterification of 5-carboxymethoxyuridine.

General Synthesis Workflow

The overall synthetic strategy involves the protection of the ribose hydroxyl groups, followed by the introduction of the carboxymethoxy group at the 5-position of the uracil (B121893) base, and subsequent esterification with a source of t-butyl alcohol.

G Uridine Uridine ProtectedUridine 2',3',5'-O-Protected Uridine Uridine->ProtectedUridine Protection CarboxymethoxyUridine 5-Carboxymethoxy-2',3',5'-O-Protected Uridine ProtectedUridine->CarboxymethoxyUridine Alkylation TargetMolecule 5-(t-Butyloxycarbonylmethoxy)-2',3',5'-O-Protected Uridine CarboxymethoxyUridine->TargetMolecule Esterification FinalProduct This compound TargetMolecule->FinalProduct Deprotection G cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug 5-(t-Boc-methoxy)uridine (Lipophilic) ActiveDrug 5-(Carboxymethoxy)uridine (Active Form) Prodrug->ActiveDrug Esterase Cleavage Target Viral/Cellular Enzymes ActiveDrug->Target Inhibition

An In-depth Technical Guide to 5-(t-Butyloxycarbonylmethoxy)uridine and Related 5-Substituted Uridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(t-Butyloxycarbonylmethoxy)uridine, a modified pyrimidine (B1678525) nucleoside. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the broader class of 5-substituted uridine (B1682114) derivatives to offer insights into its physicochemical properties, potential synthetic routes, and likely biological significance. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering a structured approach to understanding and potentially investigating this and similar molecules.

Introduction to 5-Substituted Uridine Derivatives

Uridine, a fundamental component of ribonucleic acid (RNA), and its derivatives have long been a focal point of therapeutic research. Modifications at the 5-position of the uracil (B121893) ring have yielded a diverse array of compounds with significant biological activities. These activities span antiviral, antibacterial, and anticancer applications. The substituent at the 5-position can modulate the molecule's interaction with various enzymes and receptors, leading to altered biological effects. Pyrimidine nucleoside analogues are widely utilized in treating infections caused by the human immunodeficiency virus (HIV) and DNA viruses from the herpes family.[1] It has been demonstrated that 5-substituted uracil derivatives can inhibit a range of pathogens, including HIV-1, herpes family viruses, and mycobacteria, through various mechanisms.[1]

Physicochemical Properties of this compound

Precise experimental data for this compound is not extensively available. However, based on its chemical structure, we can deduce its fundamental properties.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₉ChemBK
Molecular Weight 374.34 g/mol ChemicalBook
IUPAC Name 2-(tert-butoxy)-2-oxoethyl (2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-carboxylateInferred
CAS Number Not explicitly found in searchesN/A

Synthesis of 5-Substituted Uridine Derivatives: A General Overview

The synthesis of 5-substituted uridine derivatives typically involves the modification of a uridine starting material. While a specific protocol for this compound is not detailed in the available literature, a general synthetic strategy can be proposed based on established methods for similar compounds.

General Synthetic Workflow

The synthesis of 5-substituted uridine derivatives often follows a multi-step process that includes protection of reactive groups, introduction of the substituent at the 5-position, and subsequent deprotection.

G Uridine Uridine Protected_Uridine Protection of Hydroxyl Groups (e.g., silylation, acylation) Uridine->Protected_Uridine Halogenated_Uridine Halogenation at C5 (e.g., NBS, I₂/HIO₃) Protected_Uridine->Halogenated_Uridine Substituted_Uridine Substitution Reaction (e.g., Sonogashira, Suzuki, or nucleophilic substitution) Halogenated_Uridine->Substituted_Uridine Introduction of substituent precursor Final_Product Deprotection Substituted_Uridine->Final_Product Target_Molecule 5-Substituted Uridine Derivative Final_Product->Target_Molecule G cluster_cell Cell Compound 5-Substituted Uridine Derivative Mono_P Monophosphate Compound->Mono_P Kinase Di_P Diphosphate Mono_P->Di_P Kinase Tri_P Triphosphate Di_P->Tri_P Kinase Polymerase Viral/Cellular Polymerase Tri_P->Polymerase Nucleic_Acid DNA/RNA Chain Termination Polymerase->Nucleic_Acid

References

Navigating the Solubility Landscape of a Novel Uridine Derivative: A Technical Guide to 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(t-Butyloxycarbonylmethoxy)uridine is a modified nucleoside that holds potential for various therapeutic applications, leveraging the foundational role of uridine (B1682114) in cellular metabolism and RNA synthesis. A critical parameter in the preclinical development of any novel compound is its solubility, which directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive overview of the available solubility data for related uridine compounds, outlines a general experimental protocol for determining the solubility of novel derivatives like this compound, and presents a conceptual workflow for its initial characterization.

Disclaimer: Direct quantitative solubility data for this compound is not publicly available at this time. The data presented herein for parent and related compounds should be considered as a proxy and used with scientific discretion.

Comparative Solubility of Uridine and its Derivatives

To provide a foundational understanding, the following table summarizes the known solubility of uridine and two of its 5-substituted derivatives, 5-methyluridine (B1664183) and 5-bromouridine, in various common solvents. This comparative data offers valuable insights into how modifications at the 5-position of the uracil (B121893) ring can influence solubility characteristics.

CompoundSolventSolubilityTemperature
Uridine Water50 mg/mLNot Specified
Water45 mg/mL (Sonication recommended)Not Specified
PBS (pH 7.2)~5 mg/mLNot Specified
DMSO10 mg/mLNot Specified
DMSO240 mg/mL (Sonication recommended)Not Specified
Dimethylformamide (DMF)16 mg/mLNot Specified
MethanolSolubleNot Specified
EthanolModerately SolubleNot Specified
5-Methyluridine PBS (pH 7.2)~5 mg/mLNot Specified
DMSO10 mg/mLNot Specified
Dimethylformamide (DMF)16 mg/mLNot Specified
MethanolSlightly Soluble (Heated, Sonicated)Not Specified
WaterSparingly Soluble (Sonicated)Not Specified
5-Bromouridine PBS (pH 7.2)~5 mg/mLNot Specified
DMSO~15 mg/mLNot Specified
Dimethylformamide (DMF)~10 mg/mLNot Specified
WaterReadily SolubleNot Specified
WaterInsolubleNot Specified

Note: Conflicting data for 5-Bromouridine in water exists in the literature, highlighting the importance of empirical determination for the specific compound of interest.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

1. Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation: Prepare a series of saturated solutions by adding an excess amount of solid this compound to a known volume of each selected solvent in separate vials. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis: Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.

Conceptual Workflow for a Novel Uridine Derivative

The following diagram illustrates a generalized workflow for the initial characterization and assessment of a novel uridine derivative like this compound, from initial synthesis to preliminary biological evaluation.

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Evaluation A Synthesis of this compound B Structural Verification (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Solubility Determination (Shake-Flask Method) C->D E LogP/LogD Measurement D->E F Stability Analysis (pH, Temp) E->F G Cell-Free Assay (Target Enzyme/Receptor) F->G H Cell-Based Assay (e.g., Cytotoxicity, Antiviral) G->H I Mechanism of Action Studies H->I J Lead Candidate Decision I->J

Caption: A conceptual workflow for the initial assessment of a novel uridine derivative.

Conclusion

While specific solubility data for this compound remains to be determined, this guide provides a robust framework for researchers and drug development professionals. By leveraging comparative data from related uridine compounds and employing standardized experimental protocols like the shake-flask method, the solubility profile of this novel derivative can be accurately characterized. The outlined conceptual workflow further provides a logical pathway for its systematic evaluation, paving the way for its potential development as a therapeutic agent.

An In-Depth Technical Guide to the Stability of 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted stability of 5-(t-Butyloxycarbonylmethoxy)uridine, a modified nucleoside of interest in pharmaceutical research and development. In the absence of direct stability studies on this specific molecule, this document extrapolates data from structurally similar compounds and established principles of chemical degradation to forecast its stability profile under various stress conditions. This guide covers potential degradation pathways, detailed experimental protocols for stability testing, and analytical methodologies for monitoring degradation. All quantitative data presented are illustrative and based on published findings for related nucleoside analogues.

Introduction

This compound is a synthetic derivative of uridine (B1682114), featuring a t-butyloxycarbonylmethoxy group at the 5-position of the pyrimidine (B1678525) ring. Such modifications are often introduced to modulate the biological activity, metabolic stability, or pharmacokinetic properties of nucleoside analogues. A thorough understanding of a compound's stability is paramount for its development as a therapeutic agent, influencing formulation, storage, and shelf-life. Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[1]

This guide will explore the predicted stability of this compound by examining its core structural components: the uridine scaffold, the ether linkage at the 5-position, and the acid-labile t-butyloxycarbonyl (Boc) protecting group.

Predicted Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by three key structural features: the N-glycosidic bond of the uridine core, the ether linkage at the C5 position of the uracil (B121893) base, and the t-butyloxycarbonyl (Boc) group.

Uridine Core Stability: The N-Glycosidic Bond

The N-glycosidic bond in uridine is susceptible to hydrolysis under acidic conditions, leading to the cleavage of the bond and the formation of uracil and a ribose derivative.[2] The mechanism of acid-catalyzed hydrolysis of uridine involves protonation of the pyrimidine ring, which facilitates the departure of the ribose moiety.[2][3] In acidic media, the 5,6-double bond of uridine can also be hydrated to form 6-hydroxy-5,6-dihydrouridine (B159830), which can then undergo hydrolysis of the N-glycosidic bond.[2]

Substituents at the 5-position of the pyrimidine ring can influence the stability of the glycosidic bond.[4] While specific data for a methoxycarbonylmethoxy substituent is unavailable, the electronic properties of the substituent can affect the electron density of the pyrimidine ring and thus its susceptibility to protonation and subsequent hydrolysis.

Stability of the 5-Position Substituent

The 5-position of the pyrimidine ring is generally less electron-deficient and substituents at this position are typically quite stable.[5] The substituent in this compound is attached via an ether linkage. Ether linkages are generally stable to a wide range of conditions but can be cleaved under strong acidic conditions.[6]

Lability of the t-Butyloxycarbonyl (Boc) Group

The t-butyloxycarbonyl (Boc) group is a well-known acid-labile protecting group in organic synthesis.[7][8] It is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to yield a carboxylic acid, isobutylene, and carbon dioxide.[7] The Boc group is generally stable to basic and mildly acidic conditions.[9][10] However, some studies have reported the cleavage of Boc groups under specific basic conditions, particularly when the nitrogen atom is activated.[10][11]

Predicted Degradation Pathway

Based on the lability of its structural components, the primary degradation pathway for this compound under acidic conditions is predicted to be the cleavage of the Boc group, followed by or concurrent with the hydrolysis of the N-glycosidic bond. Under strongly acidic conditions, cleavage of the ether linkage at the 5-position may also occur. Under basic conditions, the molecule is expected to be relatively stable, although prolonged exposure to strong bases could potentially lead to some degradation.

Below is a conceptual workflow for investigating the degradation of this compound.

G cluster_0 Forced Degradation Studies cluster_1 Analysis A This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C, solid state) A->E F Photolytic Degradation (ICH Q1B) A->F G Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H LC-MS for Degradant Identification G->H I Characterization of Degradation Products H->I G A This compound B [Intermediate with Protonated Boc Group] A->B H+ C 5-(Carboxymethoxy)uridine B->C F Isobutylene + CO2 B->F D Uracil C->D H+ / H2O (Glycosidic Cleavage) E Ribose Derivative C->E H+ / H2O (Glycosidic Cleavage)

References

The Elusive Biological Profile of 5-(t-Butyloxycarbonylmethoxy)uridine: A Technical Overview of 5-Substituted Uridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive searches of publicly available scientific literature and databases did not yield specific information regarding the biological activity of 5-(t-Butyloxycarbonylmethoxy)uridine. This particular derivative appears to be either a novel, uncharacterized compound or a synthetic intermediate whose biological properties have not been disclosed in the public domain. However, the broader class of 5-substituted uridine (B1682114) derivatives represents a rich and diverse area of medicinal chemistry, with numerous analogs exhibiting significant biological activities, including anticancer, antiviral, and antimicrobial properties. This technical guide provides a comprehensive overview of the known biological activities of various 5-substituted uridine analogs, detailing their mechanisms of action, relevant experimental protocols, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel nucleoside-based therapeutics.

Introduction to 5-Substituted Uridine Derivatives

Uridine, a fundamental component of ribonucleic acid (RNA), plays a crucial role in various physiological processes. Chemical modification of the uridine scaffold, particularly at the C-5 position of the uracil (B121893) base, has been a highly successful strategy in the development of therapeutic agents. The introduction of various substituents at this position can profoundly influence the compound's metabolic stability, target affinity, and overall biological activity. These modifications can lead to compounds that act as enzyme inhibitors, antimetabolites, or modulators of cellular signaling pathways.

Biological Activities of 5-Substituted Uridine Analogs

The biological effects of 5-substituted uridines are diverse and depend on the nature of the substituent. Key activities reported in the literature include:

Anticancer Activity

Several 5-substituted uridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism often involves the interference with nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis.

  • 5-Fluorouracil (5-FU) and its Prodrugs: 5-Fluorouracil, a classic antimetabolite, is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis. Other derivatives, like 5'-deoxy-5-fluorouridine, also exert their cytotoxic effects through inhibition of DNA synthesis.[1]

  • Other Derivatives: Studies have shown that uridine derivatives with acyl chains or aromatic groups can exhibit antiproliferative activity against cancer cells, such as Ehrlich ascites carcinoma cells.[2][3]

Antimicrobial Activity

Modifications at the 5-position have also yielded compounds with significant antibacterial and antifungal properties.

  • Antibacterial Activity: Certain uridine derivatives have shown inhibitory activity against Gram-positive bacteria, including resistant strains of Mycobacterium smegmatis and Staphylococcus aureus.[4]

  • Antifungal Activity: Some synthesized uridine derivatives have demonstrated promising antifungal activity against phytopathogens like Aspergillus niger and Aspergillus flavus.[2][3]

Enzyme Inhibition

5-substituted uridine analogs have been designed to target specific enzymes involved in various metabolic pathways.

  • Glycosyltransferase Inhibitors: Uridine derivatives are being explored as inhibitors of glycosyltransferases, enzymes involved in the synthesis of complex carbohydrates. However, some synthesized C-5'-modified uridine derivatives showed no activity against bovine milk β-1,4-galactosyltransferase I.[5]

  • Uridine Phosphorylase Inhibitors: Analogs such as 5-(m-Benzyloxybenzyl)barbituric acid acyclonucleoside are potent inhibitors of uridine phosphorylase, an enzyme that catabolizes uridine. Inhibition of this enzyme can increase plasma uridine concentrations, which has implications for chemotherapy.[6]

Quantitative Data on Biological Activity

The following table summarizes quantitative data for various 5-substituted and other modified uridine derivatives as reported in the literature. It is important to note that these data are for compounds other than this compound.

Compound/DerivativeTarget/AssayActivityReference
5-Fluorodeoxyuridine (5'-dFUrd) Ehrlich ascites tumor cells (cytotoxicity)LD50 = 48 µM[1]
Uridine Derivatives 5-7 A. niger (antifungal)Inhibition of 64-72%[7]
5-Substituted Uridines Mycobacterium smegmatis (antibacterial)MIC = 15–200 μg/mL[4]
5-Substituted Uridines Staphylococcus aureus (antibacterial)MIC = 25–100 μg/mL[4]
Compound 6 (2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine) Ehrlich ascites carcinoma cells (anticancer)Promising antiproliferative activity[2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available. However, based on the literature for related compounds, general methodologies can be outlined.

General Synthesis of 5-Substituted Uridine Derivatives

The synthesis of 5-substituted uridine derivatives often involves the protection of the hydroxyl groups of the ribose sugar, followed by modification of the uracil base, and subsequent deprotection.

G Uridine Uridine ProtectedUridine Protected Uridine (e.g., 2',3'-O-isopropylidene) Uridine->ProtectedUridine Protection Halogenation 5-Halogenation (e.g., NBS, I2) ProtectedUridine->Halogenation HalogenatedUridine 5-Halogeno-Uridine Halogenation->HalogenatedUridine Coupling Coupling Reaction (e.g., Sonogashira, Suzuki) HalogenatedUridine->Coupling SubstitutedUridine 5-Substituted Uridine Coupling->SubstitutedUridine Deprotection Deprotection SubstitutedUridine->Deprotection FinalProduct Final 5-Substituted Uridine Analog Deprotection->FinalProduct

A generalized workflow for the synthesis of 5-substituted uridine analogs.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a 5-substituted uridine derivative) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways

Uridine and its derivatives can influence various cellular signaling pathways. While the specific pathways modulated by this compound are unknown, related compounds are known to interact with pathways crucial for cell survival and proliferation.

Pyrimidine (B1678525) Metabolism Pathway

As analogs of a key metabolite, 5-substituted uridines can directly interfere with the pyrimidine metabolism pathway, affecting the synthesis of nucleotides required for DNA and RNA production.

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Salvage Pathway Glutamine Glutamine + CO2 + ATP CPSII CPSII Glutamine->CPSII CarbamoylPhosphate Carbamoyl Phosphate CPSII->CarbamoylPhosphate ATCase ATCase CarbamoylPhosphate->ATCase Orotate Orotate ATCase->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP UTP -> CTP\n(RNA Synthesis) UTP -> CTP (RNA Synthesis) UMP->UTP -> CTP\n(RNA Synthesis) dUMP -> dTMP\n(DNA Synthesis) dUMP -> dTMP (DNA Synthesis) UMP->dUMP -> dTMP\n(DNA Synthesis) Uridine Uridine UK Uridine Kinase Uridine->UK UMP_salvage UMP UK->UMP_salvage ThymidylateSynthase Thymidylate Synthase dUMP -> dTMP\n(DNA Synthesis)->ThymidylateSynthase Inhibitor 5-Substituted Uridine Analogs (e.g., 5-FU) Inhibitor->ThymidylateSynthase Inhibition

Simplified diagram of the pyrimidine metabolism pathway and a potential point of inhibition by 5-substituted uridine analogs.

Conclusion

While the biological activity of this compound remains to be elucidated, the broader family of 5-substituted uridine derivatives continues to be a promising source of new therapeutic agents. The diverse biological activities, ranging from anticancer to antimicrobial effects, underscore the therapeutic potential of this class of compounds. Further research into novel derivatives, including the systematic evaluation of their biological profiles and mechanisms of action, is warranted and could lead to the development of next-generation nucleoside-based drugs. Researchers are encouraged to investigate the properties of this compound to fill the current knowledge gap and potentially uncover a new bioactive molecule.

References

An In-depth Technical Guide to 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(t-Butyloxycarbonylmethoxy)uridine, a modified nucleoside of interest in biomedical research and drug development. Due to the limited availability of literature dedicated solely to this compound, this guide synthesizes information from related 5-substituted uridine (B1682114) derivatives to present a thorough understanding of its synthesis, chemical properties, and potential biological applications.

Chemical Properties and Data

This compound is a derivative of uridine, a fundamental component of ribonucleic acid (RNA). The modification at the 5-position of the uracil (B121893) base introduces a t-butyloxycarbonylmethoxy group, which can influence its biological activity and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₉Inferred from structure
Molecular Weight 374.34 g/mol Inferred from structure
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(2-tert-butoxy-2-oxoethoxy)]pyrimidine-2,4-dioneInferred from structure
CAS Number Not availableN/A
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted)N/A

Table 2: Spectroscopic Data for Related Uridine Derivatives (for reference)

Compound1H NMR (Solvent)13C NMR (Solvent)Mass Spectrometry (m/z)
Uridine δ 7.89 (d, 1H), 5.91 (d, 1H), 5.90 (d, 1H), 4.36 (t, 1H), 4.24 (t, 1H), 4.14 (q, 1H), 3.93 (dd, 1H), 3.82 (dd, 1H) (D₂O)N/A245.08 [M+H]⁺
5-Methyluridine δ 7.72 (s, 1H), 5.88 (d, 1H), 4.25-4.15 (m, 2H), 4.05-3.95 (m, 1H), 3.85-3.75 (m, 2H), 1.85 (s, 3H) (DMSO-d₆)N/A259.09 [M+H]⁺
5-Carboxymethyluridine Spectral data available in literature but not fully detailed here.N/AN/A

Synthesis and Experimental Protocols

A direct, published synthesis for this compound is not currently available. However, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for the synthesis of 5-substituted uridines and general esterification techniques.

The proposed synthesis involves:

  • Synthesis of the precursor, 5-(carboxymethoxy)uridine. This can be achieved through various methods, with a common approach being the reaction of 5-hydroxyuridine (B57132) with a haloacetic acid derivative.

  • Esterification of 5-(carboxymethoxy)uridine with a t-butyl source. This step converts the carboxylic acid to its t-butyl ester.

Below is a detailed, hypothetical experimental protocol for this synthesis.

Proposed Synthesis Workflow

SynthesisWorkflow Proposed Synthesis of this compound Uridine Uridine Hydroxyuridine 5-Hydroxyuridine Uridine->Hydroxyuridine Hydroxylation ProtectedUridine Protected 5-Hydroxyuridine Hydroxyuridine->ProtectedUridine Protection of Ribose Hydroxyls CarboxymethoxyUridine 5-(Carboxymethoxy)uridine ProtectedUridine->CarboxymethoxyUridine Alkylation with t-butyl bromoacetate (B1195939) TargetMolecule This compound CarboxymethoxyUridine->TargetMolecule Deprotection

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-(Carboxymethoxy)uridine

This step is based on the alkylation of the 5-hydroxyuracil (B1221707) moiety. Protection of the ribose hydroxyl groups is often necessary to prevent side reactions.

  • Protection of Uridine: To a solution of uridine in a suitable solvent (e.g., pyridine), add a protecting group reagent such as dimethoxytrityl chloride (DMTr-Cl) or tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect the 5'-hydroxyl group. Subsequent protection of the 2' and 3'-hydroxyl groups can be achieved using reagents like acetic anhydride (B1165640) or other suitable protecting groups. Purify the protected uridine by column chromatography.

  • Hydroxylation of Protected Uridine: The protected uridine is then hydroxylated at the 5-position. This can be achieved using various methods, including bromination followed by hydrolysis.

  • Alkylation: To a solution of the protected 5-hydroxyuridine in an appropriate aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH). After stirring, add tert-butyl bromoacetate and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

  • Deprotection: Remove the protecting groups from the ribose moiety using appropriate conditions (e.g., acid treatment for DMTr, TBAF for silyl (B83357) ethers) to yield 5-(carboxymethoxy)uridine.

Step 2: t-Butyl Esterification of 5-(Carboxymethoxy)uridine

This step can be performed using several established methods for tert-butylation of carboxylic acids.

  • Reaction Setup: Dissolve 5-(carboxymethoxy)uridine in a suitable solvent such as dichloromethane (B109758) or THF.

  • Esterification: Add a tert-butylating agent. Common methods include:

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea in Method A).

  • Purification: Wash the filtrate with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the resulting residue by column chromatography to obtain this compound.

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound is scarce, the biological activities of other 5-substituted uridine derivatives provide insights into its potential applications. Modifications at the 5-position of the uracil ring are known to impart antiviral, anticancer, and antibacterial properties.

Table 3: Biological Activities of Related 5-Substituted Uridine Derivatives

Compound ClassBiological ActivityPotential Application
5-Halogenated Uridines (e.g., 5-Fluorouridine) Antimetabolite, inhibits thymidylate synthaseAnticancer therapy
5-Alkynyl Uridines (e.g., 5-Ethynyluridine) Bioorthogonal labeling of RNARNA tracking and imaging
5-Methoxyuridine Found in tRNA, influences codon recognitionResearch tool for studying translation
5-Carboxymethyluridine Found in tRNA, involved in translational fidelityResearch on protein synthesis

The t-butyloxycarbonylmethoxy group in this compound may serve as a lipophilic protecting group for the more polar 5-(carboxymethoxy)uridine. This could enhance cell membrane permeability, potentially making it a prodrug that is hydrolyzed intracellularly to release the active 5-(carboxymethoxy)uridine.

Potential Mechanism of Action: Inhibition of Pyrimidine (B1678525) Biosynthesis

Many 5-substituted uridines exert their biological effects by interfering with nucleotide metabolism. 5-Fluorouracil, a related compound, is a well-known inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis. It is plausible that this compound or its active metabolite could inhibit enzymes involved in the de novo pyrimidine biosynthetic pathway.

PyrimidineBiosynthesis Potential Inhibition of Pyrimidine Biosynthesis Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase UDP Uridine 5'-diphosphate (UDP) UMP->UDP UTP Uridine 5'-triphosphate (UTP) UDP->UTP dUMP Deoxyuridine 5'-monophosphate (dUMP) UDP->dUMP Ribonucleotide reductase RNA RNA UTP->RNA dTMP Deoxythymidine 5'-monophosphate (dTMP) dUMP->dTMP Thymidylate synthase DNA DNA dTMP->DNA TargetMolecule This compound (or its metabolite) TargetMolecule->UMP Potential Inhibition TargetMolecule->dTMP Potential Inhibition

Caption: Potential sites of action for 5-substituted uridines in the pyrimidine biosynthesis pathway.

Conclusion

This compound is a modified nucleoside with potential applications in various fields of biomedical research. While direct experimental data is limited, this guide provides a robust framework for its synthesis and potential biological evaluation based on the extensive literature on related 5-substituted uridine analogs. The t-butyl ester moiety may enhance its cellular uptake, suggesting its utility as a prodrug. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound. Researchers and drug development professionals can use the information presented here as a foundation for their investigations into this and other novel nucleoside derivatives.

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of 5-Substituted Uridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 5-substituted uridines in the evolution of modern therapeutics. From their initial discovery as potent antiviral agents to their ongoing development in anticancer and antibacterial applications, this document provides a comprehensive overview of their history, mechanisms of action, and the experimental foundations of their synthesis and evaluation.

A Historical Chronicle: The Emergence of 5-Substituted Uridines

The story of 5-substituted uridines is intrinsically linked to the dawn of antiviral chemotherapy. The mid-20th century saw the first significant breakthroughs in the fight against viral diseases, with 5-substituted 2'-deoxyuridines at the forefront.

Early Antiviral Agents:

The journey began with the synthesis and discovery of the antiviral properties of 5-iodo-2'-deoxyuridine (Idoxuridine, IDU) and 5-trifluoromethyl-2'-deoxyuridine (Trifluridine, TFT). These compounds were among the first licensed antiviral agents, primarily for the topical treatment of herpetic keratitis caused by the Herpes Simplex Virus (HSV).[1] While Prusoff was the first to describe the synthesis of IDU, Herrmann, along with Kaufman, Nesburn, and Maloney, first reported its inhibitory effects on vaccinia virus.[1]

This initial success spurred further research into a wide array of 5-substituted 2'-deoxyuridines, including 5-nitro-dUrd, 5-formyl-dUrd, 5-ethyl-dUrd, 5-vinyl-dUrd, and 5-ethynyl-dUrd, all of which demonstrated inhibitory activity against vaccinia virus replication in the early 1980s.[1] Notably, (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine, BVDU) emerged as a highly potent and selective inhibitor of HSV-1 and Varicella-Zoster Virus (VZV).[2]

Expansion to Anticancer and Antibacterial Applications:

The pyrimidine (B1678525) core of uridine (B1682114) has long been recognized as a "privileged structure" in medicinal chemistry.[3] This has led to the exploration of 5-substituted uridines beyond virology. 5-Fluorouracil (B62378) (5-FU) is a cornerstone of cancer chemotherapy, exerting its effect through the inhibition of thymidylate synthase.[3][4] More recent research has demonstrated the efficacy of certain 5-substituted uridines against Gram-positive bacteria, including resistant strains of Mycobacterium smegmatis and Staphylococcus aureus.[5]

Mechanisms of Action: How 5-Substituted Uridines Exert Their Effects

The therapeutic efficacy of 5-substituted uridines stems from their ability to interfere with fundamental cellular and viral processes, primarily nucleic acid synthesis.

Inhibition of Viral Polymerases

A primary mechanism of antiviral activity involves the inhibition of viral DNA or RNA polymerases. 5-substituted uridine analogs are taken up by cells and undergo intracellular phosphorylation to their active 5'-triphosphate form by a combination of viral and host cell kinases. This triphosphate metabolite then acts as a competitive inhibitor or an alternative substrate for the viral polymerase.

Incorporation of the modified nucleotide into the growing viral DNA or RNA chain can lead to chain termination, effectively halting viral replication.[6][7] The selectivity of many of these antiviral agents is conferred by the initial phosphorylation step, which is often catalyzed by a virus-encoded thymidine (B127349) kinase (TK), making the drug active only in infected cells.[2]

Figure 1: General workflow for the activation and mechanism of action of 5-substituted uridines as viral polymerase inhibitors.

Inhibition of Thymidylate Synthase

In the context of cancer chemotherapy, 5-fluorouracil (5-FU) is a prodrug that is converted intracellularly to several active metabolites, with 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) being a key player.[8] FdUMP inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[4][8]

FdUMP forms a stable ternary covalent complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF).[9] This complex blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), leading to a depletion of dTMP pools.[9] The resulting "thymineless death" of rapidly dividing cancer cells is a primary contributor to the cytotoxic effects of 5-FU.[4]

Thymidylate_Synthase_Inhibition Mechanism of Thymidylate Synthase Inhibition by 5-Fluorouracil cluster_activation Intracellular Activation cluster_inhibition Enzyme Inhibition cluster_pathway dTMP Synthesis Pathway 5-FU 5-Fluorouracil FdUMP FdUMP (Active Metabolite) 5-FU->FdUMP Metabolic Conversion TS Thymidylate Synthase (TS) FdUMP->TS Ternary_Complex Stable Ternary Complex TS->Ternary_Complex Forms CH2THF 5,10-CH2THF (Cofactor) CH2THF->TS dUMP dUMP Ternary_Complex->dUMP Blocks Binding dTMP dTMP dUMP->dTMP TS-catalyzed methylation DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis dTMP->DNA_Synthesis Inhibited

Figure 2: Inhibition of thymidylate synthase by the active metabolite of 5-fluorouracil, FdUMP.

Quantitative Analysis of Biological Activity

The following tables summarize the biological activity of key 5-substituted uridine derivatives against various viral and bacterial targets, as well as their cytotoxic effects.

Table 1: Antiviral Activity of 5-Substituted Uridine Analogs

CompoundVirusCell LineEC₅₀ (µM)Reference
5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU)HSV-10.1[10]
5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU)HSV-20.5[10]
5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU)VZV2[10]
5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU)HCMV5.9[10]
Compound 4HSV-1 KOS25.23[11]
Compound 6HSV-1 KOS15.76[11]
Compound 8HSV-1 KOS15.1[11]
Acyclovir (ACV)HSV-1 KOS13.96[11]

Table 2: Antibacterial Activity of 5-Substituted Uridines

Compound ClassBacteriaMIC (µg/mL)Reference
C5-substituted uridinesMycobacterium smegmatis (resistant)15-200[5]
C5-substituted uridinesStaphylococcus aureus (resistant)25-100[5]

Experimental Protocols

Synthesis of (E)-5-(2-Bromovinyl)uridine (BVRU)

(E)-5-(2-bromovinyl)uridine can be synthesized from 5-iodouridine (B31010). The process involves the following key steps:

  • Protection of Hydroxyl Groups: The 2' and 3' hydroxyl groups of 5-iodouridine are protected with an isopropylidene group using dry acetone (B3395972) and sulfuric acid. The 5'-hydroxyl group is then acylated using acetic anhydride (B1165640) in pyridine.

  • Sonogashira Cross-Coupling: The fully protected 5-iodouridine derivative undergoes a Sonogashira cross-coupling reaction with trimethylsilylacetylene.

  • Further Modifications: The resulting compound is then converted to (E)-5-(2-carbomethoxyvinyl)uridine and subsequently to (E)-5-(2-carboxyvinyl)uridine.

  • Final Conversion to BVRU: The carboxyvinyl derivative is then converted to (E)-5-(2-bromovinyl)uridine.

A similar pathway can be employed starting from 5-formyluracil (B14596) to synthesize (E)-5-(2-bromovinyl)uracil (BVU).[3]

BVRU_Synthesis Synthetic Pathway for (E)-5-(2-Bromovinyl)uridine (BVRU) Iodouridine 5-Iodouridine Protected_Iodouridine Protected 5-Iodouridine Iodouridine->Protected_Iodouridine Protection Carbomethoxyvinyl (E)-5-(2-carbomethoxyvinyl) uridine Protected_Iodouridine->Carbomethoxyvinyl Sonogashira Coupling & Modification Carboxyvinyl (E)-5-(2-carboxyvinyl) uridine Carbomethoxyvinyl->Carboxyvinyl Hydrolysis BVRU (E)-5-(2-bromovinyl) uridine (BVRU) Carboxyvinyl->BVRU Final Conversion

Figure 3: Simplified schematic of the synthesis of (E)-5-(2-bromovinyl)uridine.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

The antiviral activity of synthesized compounds can be evaluated using a cytopathic effect (CPE) inhibition assay.

  • Cell Culture: A suitable host cell line (e.g., Vero cells for HSV) is cultured in 96-well plates to form a confluent monolayer.

  • Viral Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are then treated with various concentrations of the test compounds. A known antiviral drug (e.g., acyclovir) is used as a positive control.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.

  • CPE Evaluation: The percentage of CPE inhibition is determined microscopically or by using a cell viability assay (e.g., MTT assay).

  • EC₅₀ Determination: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, is calculated from the dose-response curve.[11]

Conclusion and Future Directions

The discovery and development of 5-substituted uridines represent a landmark achievement in medicinal chemistry. From their origins as pioneering antiviral drugs to their current applications in oncology and bacteriology, these versatile molecules continue to be a rich source of therapeutic innovation. Future research will likely focus on the development of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel delivery systems and combination therapies also holds promise for expanding the therapeutic utility of this important class of compounds. The ongoing investigation into their mechanisms of action will undoubtedly unveil new targets and strategies for combating a wide range of diseases.

References

The Role of the t-Butyloxycarbonyl (Boc) Group in Nucleoside Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate field of nucleoside chemistry, particularly in the synthesis of oligonucleotides and their analogues for therapeutic and diagnostic applications, the use of protecting groups is paramount. These chemical moieties temporarily block reactive functional groups to prevent undesired side reactions during synthesis. The t-Butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group, primarily for the exocyclic amino functions of nucleobases. This guide provides a comprehensive overview of the role of the Boc group in nucleoside chemistry, its application, stability, and the methodologies for its introduction and removal. While the term "t-Butyloxycarbonylmethoxy" does not correspond to a standard protecting group in the literature, this guide will also briefly discuss the conceptually related alkoxymethyl protecting groups used for hydroxyl protection in ribonucleosides.

The t-Butyloxycarbonyl (Boc) Group in Nucleoside Protection

The t-Butyloxycarbonyl (Boc) group is a carbamate-based protecting group extensively used in organic synthesis, including peptide and nucleoside chemistry.[1] Its primary role in nucleoside chemistry is the protection of the exocyclic amino groups of nucleobases such as adenine, guanine, and cytosine, as well as the imide function of thymine (B56734) and uracil.[][3] This protection is crucial to prevent reactions at these sites during oligonucleotide synthesis and other chemical modifications of nucleosides.[4]

Key Characteristics and Advantages

The Boc group offers several advantages in nucleoside synthesis:

  • Acid Lability: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal in the presence of other protecting groups that are stable to acid.[1][5]

  • Stability: It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation, making it compatible with many synthetic steps.[1][3][6]

  • Orthogonality: The acid-labile nature of the Boc group provides orthogonality with other commonly used protecting groups in nucleoside chemistry, such as the base-labile acyl groups (e.g., benzoyl, isobutyryl) for nucleobases, the fluoride-labile silyl (B83357) ethers (e.g., TBDMS) for the 2'-hydroxyl group, and the acid-labile dimethoxytrityl (DMTr) group for the 5'-hydroxyl group.[3] This orthogonality is fundamental for the stepwise synthesis of oligonucleotides.

Applications in Nucleoside and Oligonucleotide Synthesis

The Boc group is utilized in various aspects of nucleoside chemistry:

  • N-Protection of Nucleobases: This is the most common application. For instance, N3-Boc-protected thymidine (B127349) has been used for the synthesis of sugar-modified nucleoside analogs.[3] Similarly, Boc protection of the N3-position of uridine (B1682114) is employed to prevent undesired alkylation during further modifications.[7]

  • Synthesis of Modified Nucleosides: Boc-protected nucleosides serve as key intermediates in the synthesis of a wide array of modified nucleosides for therapeutic and research purposes.[8]

  • Oligonucleotide Synthesis: While less common than acyl protecting groups for routine solid-phase oligonucleotide synthesis, the Boc group can be employed in specific strategies where its unique stability profile is advantageous.

Quantitative Data on Boc Group Stability and Reaction Yields

The following tables summarize quantitative data regarding the stability of the Boc group and the yields of protection and deprotection reactions, compiled from various literature sources.

Protecting Group Substrate Protection Reagent Solvent/Base Yield (%) Reference
N3-BocThymidine(Boc)₂OAcetonitrile (B52724)/DMAPHigh[3]
N3-BocUridine derivative(Boc)₂OStandard conditionsNot specified[7]
N-BocGeneral Amines(Boc)₂OTHF/TEAHigh[1]
N-BocPurines(Boc)₂OHünig's baseNot specified[8]

Table 1: Representative Yields for Boc Protection of Nucleosides and Related Compounds.

Protected Group Deprotection Reagent Solvent Conditions Stability of Other Groups Reference
N3-Boc (Thymidine)Not specifiedNot specifiedStable to Ac, TBDMS, DMTr removalAc, TBDMS, DMTr[3]
N-BocTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureBase-labile groups stable[5]
N-BocHClMethanolRoom TemperatureBase-labile groups stable[5]
N-BocAlCl₃Not specifiedSelective cleavageOther protecting groups stable[5]
N-BocTrimethylsilyl iodide then MethanolNot specifiedFor harsh condition avoidanceNot specified[5]

Table 2: Stability and Deprotection Conditions for the Boc Group.

Experimental Protocols

General Protocol for N-Boc Protection of a Nucleoside

This protocol is a generalized procedure based on common laboratory practices for the N-protection of nucleosides with a Boc group.

Materials:

Procedure:

  • Dissolve the nucleoside in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (catalytic amount) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected nucleoside.

General Protocol for N-Boc Deprotection

This protocol describes a standard method for the removal of the N-Boc group using trifluoroacetic acid.

Materials:

  • N-Boc protected nucleoside

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected nucleoside in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

  • The crude deprotected nucleoside can be used directly for the next step or purified further if required.

Signaling Pathways and Experimental Workflows

The Boc group is a tool for chemical synthesis and does not directly participate in biological signaling pathways. However, its use is integral to the synthesis of nucleoside analogues that are designed to interact with or modulate such pathways. The following diagrams illustrate the logical workflow of using a Boc-protected nucleoside in a synthetic strategy.

experimental_workflow cluster_synthesis Synthesis of Modified Nucleoside Start Starting Nucleoside Boc_Protection N-Boc Protection Start->Boc_Protection (Boc)₂O, DMAP Modification Chemical Modification (e.g., Glycosylation, Alkylation) Boc_Protection->Modification Boc-Protected Intermediate Boc_Deprotection N-Boc Deprotection Modification->Boc_Deprotection Modified Intermediate End Final Modified Nucleoside Boc_Deprotection->End TFA or HCl

Caption: Synthetic workflow for a modified nucleoside using Boc protection.

orthogonal_protection_strategy cluster_deprotection Orthogonal Deprotection Steps Nucleoside Starting Ribonucleoside 5'-OH 3'-OH 2'-OH Nucleobase-NH₂ DMTr_Protection 5'-OH Protection Nucleoside->DMTr_Protection Silyl_Protection 2'-OH Protection DMTr_Protection->Silyl_Protection Boc_Protection Nucleobase N-Protection Protected_Nucleoside Fully Protected Ribonucleoside 5'-O-DMTr 3'-OH 2'-O-TBDMS Nucleobase-NH-Boc Boc_Protection->Protected_Nucleoside Silyl_Protection->Boc_Protection DMTr_Removal DMTr Removal (Acid) Protected_Nucleoside->DMTr_Removal During Synthesis Silyl_Removal TBDMS Removal (Fluoride) DMTr_Removal->Silyl_Removal Post-Synthesis Boc_Removal Boc Removal (Stronger Acid) Silyl_Removal->Boc_Removal Final Deprotection

Caption: Orthogonal protection strategy in ribonucleoside chemistry.

Alkoxymethyl Protecting Groups: A Conceptual Parallel

While "t-Butyloxycarbonylmethoxy" is not a recognized protecting group, the concept of an alkoxymethyl ether as a protecting group for hydroxyl functions is well-established in nucleoside chemistry, particularly for the 2'-OH of ribonucleosides.[9] A prominent example is the [(triisopropylsilyl)oxy]methyl (TOM) group.[10]

These groups are generally introduced as alkoxymethyl chlorides and are stable to the conditions of oligonucleotide synthesis. Their removal often requires specific conditions, providing another layer of orthogonality. For instance, the TOM group is cleaved by fluoride (B91410) ions, similar to other silyl ethers. The key structural feature is the R-O-CH₂- linkage to the nucleoside's hydroxyl group.

Conclusion

The t-Butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its application in nucleoside chemistry is critical for the development of novel therapeutic agents and research tools. Its well-defined reactivity, stability, and orthogonality make it an invaluable tool for the selective protection of nucleobase amino groups. While the specific term "t-Butyloxycarbonylmethoxy" does not appear in the chemical literature, the principles of using protecting groups like Boc and the conceptually similar alkoxymethyl ethers are fundamental to the advancement of nucleic acid research and drug development. A thorough understanding of their properties and the associated experimental protocols is essential for any researcher in this field.

References

Spectroscopic and Chromatographic Characterization of 5-Substituted Uridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for 5-substituted uridine (B1682114) derivatives, with a specific focus on compounds related to 5-(t-Butyloxycarbonylmethoxy)uridine. Due to the limited availability of published experimental data for this compound, this document utilizes data from its close structural analog, 5-methoxyuridine, as a representative example. The methodologies and data presentation herein are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of modified nucleosides.

Introduction

5-substituted uridine derivatives are a class of modified nucleosides with significant potential in various therapeutic areas, including antiviral and anticancer drug development. The introduction of a substituent at the 5-position of the uracil (B121893) base can modulate the biological activity, metabolic stability, and target-binding affinity of the parent nucleoside. Accurate and thorough characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the quality and reproducibility of research findings. This guide outlines the key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—used to elucidate the structure and purity of these compounds.

Spectroscopic Data for 5-Methoxyuridine (as an analog for this compound)

The following tables summarize the expected spectroscopic data for 5-methoxyuridine. These values are based on published data and general knowledge of nucleoside chemistry and are intended to be representative.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityAssignment
~7.8sH-6
~5.8dH-1'
~4.2 - 4.4mH-2', H-3', H-4'
~3.8s-OCH₃
~3.7 - 3.9mH-5'a, H-5'b

Note: Predicted chemical shifts are for a standard deuterated solvent such as DMSO-d₆ or D₂O. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~163C-4
~150C-2
~140C-5
~125C-6
~88C-1'
~85C-4'
~74C-2'
~70C-3'
~61C-5'
~59-OCH₃

Note: Predicted chemical shifts are subject to variations based on experimental parameters.

Table 3: Mass Spectrometry Data
Ionization ModeMass-to-Charge Ratio (m/z)Assignment
ESI+[M+H]⁺Protonated Molecule
ESI+[M+Na]⁺Sodium Adduct
ESI-[M-H]⁻Deprotonated Molecule

Note: The exact m/z values will depend on the isotopic composition of the molecule.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for 5-substituted uridine derivatives.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peaks.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µM to nM range) in a solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, or water, often with a small percentage of formic acid for ESI+).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a common and suitable technique for polar molecules like nucleosides. Both positive (ESI+) and negative (ESI-) ion modes should be explored to obtain comprehensive data.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight and identify adducts.

    • Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation patterns, which can aid in structural confirmation.

  • Data Analysis: Analyze the resulting mass spectra to determine the elemental composition from the accurate mass and to interpret the fragmentation patterns to confirm the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a 5-substituted uridine derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

A Technical Guide to the Therapeutic Applications of Modified Uridines

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The advent of synthetic messenger RNA (mRNA) has catalyzed a paradigm shift in therapeutic development, spanning vaccines, protein replacement therapies, and gene editing. A primary obstacle to the clinical translation of early synthetic mRNA was its inherent instability and its propensity to activate innate immune sensors, leading to undesirable inflammatory responses and reduced protein expression. The strategic incorporation of modified nucleosides, particularly modified uridines, has proven to be a transformative solution. This technical guide provides an in-depth exploration of the core principles, therapeutic applications, and experimental methodologies related to modified uridines. It details how modifications like pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) enhance translational capacity, improve biological stability, and critically, enable the evasion of innate immune recognition. This document summarizes key quantitative data, provides detailed experimental protocols for the synthesis and evaluation of modified mRNA, and visualizes the underlying biological pathways and experimental workflows.

The Role of Uridine (B1682114) Modifications in mRNA Therapeutics

Unmodified, in vitro-transcribed (IVT) mRNA is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), similar to viral RNA.[1] This recognition triggers antiviral defense mechanisms that can lead to rapid degradation of the therapeutic mRNA and inhibition of protein translation, severely limiting its efficacy.[2][3] The incorporation of modified uridines addresses two fundamental challenges: immunogenicity and efficiency.

Enhancing Translational Efficiency and Stability

The substitution of uridine with modified versions like pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) significantly enhances the translational capacity of the mRNA molecule.[2][] This is attributed to several factors. Modified nucleosides can alter the secondary and tertiary structure of mRNA, which may facilitate more efficient ribosome binding and elongation.[][] Furthermore, by reducing the activation of immune sensors like Protein Kinase R (PKR), which phosphorylates the eukaryotic initiation factor 2α (eIF2α) to shut down translation, modified mRNA avoids a key cellular defense mechanism that would otherwise halt protein synthesis.[6][7]

The presence of pseudouridine can also improve the stability of the mRNA secondary structure, protecting it from degradation by nucleases and thereby increasing its biological half-life.[][8][9] This enhanced stability ensures that the mRNA template remains intact for a longer duration, allowing for sustained production of the therapeutic protein.[2]

Evading the Innate Immune Response

A pivotal breakthrough in mRNA therapeutics was the discovery that nucleoside modifications, particularly of uridine, allow synthetic mRNA to evade detection by key pattern recognition receptors (PRRs).[3] The innate immune system employs several sensors to detect foreign RNA:

  • Endosomal Toll-Like Receptors (TLR7 and TLR8): These receptors recognize uridine-rich single-stranded RNA (ssRNA) within the endosome.[10][11] The incorporation of Ψ or m1Ψ sterically hinders the binding of the mRNA to these receptors, thereby preventing the initiation of a downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[6][12][13]

  • Cytosolic Sensors (RIG-I and MDA5): Retinoic acid-inducible gene I (RIG-I) recognizes short, double-stranded RNA with a 5'-triphosphate end, a common byproduct of the IVT process.[14][15][16] Melanoma differentiation-associated protein 5 (MDA5) recognizes long dsRNA.[14] Uridine modifications have been shown to abrogate the activation of RIG-I and MDA5, preventing the induction of a type I IFN response.[2][6][14][17]

  • Protein Kinase R (PKR): This cytosolic sensor is activated by dsRNA, leading to a general shutdown of protein synthesis.[6] The use of modified uridines and stringent purification methods to remove dsRNA byproducts minimizes PKR activation.[18][19]

By mitigating the activation of these pathways, modified mRNA is not only translated more efficiently but also exhibits a significantly improved safety profile, avoiding the dose-limiting toxicities associated with the strong inflammatory responses induced by unmodified mRNA.[8][20]

Key Modified Uridines and Their Properties

While numerous modifications have been explored, pseudouridine and its derivatives are the most widely implemented in clinical applications.

Pseudouridine (Ψ)

Pseudouridine, an isomer of uridine, is the most abundant naturally occurring RNA modification.[][21] It is created by rotating the uracil (B121893) base and attaching it to the ribose sugar via a C-C bond instead of the usual N-C glycosidic bond.[9][22] Its incorporation into synthetic mRNA was a foundational step in creating non-immunogenic, highly translatable molecules.[2] Studies have shown that Ψ-containing mRNA leads to superior protein expression in cultured cells and in vivo, while avoiding the induction of inflammatory cytokines like IFN-α.[2]

N1-methylpseudouridine (m1Ψ)

N1-methylpseudouridine is a derivative of pseudouridine that provides even greater immune evasion and a more significant boost to protein production than its parent molecule.[][21] The complete substitution of uridine with m1Ψ has been shown to be more effective at suppressing immune activation and enhancing protein expression than pseudouridine.[] This superior performance led to its adoption as the "gold standard" for the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines, which demonstrated efficacies of around 95%.[8][20][21]

Other Emerging Modifications

Research continues to explore other uridine analogs to fine-tune the properties of therapeutic mRNA. For instance, 5-methoxy-uridine (5moU) has been shown to outperform other modifications in certain contexts, leading to up to a 4-fold increase in transgene expression in primary human macrophages while triggering only moderate pro-inflammatory responses.[6] Other modifications such as 2-thiouridine (B16713) (s2U) and 5-methyluridine (B1664183) (m5U) have also been shown to reduce the immunogenic potential of RNA.[23]

Therapeutic Applications

The ability to produce specific proteins in vivo safely and efficiently has unlocked a wide range of therapeutic applications for modified uridine-containing mRNA.

  • mRNA Vaccines: This is the most successful application to date. mRNA vaccines deliver the genetic code for a specific viral antigen (e.g., the SARS-CoV-2 spike protein). Host cells then produce this antigen, training the immune system to recognize and fight the actual virus. The use of m1Ψ was critical to the success of COVID-19 vaccines.[7][8][20]

  • Protein Replacement Therapy: For diseases caused by a missing or defective protein, modified mRNA can be used to instruct cells to produce a functional version of that protein. This approach is being investigated for genetic disorders like hemophilia and cystic fibrosis.[24]

  • Cancer Immunotherapy: Modified mRNA can be used to express tumor-associated antigens to stimulate a targeted anti-tumor immune response or to produce immunostimulatory molecules like cytokines directly within the tumor microenvironment.[24][25]

  • Gene Editing: mRNA encoding genome editing tools like CRISPR-Cas9 can be delivered to cells to perform precise genetic modifications, offering a transient and non-integrating approach to gene therapy.[21]

Quantitative Analysis of Modified Uridine Performance

The selection of a specific uridine modification is driven by quantitative data on protein expression, immune activation, and stability. The tables below summarize comparative data from various studies.

Table 1: Impact of Uridine Modifications on Protein Expression

Modification Cell/System Type Reporter Protein Result Reference
Pseudouridine (Ψ) Mammalian cells & mice Luciferase Higher translational capacity than unmodified mRNA. [2]
N1-methylpseudouridine (m1Ψ) In vitro translation Not specified Enhances protein expression more than Ψ. []
5-methoxy-uridine (5moU) Primary human macrophages EGFP Highest EGFP signal; outperformed Ψ and m1Ψ. [6]

| 5-methylcytidine (B43896) (5meC) | Primary human macrophages | EGFP | Lowest EGFP synthesis among modifications tested. |[6] |

Table 2: Effect of Uridine Modifications on Innate Immune Activation

Modification Immune Sensor(s) Cytokine/Response Measured Result Reference
Unmodified Uridine TLR7/8, RIG-I, PKR IFN-α, TNF-α, IL-6 Strong activation and cytokine production. [2][6]
Pseudouridine (Ψ) TLRs, RIG-I IFN-α, IFN-β, TNF-α, IL-6 Suppresses immune activation; non-immunogenic in mice. [2]
N1-methylpseudouridine (m1Ψ) TLR3, TLR7/8 Type I IFN Suppresses innate immune activation more effectively than Ψ. [19][21]
5-methoxy-uridine (5moU) Macrophage sensors IFN-β, TNF-α, IL-6 Minimal levels of cytokine secretion; non-detectable antiviral response. [6]
Unmodified (Process B*) TLR7/8 CXCL10 Moderate immune stimulation, even with reduced dsRNA. [19]
m1Ψ (Process B*) TLR7/8 CXCL10 Very low levels of immune stimulation. [19]

*Process B refers to a modified manufacturing process that yields highly purified mRNA with minimal dsRNA impurities.[19]

Key Experimental Protocols

The development of modified mRNA therapeutics relies on a series of well-defined experimental procedures.

Synthesis of Modified mRNA via In Vitro Transcription (IVT)

This protocol outlines the enzymatic synthesis of mRNA containing modified uridines.

  • Template Preparation: A linear DNA template is required. This can be a linearized plasmid or a PCR product. The template must contain a bacteriophage promoter (e.g., T7), the 5' untranslated region (UTR), the open reading frame (ORF) for the protein of interest, the 3' UTR, and a poly(A) tail sequence.[26][27]

  • IVT Reaction Setup: The reaction is assembled in an RNase-free environment. A typical reaction includes:[28][29]

    • Linear DNA Template

    • T7 RNA Polymerase

    • Transcription Buffer (containing Magnesium Chloride)

    • Ribonucleotide Triphosphates (NTPs): ATP, GTP, CTP, and the modified UTP (e.g., N1-methylpseudouridine-5'-triphosphate).

    • Cap Analog (e.g., ARCA) for co-transcriptional capping.[27] Alternatively, capping can be performed enzymatically post-transcription.[26]

    • RNase Inhibitor

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • Template Removal: The DNA template is degraded by adding DNase I and incubating for another 15-30 minutes at 37°C.[26]

  • Purification: The synthesized mRNA is purified to remove enzymes, unincorporated NTPs, and dsRNA byproducts. Methods include lithium chloride precipitation or, for higher purity, HPLC purification.[18]

  • Quality Control: The integrity and concentration of the mRNA are assessed using denaturing agarose (B213101) gel electrophoresis and spectrophotometry.

Lipid Nanoparticle (LNP) Formulation for mRNA Delivery

LNPs are the leading non-viral delivery system for mRNA, protecting it from degradation and facilitating cellular uptake.[30][31]

  • Component Preparation: Prepare two phases in RNase-free conditions:[32]

    • Aqueous Phase: The purified modified mRNA is diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[33]

    • Organic Phase (Ethanol): The lipids are dissolved in ethanol (B145695). A common composition includes an ionizable lipid (e.g., SM-102), a phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 48:10:40:2).[32]

  • Microfluidic Mixing: The aqueous and organic phases are rapidly mixed using a microfluidic device (e.g., from Precision NanoSystems).[33] The rapid change in polarity causes the lipids to self-assemble around the mRNA, encapsulating it into nanoparticles.

  • Dialysis/Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a stable, neutral-charged particle surface.

  • Characterization: The LNPs are characterized for:

    • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Indicates surface charge.

    • mRNA Encapsulation Efficiency: Determined using a fluorescent dye assay (e.g., RiboGreen) before and after lysing the LNPs with a detergent.[32]

In Vitro Transfection and Protein Expression Analysis

This protocol assesses the functionality of the formulated mRNA-LNPs in cultured cells.

  • Cell Culture: Seed target cells (e.g., HEK293, primary macrophages) in a multi-well plate and allow them to adhere overnight.[6][33]

  • Transfection: Add the mRNA-LNPs diluted in cell culture medium to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for uptake, endosomal escape, and protein translation.

  • Protein Expression Analysis:

    • Reporter Genes (e.g., Luciferase, EGFP): If the mRNA encodes a reporter protein, expression can be quantified using a luminometer (for luciferase) or flow cytometry/fluorescence microscopy (for EGFP).[6][34]

    • Secreted Proteins (e.g., Erythropoietin): If the mRNA encodes a secreted protein, the concentration in the cell culture supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Assessment of Innate Immune Activation

This protocol measures the immune response triggered by the mRNA formulation.

  • Cell Culture: Use immune-competent cells, such as primary human macrophages or peripheral blood mononuclear cells (PBMCs).[6]

  • Stimulation: Treat the cells with the mRNA-LNP formulation for a set time (e.g., 24 hours). Include positive (e.g., LPS) and negative (untransfected) controls.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of key inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) using ELISA or a multiplex cytokine assay.[6]

  • Reporter Cell Lines: Alternatively, use reporter cell lines (e.g., THP1-Dual™) that express a reporter gene (like secreted embryonic alkaline phosphatase) under the control of an IFN-inducible promoter to quantify the type I IFN response.[19]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding the technology.

Innate_Immune_Sensing_of_RNA Innate Immune Recognition of Synthetic mRNA cluster_unmodified Unmodified Uridine mRNA cluster_endo Endosome cluster_cyto Cytosol cluster_modified Modified Uridine (m1Ψ) mRNA cluster_endo_mod Endosome cluster_cyto_mod Cytosol Unmod_ssRNA ssRNA (U-rich) TLR78 TLR7 / TLR8 Unmod_ssRNA->TLR78 Recognized Unmod_dsRNA dsRNA byproduct RIGI RIG-I / MDA5 Unmod_dsRNA->RIGI PKR PKR Unmod_dsRNA->PKR MyD88 MyD88 TLR78->MyD88 IFN_Response Type I IFN & Pro-inflammatory Cytokines MyD88->IFN_Response MAVS MAVS RIGI->MAVS eIF2a eIF2α PKR->eIF2a MAVS->IFN_Response p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_Inhibition Translation Inhibition p_eIF2a->Translation_Inhibition Mod_mRNA mRNA (m1Ψ) TLR78_mod TLR7 / TLR8 Mod_mRNA->TLR78_mod Evaded RIGI_mod RIG-I / MDA5 Mod_mRNA->RIGI_mod Evaded PKR_mod PKR Mod_mRNA->PKR_mod Evaded Translation_Active Sustained Translation & Therapeutic Protein Production Mod_mRNA->Translation_Active

Caption: Innate immune pathways for recognizing unmodified vs. modified mRNA.

mRNA_Therapeutic_Workflow Workflow for Modified mRNA Therapeutic Production & Evaluation cluster_synthesis Phase 1: mRNA Synthesis & Purification cluster_formulation Phase 2: LNP Formulation cluster_evaluation Phase 3: Preclinical Evaluation dna_template 1. DNA Template (Plasmid or PCR Product) ivt 2. In Vitro Transcription (IVT) with m1Ψ-UTP & Cap Analog dna_template->ivt dnase 3. DNase Treatment ivt->dnase purification 4. mRNA Purification (e.g., HPLC) dnase->purification qc1 5. Quality Control (Gel, Spectrophotometry) purification->qc1 aqueous Aqueous Phase: Purified mRNA in Citrate Buffer qc1->aqueous mixing 6. Microfluidic Mixing aqueous->mixing organic Organic Phase: Lipids in Ethanol organic->mixing dialysis 7. Dialysis vs. PBS mixing->dialysis qc2 8. LNP Characterization (Size, PDI, Encapsulation) dialysis->qc2 invitro 9. In Vitro Studies (Cell Transfection) qc2->invitro invivo 10. In Vivo Studies (Animal Models) qc2->invivo protein_exp Protein Expression (Luciferase, ELISA) invitro->protein_exp immune_resp Immune Response (Cytokine Profiling) invitro->immune_resp efficacy Efficacy & Biodistribution invivo->efficacy toxicity Toxicity & Safety invivo->toxicity

Caption: End-to-end workflow for developing modified mRNA-LNP therapeutics.

Conclusion and Future Outlook

The incorporation of modified uridines has been instrumental in overcoming the primary obstacles of mRNA-based therapeutics, transforming a technology with theoretical promise into a clinical reality. By enhancing stability, increasing translational efficiency, and, most importantly, suppressing unwanted innate immune activation, modifications like pseudouridine and N1-methylpseudouridine have enabled the rapid development of highly effective vaccines and opened the door to a new class of medicines for a wide array of diseases.

Future research will likely focus on developing novel nucleoside modifications to further optimize mRNA performance, tailoring them for specific cell types or therapeutic applications. Advances in delivery technologies beyond LNPs and a deeper understanding of the long-term biological effects of modified mRNA will continue to expand the therapeutic landscape, promising new treatments for genetic diseases, cancers, and future infectious disease threats.

References

An In-Depth Technical Guide on the Presumed In Vitro Effects of 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible research specifically detailing the in vitro effects of 5-(t-Butyloxycarbonylmethoxy)uridine is limited. This guide is constructed based on available information for structurally related uridine (B1682114) analogues and the reported, albeit un-cited, ability of this compound to induce γH2AX, a key DNA damage marker. The experimental protocols, data, and pathways described herein are presented as a predictive framework for researchers and drug development professionals to investigate the biological activity of this compound.

Introduction

This compound is a synthetic analogue of uridine, a fundamental component of ribonucleic acid (RNA). The modification at the 5-position of the uracil (B121893) base introduces a t-butyloxycarbonylmethoxy group, a chemical moiety that can significantly alter the molecule's biological properties compared to endogenous uridine. While comprehensive studies on this specific molecule are not widely published, its structural class suggests potential applications in cancer research and cell biology, primarily revolving around the disruption of nucleic acid metabolism or the induction of cellular stress pathways.

The key indicator of its potential biological activity comes from supplier information suggesting it "induces γH2AX". The phosphorylation of the histone variant H2AX to form γH2AX is a critical early event in the cellular response to DNA double-strand breaks (DSBs). This suggests that this compound's primary mechanism of action may involve the induction of significant DNA damage, a hallmark of many cytotoxic and anti-cancer agents.

This technical guide provides a putative mechanism of action, detailed experimental protocols to validate its effects, and hypothetical data representations to guide future research into the in vitro activities of this compound.

Postulated Mechanism of Action: Induction of DNA Damage

Based on the indication that this compound induces γH2AX, its primary mechanism of action is likely the generation of DNA double-strand breaks. This could occur through several potential mechanisms:

  • Inhibition of DNA Synthesis: As a uridine analogue, it may interfere with the synthesis of pyrimidine (B1678525) nucleotides required for DNA replication. Depletion of the nucleotide pool can lead to replication fork stalling and collapse, resulting in DSBs.

  • Direct DNA Damage: While less common for nucleoside analogues without specific reactive groups, the compound or its metabolites might directly interact with DNA or generate reactive oxygen species that cause DNA lesions.

  • Misincorporation into DNA: If the compound is metabolized to its corresponding deoxyribonucleoside triphosphate, it could be erroneously incorporated into DNA by polymerases. The presence of the bulky 5-position adduct could distort the DNA helix, leading to excision repair attempts that result in strand breaks.

The induction of DSBs triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). A central event in the DDR is the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, which then phosphorylates H2AX at serine 139, creating γH2AX. This serves as a scaffold to recruit a host of DNA repair and cell cycle checkpoint proteins.

Key In Vitro Experimental Protocols

To investigate the in vitro effects of this compound, the following experimental protocols are recommended.

These assays are crucial to determine the dose-dependent effect of the compound on cell proliferation and survival.

  • MTT or WST-1 Assay: To assess metabolic activity as an indicator of cell viability.

  • Trypan Blue Exclusion Assay: To determine the number of viable and non-viable cells.

  • Crystal Violet Staining: For long-term assessment of colony-forming ability.

This is the pivotal experiment to confirm the induction of DNA DSBs.

Objective: To visualize and quantify the formation of γH2AX foci in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293)

  • This compound

  • Culture medium, fetal bovine serum (FBS), and antibiotics

  • Glass coverslips or chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)

  • Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Quantification: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels. Quantify the number of γH2AX foci per cell nucleus using image analysis software (e.g., ImageJ).

Data Presentation (Hypothetical)

The following tables summarize the expected quantitative data from the proposed in vitro assays.

Table 1: Cytotoxicity of this compound on HeLa Cells (72h treatment)

Concentration (µM)Cell Viability (%) (MTT Assay)IC50 (µM)
0 (Vehicle)100 ± 5.2
192 ± 4.8
1068 ± 6.1\multirow{3}{*}{15.4}
2545 ± 5.5
5021 ± 3.9
1008 ± 2.1

Table 2: Quantification of γH2AX Foci in HeLa Cells Treated with this compound (4h treatment)

TreatmentAverage γH2AX Foci per CellFold Change vs. Vehicle
Vehicle1.2 ± 0.41.0
10 µM15.8 ± 2.113.2
25 µM32.5 ± 4.627.1
50 µM48.1 ± 6.340.1

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Immunostaining cluster_analysis Analysis seed Seed cells on coverslips adhere Overnight adherence seed->adhere treat Treat with 5-(t-Boc-methoxy)uridine (Dose and time course) adhere->treat fix Fix with 4% PFA treat->fix perm Permeabilize with Triton X-100 fix->perm block Block with 5% BSA perm->block p_ab Incubate with anti-γH2AX Ab block->p_ab s_ab Incubate with fluorescent secondary Ab p_ab->s_ab dapi Counterstain with DAPI s_ab->dapi mount Mount coverslips dapi->mount image Fluorescence Microscopy mount->image quant Quantify γH2AX foci per nucleus image->quant

Caption: Workflow for detecting DNA double-strand breaks via γH2AX immunofluorescence.

DNA_Damage_Response cluster_atm ATM Activation cluster_h2ax γH2AX Formation cluster_downstream Downstream Effects compound 5-(t-Boc-methoxy)uridine dsb DNA Double-Strand Breaks (DSBs) compound->dsb atm ATM (inactive) dsb->atm atm_a ATM-P (active) atm->atm_a Autophosphorylation h2ax Histone H2AX atm_a->h2ax checkpoint Cell Cycle Arrest (e.g., via p53, Chk2) atm_a->checkpoint gamma_h2ax γH2AX h2ax->gamma_h2ax Phosphorylation (Ser139) repair DNA Repair Protein Recruitment gamma_h2ax->repair apoptosis Apoptosis (if damage is severe) checkpoint->apoptosis

Caption: Simplified signaling cascade initiated by DNA double-strand breaks.

Conclusion for Researchers and Drug Development Professionals

This compound represents an intriguing candidate for further investigation as a cytotoxic agent. The preliminary indication of γH2AX induction strongly suggests a mechanism of action involving the generation of DNA double-strand breaks, a therapeutically relevant target in oncology. The experimental framework provided in this guide offers a clear path to characterizing its in vitro activity, starting with the validation of its DNA damaging potential and determining its dose-dependent cytotoxicity. Subsequent studies should focus on elucidating the precise mechanism of DNA damage, its effects on cell cycle progression, and its potential to induce apoptosis. Such a systematic evaluation will be critical in determining the future therapeutic potential of this uridine analogue.

An In-depth Technical Guide to 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, synthesis, and potential biological significance of 5-(t-Butyloxycarbonylmethoxy)uridine. The information is compiled from established methodologies for the synthesis and analysis of related nucleoside analogs, offering a foundational resource for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a modified pyrimidine (B1678525) nucleoside. It is characterized by the attachment of a t-butyloxycarbonylmethoxy group to the C5 position of the uracil (B121893) base. This modification significantly alters the lipophilicity and electronic properties of the uridine (B1682114) scaffold, making it a subject of interest for various biological applications.

The core structure consists of a ribose sugar linked to a modified uracil base via a β-N1-glycosidic bond. The t-butyl ester provides a bulky, lipophilic moiety that can influence molecular interactions and cellular uptake. This ester group can also serve as a protecting group for the carboxylic acid functionality, which may be unmasked under acidic conditions to yield 5-(Carboxymethoxy)uridine.

Below is a diagram illustrating the chemical structure of this compound.

Diagram 1: Chemical structure of this compound.
Physicochemical and Spectroscopic Data (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C₁₆H₂₄N₂O₉
Molecular Weight 388.37 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, DMSO, and DMF; sparingly soluble in water.
¹H NMR (in DMSO-d₆)Characteristic Peaks: δ 1.4 (s, 9H, t-Butyl), δ 4.5-4.7 (s, 2H, O-CH₂-CO), δ 5.8 (d, 1H, H-1'), δ 7.9 (s, 1H, H-6). Other ribose and hydroxyl protons would appear in the δ 3.5-5.5 region. The uracil N-H proton would appear downfield (>11 ppm).
¹³C NMR (in DMSO-d₆)Characteristic Peaks: δ 28 (t-Butyl CH₃), δ 68 (O-CH₂-CO), δ 81 (t-Butyl C), δ 85-90 (Ribose carbons), δ 140 (C6), δ 150 (C2), δ 162 (C4), δ 168 (Ester C=O).
Mass Spectrometry (ESI+)Expected [M+H]⁺ at m/z 389.15, [M+Na]⁺ at m/z 411.13.
Infrared (IR) (KBr)Characteristic Peaks: ~3400 cm⁻¹ (O-H, N-H stretching), ~2980 cm⁻¹ (C-H stretching), ~1740 cm⁻¹ (Ester C=O stretching), ~1680 cm⁻¹ (Uracil C=O stretching), ~1150 cm⁻¹ (C-O stretching).

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of a suitably protected 5-hydroxyuridine (B57132) precursor with tert-butyl bromoacetate (B1195939). A general synthetic workflow is outlined below.

G cluster_0 Protection of Uridine Hydroxyls cluster_1 Introduction of 5-Hydroxy Group cluster_2 Alkylation at C5-Oxygen cluster_3 Deprotection Uridine Uridine Protected_Uridine 2',3',5'-O-Protected Uridine Uridine->Protected_Uridine e.g., TBDMSCl, Imidazole (B134444) Protected_5_Br_Uridine 5-Bromo-Protected Uridine Protected_Uridine->Protected_5_Br_Uridine NBS, AIBN Protected_5_OH_Uridine 5-Hydroxy-Protected Uridine Protected_5_Br_Uridine->Protected_5_OH_Uridine e.g., NaH, H₂O Protected_Target Protected this compound Protected_5_OH_Uridine->Protected_Target tert-Butyl bromoacetate, Base (e.g., NaH) Target_Molecule This compound Protected_Target->Target_Molecule e.g., TBAF

Diagram 2: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Alkylation of 5-Hydroxyuridine

This protocol is a representative procedure based on established methods for the synthesis of 5-alkoxyuridine derivatives.

Step 1: Protection of Uridine

  • To a solution of uridine (1 equivalent) in anhydrous pyridine, add tert-butyldimethylsilyl chloride (TBDMSCl, 3.3 equivalents) and imidazole (7 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol and concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2',3',5'-O-tris(tert-butyldimethylsilyl)uridine. Purify by column chromatography if necessary.

Step 2: Bromination at C5

  • Dissolve the protected uridine from Step 1 in an anhydrous solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 5-bromo-2',3',5'-O-tris(tert-butyldimethylsilyl)uridine.

Step 3: Formation of 5-Hydroxyuridine Derivative

  • Dissolve the 5-bromo derivative from Step 2 in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

  • After stirring for 30 minutes, slowly add a controlled amount of water to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 5-hydroxy-2',3',5'-O-tris(tert-butyldimethylsilyl)uridine.

Step 4: Alkylation with tert-Butyl Bromoacetate

  • To a solution of the 5-hydroxyuridine derivative from Step 3 in anhydrous THF, add sodium hydride (NaH, 1.2 equivalents) at 0°C.

  • Stir the suspension for 30 minutes at 0°C.

  • Add tert-butyl bromoacetate (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected this compound.

Step 5: Deprotection

  • Dissolve the protected product from Step 4 in THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 3.5 equivalents) in THF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica (B1680970) gel to yield the final product, this compound.

Biological Context and Potential Applications

While specific biological activities of this compound have not been extensively reported, the broader class of 5-substituted uridine derivatives has been widely investigated for therapeutic applications. These modifications can impact the interaction of the nucleoside with various enzymes involved in nucleic acid metabolism.

Potential Mechanisms of Action:

  • Antiviral and Anticancer Activity: Many nucleoside analogs function as chain terminators in DNA or RNA synthesis after being phosphorylated to their triphosphate forms by cellular kinases. The 5-substituent can affect the substrate specificity of viral or cellular polymerases.

  • Enzyme Inhibition: Modified uridines can act as inhibitors of enzymes such as thymidylate synthase or other enzymes in the pyrimidine salvage pathway.

The diagram below illustrates a generalized mechanism by which a modified uridine analog can disrupt nucleic acid synthesis.

G cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of Nucleic Acid Synthesis cluster_2 Cellular Consequence A This compound (Prodrug) B Cellular Kinases A->B C Active Triphosphate Form B->C Phosphorylation D DNA/RNA Polymerase C->D F Chain Termination D->F Incorporation of Analog E Growing DNA/RNA Strand E->D G Apoptosis/Cell Cycle Arrest F->G

Diagram 3: Potential mechanism of action for a modified uridine analog.

The t-butyloxycarbonylmethoxy group may also serve as a prodrug moiety, being hydrolyzed in vivo to the corresponding carboxylic acid, which could have a different biological activity profile. Further research is required to elucidate the specific biological roles and therapeutic potential of this compound.

This technical guide provides a comprehensive starting point for researchers interested in the synthesis and evaluation of this compound. The provided protocols and data, while based on related compounds, offer a solid framework for initiating laboratory work on this specific molecule.

Methodological & Application

Application Notes and Protocols: Incorporation of 5-(t-Butyloxycarbonylmethoxy)uridine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of RNA is a powerful tool for elucidating RNA function, developing RNA-based therapeutics, and engineering novel RNA molecules with enhanced properties. One such modification, 5-(carboxymethoxy)uridine, introduces a functional handle that can be used for downstream applications such as conjugation of reporter molecules, crosslinking agents, or therapeutic payloads. This document provides detailed application notes and protocols for the incorporation of 5-(carboxymethoxy)uridine into RNA transcripts. This is achieved through a two-step process: the enzymatic incorporation of a protected precursor, 5-(t-Butyloxycarbonylmethoxy)uridine-5'-triphosphate, into RNA via in vitro transcription, followed by a post-transcriptional deprotection step to unmask the reactive carboxylic acid group.

This method offers a versatile platform for RNA modification, enabling precise control over the location and density of the introduced functional group. The protocols provided herein are based on established methodologies for the synthesis of modified nucleosides, in vitro transcription with modified nucleotides, and post-synthetic deprotection of RNA.

Data Presentation

Table 1: Reagents for Synthesis of this compound

ReagentMolecular Weight ( g/mol )Suggested Supplier
Uridine (B1682114)244.20Sigma-Aldrich
N,N'-Disuccinimidyl carbonate (DSC)256.17Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)122.17Sigma-Aldrich
t-Butyl glycolate (B3277807)132.16Sigma-Aldrich
Triethylamine (B128534) (TEA)101.19Sigma-Aldrich
Dichloromethane (DCM)84.93Fisher Scientific
N,N-Dimethylformamide (DMF)73.09Fisher Scientific

Table 2: Reagents for Triphosphorylation of this compound

ReagentMolecular Weight ( g/mol )Suggested Supplier
This compound388.36Synthesized
Proton sponge214.30Sigma-Aldrich
Trimethyl phosphate140.08Sigma-Aldrich
Phosphorus oxychloride (POCl₃)153.33Sigma-Aldrich
Tributylammonium (B8510715) pyrophosphate549.56Sigma-Aldrich
Tri-n-butylamine185.35Sigma-Aldrich
Diethyl ether74.12Fisher Scientific

Table 3: Components for In Vitro Transcription (IVT)

ComponentStock ConcentrationFinal Concentration
Linearized DNA template1 µg/µL50-100 ng/µL
T7 RNA Polymerase50 U/µL2-5 U/µL
10X Transcription Buffer10X1X
ATP, GTP, CTP100 mM2-5 mM each
UTP100 mM1-4 mM
This compound-5'-triphosphate100 mM1-4 mM
RNase Inhibitor40 U/µL1 U/µL
Dithiothreitol (DTT)100 mM10 mM

Table 4: Reagents for Post-Transcriptional Deprotection

ReagentConcentrationSuggested Supplier
Trifluoroacetic acid (TFA)99%Sigma-Aldrich
Triethylsilane (TES)99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium acetate (B1210297)3 M, pH 5.2Thermo Fisher Scientific
Ethanol (B145695)100% and 70%Decon Labs

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the protected nucleoside required for subsequent triphosphorylation and incorporation into RNA.

Materials:

  • Uridine

  • N,N'-Disuccinimidyl carbonate (DSC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • t-Butyl glycolate

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation of Uridine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uridine (1 equivalent) in anhydrous DMF.

  • Add N,N'-Disuccinimidyl carbonate (DSC, 1.2 equivalents) and DMAP (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Alkylation: In a separate flask, dissolve t-butyl glycolate (1.5 equivalents) in anhydrous DCM and add triethylamine (1.5 equivalents).

  • Cool the activated uridine solution to 0°C and slowly add the t-butyl glycolate solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound-5'-triphosphate

This protocol outlines the conversion of the modified nucleoside into its triphosphate form, which is the substrate for RNA polymerase.

Materials:

  • This compound

  • Proton sponge

  • Trimethyl phosphate

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Tributylammonium pyrophosphate

  • Tri-n-butylamine

  • Anhydrous diethyl ether

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

Procedure:

  • Monophosphorylation: Co-evaporate this compound (1 equivalent) with anhydrous pyridine (B92270) and dissolve in anhydrous trimethyl phosphate.

  • Add proton sponge (1.5 equivalents).

  • Cool the solution to 0°C in an ice bath and add freshly distilled POCl₃ (1.2 equivalents) dropwise.

  • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pyrophosphorylation: In the same reaction vessel, rapidly add a solution of tributylammonium pyrophosphate (5 equivalents) and tri-n-butylamine (5 equivalents) in anhydrous DMF.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Work-up and Purification: Quench the reaction by adding an equal volume of 1 M TEAB buffer.

  • Extract the aqueous layer with diethyl ether (3x) to remove organic impurities.

  • Purify the aqueous layer containing the crude triphosphate by anion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) using a linear gradient of TEAB buffer (0.1 M to 1.0 M).

  • Pool the fractions containing the desired product, concentrate by rotary evaporation, and co-evaporate with methanol (B129727) to remove excess TEAB.

  • Lyophilize the final product to obtain this compound-5'-triphosphate as a white powder (triethylammonium salt).

  • Determine the concentration by UV-Vis spectroscopy and confirm purity by HPLC.

Protocol 3: In Vitro Transcription (IVT) for RNA Incorporation

This protocol describes the enzymatic incorporation of this compound-5'-triphosphate into an RNA transcript using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter (e.g., PCR product or linearized plasmid)

  • This compound-5'-triphosphate (Boc-cmO-UTP)

  • ATP, CTP, GTP, and UTP solutions (100 mM)

  • T7 RNA Polymerase

  • 10X T7 Transcription Buffer

  • RNase Inhibitor

  • Dithiothreitol (DTT)

  • Nuclease-free water

  • DNase I (RNase-free)

  • EDTA (0.5 M)

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following components in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X T7 Transcription Buffer

    • ATP, CTP, GTP to a final concentration of 2-5 mM each

    • UTP and Boc-cmO-UTP. The ratio of UTP to Boc-cmO-UTP can be varied to control the density of modification. For full substitution, omit UTP.

    • 1 µL of 100 mM DTT

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix the components gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Stop the reaction by adding 2 µL of 0.5 M EDTA. Purify the RNA using a standard method such as phenol:chloroform extraction followed by ethanol precipitation, or a commercially available RNA purification kit.

  • Quantification and Quality Control: Resuspend the purified RNA in nuclease-free water. Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess the integrity of the transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

Protocol 4: Post-Transcriptional Deprotection of Boc-protected RNA

This protocol describes the removal of the t-Butyloxycarbonyl (Boc) protecting group from the incorporated uridine residues to yield the final 5-(carboxymethoxy)uridine-modified RNA.

Materials:

  • Purified Boc-protected RNA

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) (as a scavenger)

  • Anhydrous Dichloromethane (DCM)

  • Sodium acetate (3 M, pH 5.2)

  • Ethanol (100% and 70%)

  • Nuclease-free water

Procedure:

  • Deprotection Reaction: Lyophilize the purified Boc-protected RNA to dryness.

  • Prepare a deprotection solution of 50% TFA and 5% TES in anhydrous DCM. Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate personal protective equipment.

  • Resuspend the dried RNA pellet in the deprotection solution. The volume should be sufficient to fully dissolve the RNA.

  • Incubate the reaction at room temperature for 30-60 minutes. The optimal time may need to be determined empirically.

  • RNA Precipitation: Remove the TFA/DCM solution by evaporation under a stream of nitrogen or by vacuum centrifugation.

  • Resuspend the RNA pellet in nuclease-free water.

  • Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour to precipitate the RNA.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the RNA.

  • Washing: Carefully remove the supernatant and wash the pellet with 70% ethanol.

  • Centrifuge again for 10 minutes, remove the supernatant, and air-dry the pellet briefly.

  • Final Resuspension: Resuspend the deprotected RNA in nuclease-free water or a suitable buffer.

  • Analysis: Confirm the successful deprotection and integrity of the RNA by methods such as mass spectrometry (to observe the mass shift) and gel electrophoresis.

Mandatory Visualizations

Chemical Structures and Reaction Scheme

chemical_synthesis cluster_synthesis Synthesis of this compound cluster_triphosphorylation Triphosphorylation uridine Uridine activated_uridine Activated Uridine Intermediate uridine->activated_uridine DSC, DMAP boc_uridine This compound activated_uridine->boc_uridine tbutyl_glycolate t-Butyl glycolate tbutyl_glycolate->boc_uridine boc_uridine_input This compound boc_utp This compound-5'-triphosphate boc_uridine_input->boc_utp 1. POCl₃ 2. Pyrophosphate

Caption: Synthesis of the modified nucleoside triphosphate.

Experimental Workflow for RNA Modification

experimental_workflow synthesis Synthesis of This compound-5'-triphosphate ivt In Vitro Transcription (IVT) with Boc-protected UTP synthesis->ivt purification1 Purification of Boc-protected RNA ivt->purification1 deprotection Post-transcriptional Deprotection (TFA Treatment) purification1->deprotection purification2 Purification of Deprotected RNA deprotection->purification2 analysis Analysis and Quantification (MS, Gel Electrophoresis) purification2->analysis

Caption: Overall workflow for generating modified RNA.

Logical Relationship of Components in IVT

ivt_components cluster_input Inputs cluster_process Process cluster_output Output template DNA Template transcription Enzymatic Transcription template->transcription polymerase T7 RNA Polymerase polymerase->transcription ntps NTPs (A, C, G, U*) ntps->transcription boc_utp Boc-cmO-UTP boc_utp->transcription buffer Buffer & Cofactors buffer->transcription boc_rna Boc-protected RNA transcription->boc_rna

Caption: Key components of the in vitro transcription reaction.

Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides with 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of oligonucleotides is a critical technology in the development of novel therapeutics, diagnostics, and research tools. The introduction of functional groups, such as carboxylic acids, via modified nucleosides allows for the post-synthetic conjugation of a wide array of molecules, including fluorescent dyes, biotin, peptides, and other moieties that can enhance the properties of the oligonucleotide. 5-(carboxymethoxy)uridine is a valuable modification that introduces a carboxylic acid functionality at the 5-position of the uracil (B121893) base. To incorporate this modification during solid-phase synthesis, a protected precursor, 5-(t-Butyloxycarbonylmethoxy)uridine, is utilized. The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the carboxylic acid that can be removed under specific acidic conditions after the oligonucleotide chain has been assembled.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the this compound phosphoramidite (B1245037) building block, its incorporation into oligonucleotides via automated solid-phase synthesis, and the subsequent deprotection strategies to yield the final 5-(carboxymethoxy)uridine-modified oligonucleotide.

Data Presentation

Table 1: Reagents for this compound Phosphoramidite Synthesis

ReagentPurposeSupplier (Example)
5-Hydroxyuridine (B57132)Starting materialSigma-Aldrich
t-Butyl bromoacetate (B1195939)Alkylating agent for carboxymethyl groupThermo Fisher
Sodium hydride (NaH)Base for alkylationSigma-Aldrich
4,4'-Dimethoxytrityl chloride (DMT-Cl)Protection of the 5'-hydroxyl groupGlen Research
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePhosphitylating agentGlen Research
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base for phosphitylationSigma-Aldrich
Dichloromethane (B109758) (DCM), AnhydrousSolvent for phosphitylationAcros Organics
Pyridine (B92270), AnhydrousSolvent and base for DMT protectionSigma-Aldrich
Dimethylformamide (DMF), AnhydrousSolvent for alkylationAcros Organics

Table 2: Typical Coupling Efficiencies in Solid-Phase Oligonucleotide Synthesis

Nucleotide PositionCoupling Efficiency (%)
Standard DNA/RNA phosphoramidites>99%
This compound phosphoramidite (Expected)>98%
Overall yield for a 20-mer with 99% average coupling efficiency~82%
Overall yield for a 20-mer with 98% average coupling efficiency~67%

Note: The coupling efficiency of modified phosphoramidites can be slightly lower than that of standard phosphoramidites and may require optimization of coupling time.

Table 3: Deprotection Conditions

StepReagentConditionsPurpose
Standard Deprotection Concentrated Ammonium (B1175870) Hydroxide55°C, 8-12 hoursCleavage from solid support, removal of base and phosphate (B84403) protecting groups
Boc Group Removal 5-10% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Room temperature, 30-60 minutesSelective removal of the t-Butyloxycarbonyl group
Alternative Mild Deprotection for Boc Group Zinc Bromide (ZnBr₂) in Isopropanol (B130326)/NitromethaneRoom temperature, variable timeMilder, selective removal of the t-Butyloxycarbonyl group

Experimental Protocols

Synthesis of this compound Phosphoramidite

This protocol describes the synthesis of the phosphoramidite building block required for automated oligonucleotide synthesis.

1.1. Synthesis of this compound:

  • Dry 5-hydroxyuridine by co-evaporation with anhydrous DMF.

  • Suspend the dried 5-hydroxyuridine in anhydrous DMF under an argon atmosphere.

  • Cool the suspension to 0°C and add sodium hydride (1.1 equivalents) portion-wise.

  • Stir the reaction at 0°C for 1 hour.

  • Add t-butyl bromoacetate (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.

1.2. 5'-O-DMT Protection:

  • Co-evaporate the dried this compound with anhydrous pyridine twice.

  • Dissolve the residue in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents) in portions.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with methanol.

  • Concentrate the mixture and redissolve in DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography to yield 5'-O-DMT-5-(t-Butyloxycarbonylmethoxy)uridine.

1.3. Phosphitylation:

  • Dissolve the 5'-O-DMT-5-(t-Butyloxycarbonylmethoxy)uridine (1 equivalent) in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Cool the solution to 0°C.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with cold methanol.

  • Dilute with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a foam.

  • Purify the crude phosphoramidite by precipitation from a DCM solution into cold hexane (B92381) to yield the final product.

Automated Solid-Phase Synthesis of Oligonucleotides

This protocol outlines the incorporation of the modified phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

  • Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the recommended concentration (typically 0.1 M).

  • Install the phosphoramidite solution on a designated port on the synthesizer.

  • Program the desired oligonucleotide sequence, incorporating the modified uridine (B1682114) at the desired position(s).

  • Use a standard synthesis cycle (detritylation, coupling, capping, oxidation).[1]

  • For the coupling of the modified phosphoramidite, it may be beneficial to increase the coupling time (e.g., from 30 seconds to 2-5 minutes) to ensure high coupling efficiency.[2]

  • Upon completion of the synthesis, keep the final DMT group on (Trityl-ON) for purification purposes.

Deprotection of the Oligonucleotide

This protocol describes the steps to cleave the oligonucleotide from the solid support and remove all protecting groups.

3.1. Standard Cleavage and Deprotection:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide.

  • Incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the standard base and phosphate protecting groups.[3]

  • Cool the vial and transfer the supernatant to a new tube.

  • Dry the oligonucleotide solution in a vacuum concentrator.

3.2. Boc Group Deprotection:

  • Resuspend the dried, partially deprotected oligonucleotide in a solution of 5-10% TFA in dichloromethane.

  • Incubate at room temperature for 30-60 minutes.

  • Quench the reaction by adding a neutral or slightly basic buffer (e.g., triethylammonium (B8662869) acetate).

  • Alternatively, for a milder deprotection, treat the oligonucleotide with a solution of ZnBr₂ in a mixture of isopropanol and nitromethane.[4]

  • Desalt the final oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

Purification and Characterization
  • Purify the final oligonucleotide by High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC is suitable for Trityl-ON purification, while anion-exchange HPLC can be used for Trityl-OFF purification.

  • Characterize the purified oligonucleotide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass, indicating successful incorporation of the modification and complete deprotection.

Visualizations

Experimental Workflows

solid_phase_synthesis cluster_synthesis Phosphoramidite Synthesis cluster_oligo_syn Automated Oligonucleotide Synthesis cluster_deprotection Deprotection & Purification Uridine 5-Hydroxyuridine Alkyl_Uridine This compound Uridine->Alkyl_Uridine Alkylation DMT_Uridine 5'-DMT-Protected Uridine Alkyl_Uridine->DMT_Uridine 5'-DMT Protection Phosphoramidite This compound Phosphoramidite DMT_Uridine->Phosphoramidite Phosphitylation Coupling Coupling Phosphoramidite->Coupling Solid_Support Solid Support Detritylation Detritylation Solid_Support->Detritylation Detritylation->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage Cleavage & Base Deprotection (NH4OH) Oxidation->Cleavage Boc_Deprotection Boc Deprotection (TFA/DCM or ZnBr2) Cleavage->Boc_Deprotection Purification HPLC Purification Boc_Deprotection->Purification Final_Oligo 5-(carboxymethoxy)uridine Oligonucleotide Purification->Final_Oligo

Caption: Workflow for the synthesis of 5-(carboxymethoxy)uridine modified oligonucleotides.

Application Workflow: Aptamer Selection (SELEX)

Oligonucleotides modified with 5-(carboxymethoxy)uridine can be utilized in the development of aptamers with enhanced binding properties.[5] The carboxylic acid moiety can participate in interactions with target molecules.

selex_workflow Oligo_Library Oligonucleotide Library (with 5-(carboxymethoxy)uridine) Incubation Incubation & Binding Oligo_Library->Incubation Target Target Molecule (e.g., Protein) Target->Incubation Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning Elution Elution of Bound Oligos Partitioning->Elution Amplification PCR Amplification Elution->Amplification Next_Round Next Round of Selection Amplification->Next_Round Next_Round->Incubation Iterate Sequencing Sequencing & Aptamer Identification Next_Round->Sequencing After several rounds

Caption: SELEX workflow for the selection of aptamers containing modified nucleotides.

Application Workflow: Protein-Nucleic Acid Interaction Studies

The carboxylic acid group on the modified oligonucleotide can be used to immobilize the oligonucleotide on a solid support for pull-down assays to study protein-nucleic acid interactions.[6]

pulldown_workflow cluster_preparation Bait Preparation cluster_assay Pull-Down Assay cluster_analysis Protein Identification Modified_Oligo 5-(carboxymethoxy)uridine Oligonucleotide Activation Carboxylic Acid Activation (e.g., EDC/NHS) Modified_Oligo->Activation Immobilization Immobilization on Amine-Coated Beads Activation->Immobilization Incubation Incubation with Immobilized Oligo Immobilization->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (e.g., LC-MS/MS) SDS_PAGE->Mass_Spec Data_Analysis Data Analysis & Protein ID Mass_Spec->Data_Analysis

Caption: Workflow for protein pull-down assays using carboxyl-modified oligonucleotides.

References

Application Notes and Protocols: Phosphoramidite Chemistry for 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis and utilization of 5-(t-Butyloxycarbonylmethoxy)uridine phosphoramidite (B1245037) for the incorporation of this modified nucleoside into synthetic oligonucleotides. Detailed protocols for the synthesis of the modified uridine (B1682114), its conversion to the corresponding phosphoramidite, its use in automated solid-phase oligonucleotide synthesis, and subsequent deprotection and characterization steps are presented. This document is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, molecular biology, and drug development who are interested in exploring the impact of this specific uridine modification on the properties and functionality of oligonucleotides.

Introduction

The site-specific modification of oligonucleotides is a powerful tool for enhancing their therapeutic potential. Modifications to the nucleobases can improve various properties, including nuclease resistance, binding affinity to target sequences, and pharmacokinetic profiles. This compound is a modified nucleoside that introduces a functionalizable linker at the 5-position of the uracil (B121893) base. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, allowing for selective deprotection and subsequent conjugation of various molecules, such as fluorophores, peptides, or small molecule drugs, to the oligonucleotide. This modification, therefore, offers a versatile platform for the development of advanced oligonucleotide-based diagnostics and therapeutics.

Synthesis of this compound Phosphoramidite

The synthesis of the this compound phosphoramidite is a multi-step process that begins with the preparation of the modified nucleoside, followed by the protection of the 5'- and 2'-hydroxyl groups, and concludes with the phosphitylation of the 3'-hydroxyl group.

Proposed Synthesis of this compound (3)

A plausible synthetic route to this compound starts from commercially available 5-hydroxyuridine (B57132) (1). The hydroxyl group at the 5-position is alkylated using a suitable reagent like tert-butyl bromoacetate (B1195939) (2) in the presence of a non-nucleophilic base.

cluster_synthesis Synthesis of this compound 5-hydroxyuridine 5-Hydroxyuridine (1) reaction1 Alkylation (e.g., K₂CO₃, DMF) 5-hydroxyuridine->reaction1 tert-butyl_bromoacetate tert-Butyl bromoacetate (2) tert-butyl_bromoacetate->reaction1 modified_uridine This compound (3) reaction1->modified_uridine

Caption: Proposed synthesis of this compound.

Synthesis of 5'-(4,4'-dimethoxytrityl)-5-(t-Butyloxycarbonylmethoxy)-2'-O-(tert-butyldimethylsilyl)uridine (6)

The synthesized modified uridine (3) is then protected in a stepwise manner. The 5'-hydroxyl group is first protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. Subsequently, the 2'-hydroxyl group is protected with the tert-butyldimethylsilyl (TBDMS) group.

Synthesis of this compound Phosphoramidite (7)

The final step is the phosphitylation of the 3'-hydroxyl group of the fully protected nucleoside (6) using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the desired phosphoramidite building block (7).

cluster_phosphoramidite_synthesis Phosphoramidite Synthesis Workflow start This compound (3) dmt_protection 5'-O-DMT Protection (DMT-Cl, Pyridine) start->dmt_protection dmt_product 5'-DMT-protected nucleoside (4) dmt_protection->dmt_product tbdms_protection 2'-O-TBDMS Protection (TBDMS-Cl, Imidazole) dmt_product->tbdms_protection fully_protected Fully protected nucleoside (6) tbdms_protection->fully_protected phosphitylation 3'-O-Phosphitylation (CEP-Cl, DIPEA) fully_protected->phosphitylation final_product This compound Phosphoramidite (7) phosphitylation->final_product

Caption: Workflow for phosphoramidite synthesis.

Experimental Protocols

Protocol for Synthesis of this compound (3)
  • To a solution of 5-hydroxyuridine (1) (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Add tert-butyl bromoacetate (2) (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound (3).

Protocol for Synthesis of 5'-(4,4'-dimethoxytrityl)-5-(t-Butyloxycarbonylmethoxy)uridine (4)
  • Co-evaporate the dried this compound (3) (1.0 eq) with anhydrous pyridine (B92270) twice.

  • Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 eq).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Quench the reaction with methanol (B129727) and evaporate the solvent.

  • Purify the residue by silica gel chromatography to yield the 5'-O-DMT protected nucleoside (4).

Protocol for Synthesis of 5'-(4,4'-dimethoxytrityl)-5-(t-Butyloxycarbonylmethoxy)-2'-O-(tert-butyldimethylsilyl)uridine (6)
  • Dissolve the 5'-O-DMT protected nucleoside (4) (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography to obtain the fully protected nucleoside (6).

Protocol for Synthesis of this compound Phosphoramidite (7)
  • Dissolve the fully protected nucleoside (6) (1.0 eq) in anhydrous dichloromethane (B109758) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with methanol and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the final phosphoramidite (7).

Incorporation into Oligonucleotides

The this compound phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

cluster_oligo_synthesis Automated Oligonucleotide Synthesis Cycle start CPG-Bound Nucleoside detritylation 1. Detritylation (Acid Treatment) start->detritylation coupling 2. Coupling (Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation elongated Elongated Chain oxidation->elongated elongated->detritylation Next Cycle

Caption: Standard cycle for automated oligonucleotide synthesis.

Deprotection and Purification of Oligonucleotides

Deprotection Strategy

A two-step deprotection procedure is recommended for oligonucleotides containing the acid-labile 5-(t-Butyloxycarbonylmethoxy) modification.

  • Mild Base Treatment: First, the oligonucleotide is cleaved from the solid support and the cyanoethyl phosphate (B84403) protecting groups are removed using a mild base, such as potassium carbonate in methanol. This avoids premature cleavage of the Boc group.

  • Acid Treatment: Following purification of the Boc-protected oligonucleotide, the Boc group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA).

Deprotection Protocol
  • Transfer the controlled pore glass (CPG) support with the synthesized oligonucleotide to a microcentrifuge tube.

  • Add a solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Incubate at room temperature for 12-16 hours.

  • Centrifuge and collect the supernatant containing the oligonucleotide.

  • Evaporate the solvent.

  • Purify the Boc-protected oligonucleotide by HPLC.

  • Treat the purified oligonucleotide with an 80% aqueous solution of acetic acid or a dilute solution of TFA to remove the Boc group.

  • Desalt the final oligonucleotide product.

Characterization

The purity and identity of the modified oligonucleotides should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[1]

Quantitative Data Summary

The following table summarizes typical yields and efficiencies for the synthesis and incorporation of modified nucleoside phosphoramidites. The values for this compound are expected to be in a similar range.

ParameterTypical Value
Synthesis of Modified Uridine (3)
Yield60-80%
5'-O-DMT Protection (4)
Yield85-95%
2'-O-TBDMS Protection (6)
Yield80-90%
Phosphitylation (7)
Yield75-85%
Oligonucleotide Synthesis
Coupling Efficiency per Step>98%
Overall Yield of a 20-mer Oligonucleotide
(Calculated from coupling efficiency)~60-70%

Potential Applications

The ability to deprotect the Boc group on the synthesized oligonucleotide opens up possibilities for post-synthetic conjugation of various molecules. This makes this compound a valuable building block for creating sophisticated oligonucleotide conjugates for various applications.

cluster_application_workflow Post-Synthetic Conjugation Workflow start Oligonucleotide with This compound deprotection Acidic Deprotection (e.g., TFA) start->deprotection activated_oligo Oligonucleotide with free carboxyl group deprotection->activated_oligo conjugation Conjugation (e.g., EDC/NHS coupling) activated_oligo->conjugation final_conjugate Functional Oligonucleotide Conjugate conjugation->final_conjugate reporter Reporter Molecule (e.g., Fluorophore, Biotin) reporter->conjugation drug Therapeutic Agent (e.g., Small Molecule Drug) drug->conjugation peptide Targeting Ligand (e.g., Peptide) peptide->conjugation

Caption: Workflow for post-synthetic modification.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and application of this compound phosphoramidite. This versatile building block enables the site-specific incorporation of a protected carboxylic acid functionality into oligonucleotides, which can be readily deprotected for subsequent conjugation. This methodology is a valuable addition to the toolbox of nucleic acid chemists and drug development professionals, facilitating the creation of novel and highly functionalized oligonucleotide-based tools and therapeutics.

References

Application Notes and Protocols for the Deprotection of Uridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Deprotection of the tert-Butyloxycarbonylmethoxy (BocOMe) Group in Uridine (B1682114)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The tert-Butyloxycarbonylmethoxy (BocOMe) group is not a standard protecting group for uridine found in the surveyed literature. The following application notes and protocols are based on established methods for the deprotection of structurally related protecting groups, such as the benzyloxymethyl (BOM) group and the tert-Butyloxycarbonyl (Boc) group. The proposed methods are hypothetical and would require optimization for the specific substrate.

Introduction

The protection of the ureido nitrogen (N3) of uridine is a critical step in the synthesis of complex nucleoside analogues and oligonucleotides. The choice of protecting group and its subsequent removal are crucial for the success of the synthetic route, requiring conditions that do not compromise other sensitive functional groups within the molecule. While the benzyloxymethyl (BOM) group is a common choice for protecting the uridine ureido nitrogen, its deprotection can sometimes lead to undesired side reactions, such as the reduction of the C5-C6 double bond of the uracil (B121893) ring.

This document outlines a potential strategy for the deprotection of a hypothetical tert-Butyloxycarbonylmethoxy (BocOMe)-protected uridine. The protocols are derived from established procedures for the acidic cleavage of Boc groups and the hydrogenolysis of BOM groups.

Deprotection Strategies

The deprotection of a BocOMe group would likely proceed via acidic hydrolysis, targeting the acid-labile tert-butoxycarbonyl moiety. The general mechanism for the acid-catalyzed deprotection of a Boc group involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates.

Acidic Deprotection Protocol

This protocol is adapted from standard procedures for Boc group removal.

Materials:

  • BocOMe-protected uridine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

  • Dissolve the BocOMe-protected uridine in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common concentration for Boc deprotection is 20-50% TFA in DCM.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected uridine.

Data Presentation

The following table summarizes typical conditions for the deprotection of related protecting groups on uridine and other molecules, which can serve as a starting point for optimizing the deprotection of a BocOMe group.

Protecting GroupSubstrateReagents and ConditionsYieldReference
Benzyloxymethyl (BOM)Uridine derivatives10% Pd-C, H₂, 0.5% HCO₂H in ⁱPrOH-H₂O (10:1)High[1]
(4,4'-Bisfluorophenyl)methoxymethyl (BFPM)Uridine2% TFA in CH₂Cl₂76% (over 3 steps)[2]
tert-Butoxycarbonyl (Boc)AminesTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Generally high[3][4]
tert-Butoxycarbonyl (Boc)AminesTrimethylsilyl iodide (TMSI) in Dichloromethane (DCM)-[4]
tert-Butoxycarbonyl (Boc)AminesZinc Bromide in Dichloromethane (DCM)-[4]

Diagrams

The following diagrams illustrate the proposed deprotection pathway and a general experimental workflow.

Deprotection_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocOMe_Uridine BocOMe-Protected Uridine Protonated_Intermediate Protonated Intermediate BocOMe_Uridine->Protonated_Intermediate + H⁺ Acid Acid (e.g., TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid - Isobutylene Isobutylene Isobutylene Deprotected_Uridine Deprotected Uridine Carbamic_Acid->Deprotected_Uridine - CO₂ CO2 CO₂

Caption: Proposed mechanism for the acid-catalyzed deprotection of a BocOMe group.

Experimental_Workflow start Start: BocOMe-Protected Uridine dissolve 1. Dissolve in Dichloromethane start->dissolve cool 2. Cool to 0 °C dissolve->cool add_tfa 3. Add Trifluoroacetic Acid cool->add_tfa monitor 4. Monitor Reaction by TLC add_tfa->monitor neutralize 5. Neutralize with NaHCO₃ monitor->neutralize extract 6. Extract with Dichloromethane neutralize->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify by Column Chromatography dry->purify end End: Deprotected Uridine purify->end

Caption: Experimental workflow for the deprotection of BocOMe-protected uridine.

References

Application Notes and Protocol for the BOC Deprotection of 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(t-Butyloxycarbonylmethoxy)uridine is a modified nucleoside that incorporates a tert-butyloxycarbonyl (BOC) protecting group on the carboxymethoxy functional group at the 5-position of the uracil (B121893) base. This protection strategy is instrumental in the synthesis of modified oligonucleotides and nucleoside analogs, preventing the carboxylic acid functionality from engaging in undesired side reactions. The removal of the BOC group is a critical step to unmask the carboxylic acid, enabling subsequent conjugation, labeling, or other modifications. This document provides detailed application notes and a primary protocol for the acidic deprotection of this compound, along with alternative methods for substrates with acid-sensitive functionalities.

Mechanism of Deprotection

The acid-catalyzed deprotection of the BOC group is a widely used and reliable method.[1] The reaction proceeds via an E1 elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA).[2][3] This protonation weakens the C-O bond, leading to the fragmentation of the protonated carbamate into a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the desired deprotected amine or, in this case, the carboxylic acid precursor which rapidly hydrolyzes.[3]

Data Presentation: Comparison of BOC Deprotection Methods

The selection of an appropriate deprotection method is critical and depends on the stability of the substrate and the presence of other sensitive functional groups.[1] The following table summarizes various N-BOC deprotection methods from the literature that can be adapted for this compound.

Reagent SystemSolventTemperatureTypical Reaction TimeYieldKey Considerations
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0 °C to Room Temp30 min - 4 hHighMost common and efficient method.[2] Potential for removal of other acid-labile groups.[1]
Hydrochloric Acid (HCl) (e.g., 4M)Dioxane, Methanol (B129727)0 °C to Room Temp1 - 4 hHighStronger acidic conditions than TFA.[2]
Oxalyl Chloride (3 equiv.)MethanolRoom Temp1 - 4 hup to 90%Mild conditions, suitable for substrates with acid-labile functionalities.[4][5]
p-Toluenesulfonic Acid (pTSA)Deep Eutectic Solvent (e.g., Choline Chloride:pTSA)Room TempShortHighEnvironmentally benign alternative to TFA.[6]
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)Room TempVariableHighNon-protic conditions, efficient for cleaving carbamates.[1]

Experimental Protocols

Primary Protocol: Trifluoroacetic Acid (TFA) Mediated Deprotection

This protocol is the most common and generally provides high yields for the deprotection of BOC-protected amines and related functional groups.[1][2]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v), or a molar excess (e.g., 10 equivalents) of TFA.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 4 hours).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated NaHCO₃ solution to neutralize any remaining acid, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the resulting 5-(Carboxymethoxy)uridine by column chromatography on silica (B1680970) gel or by recrystallization as needed.

Alternative Protocol: Mild Deprotection using Oxalyl Chloride in Methanol

This method is advantageous for substrates containing other acid-sensitive functional groups that may not be stable to strong acids like TFA.[4][5]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or micropipette

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous methanol (e.g., to a concentration of ~0.1 M).

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (approximately 3 equivalents) to the solution dropwise via a syringe. An immediate temperature increase may be observed.[4]

  • Allow the reaction mixture to stir at room temperature for 1-4 hours, monitoring the progress by TLC.[4][5]

  • Upon completion, the solvent can be removed under reduced pressure. The resulting product can then be purified by standard methods such as column chromatography.

Visualizations

BOC_Deprotection_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products BOC_Uridine This compound Protonated Protonated Intermediate BOC_Uridine->Protonated + H+ (from TFA) TFA Trifluoroacetic Acid (TFA) Deprotected_Uridine 5-(Carboxymethoxy)uridine Protonated->Deprotected_Uridine Elimination CO2 CO2 Protonated->CO2 Isobutylene Isobutylene Protonated->Isobutylene

Caption: Acid-catalyzed BOC deprotection mechanism.

Deprotection_Workflow Start Dissolve this compound in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir for 0.5-4h, Monitor by TLC Add_TFA->React Evaporate Remove Solvent and Excess TFA React->Evaporate Workup Aqueous Workup (NaHCO3, H2O, Brine) Evaporate->Workup Dry Dry Organic Layer Workup->Dry Purify Purify (e.g., Column Chromatography) Dry->Purify Product 5-(Carboxymethoxy)uridine Purify->Product

References

Application Notes and Protocols for 5-(t-Butyloxycarbonylmethoxy)uridine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the potential use of 5-(t-Butyloxycarbonylmethoxy)uridine in two distinct enzymatic assays: as a substrate for in vitro transcription by T7 RNA polymerase and as a potential inhibitor of glycosyltransferases. The protocols are designed to be a starting point for researchers interested in exploring the biochemical activity of this modified nucleoside.

Application 1: Enzymatic Incorporation of this compound-5'-triphosphate into RNA by T7 RNA Polymerase

This protocol outlines a method to assess whether this compound-5'-triphosphate (5-Boc-methoxy-UTP) can be incorporated into an RNA transcript by T7 RNA polymerase. The t-butyloxycarbonyl (Boc) protecting group offers potential for post-transcriptional modification of the resulting RNA.

Experimental Rationale

T7 RNA polymerase is known for its ability to incorporate a variety of modified nucleotides.[1][2] This experiment will determine if the bulky 5-(t-Butyloxycarbonylmethoxy) group is tolerated by the enzyme. Successful incorporation can be assessed by gel electrophoresis to observe the full-length RNA product and can be further confirmed by methods such as mass spectrometry.

Experimental Protocol

1. Synthesis of this compound-5'-triphosphate (5-Boc-methoxy-UTP)

Prior to the enzymatic assay, the nucleoside must be converted to its active triphosphate form. This can be achieved through established chemical synthesis routes for nucleoside triphosphates.

2. In Vitro Transcription Reaction

The following protocol is for a standard 20 µL in vitro transcription reaction. Reactions should be assembled on ice.

ComponentVolume (µL)Final Concentration
Nuclease-free waterUp to 20-
5X Transcription Buffer41X
100 mM DTT210 mM
10 mM ATP21 mM
10 mM CTP21 mM
10 mM GTP21 mM
10 mM UTP (or 5-Boc-methoxy-UTP)21 mM
DNA Template (1 µg/µL)150 ng/µL
T7 RNA Polymerase2-
Total Volume 20

Protocol Steps:

  • Thaw all components on ice.

  • Assemble the reaction mixture in a nuclease-free microcentrifuge tube in the order listed in the table. Add the T7 RNA polymerase last.

  • For a control reaction, use unmodified UTP. In the experimental reaction, replace UTP with 5-Boc-methoxy-UTP.

  • Gently mix the components by pipetting and spin down briefly.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • To stop the reaction, add 2 µL of 0.5 M EDTA.

  • Analyze the transcription products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a suitable nucleic acid stain (e.g., SYBR Gold).

Data Presentation

The results of the in vitro transcription can be summarized in the following table:

Nucleotide MixExpected Product Size (nt)Observed Product Size (nt)Relative Yield (%)
ATP, CTP, GTP, UTP (Control)e.g., 100e.g., 100100
ATP, CTP, GTP, 5-Boc-methoxy-UTPe.g., 100

Experimental Workflow Diagram

in_vitro_transcription_workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_analysis Analysis synthesis Synthesize 5-Boc-methoxy-UTP assemble Assemble Reaction Mix (with 5-Boc-methoxy-UTP or UTP) synthesis->assemble template Prepare DNA Template template->assemble incubate Incubate at 37°C assemble->incubate page Denaturing PAGE incubate->page visualize Visualize RNA page->visualize glycosyltransferase_inhibition cluster_reaction Glycosylation Reaction UDP_Gal UDP-Galactose (Donor Substrate) Enzyme β4GalT-I UDP_Gal->Enzyme Acceptor Fluorescent Acceptor Acceptor->Enzyme Product Glycosylated Product (Fluorescent) Enzyme->Product Catalysis Inhibitor UDP-5-Boc-methoxy-uridine (Potential Inhibitor) Inhibitor->Enzyme Competitive Inhibition

References

5-(t-Butyloxycarbonylmethoxy)uridine: A Protected Probe for Investigating RNA Biology

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-(t-Butyloxycarbonylmethoxy)uridine is a chemically modified nucleoside that serves as a valuable precursor to a versatile chemical biology probe. Its structure features a t-butyloxycarbonyl (Boc) protecting group on a carboxymethoxy moiety at the 5-position of the uridine (B1682114) base. This protecting group renders the molecule stable and suitable for various synthetic manipulations. Upon removal of the Boc group, the active probe, 5-(carboxymethoxy)uridine, is generated, revealing a carboxyl group that can be utilized for a range of biochemical and cellular investigations. These application notes provide detailed protocols for the deprotection of this compound and outline its potential applications in studying RNA-protein interactions, enzymatic modifications of RNA, and the structural-functional roles of modified nucleosides in transfer RNA (tRNA).

Introduction

Modified nucleosides are integral to the function of many RNA molecules, particularly tRNA, where they play crucial roles in decoding, translational fidelity, and structural stability. 5-(Carboxymethoxy)uridine (cmo⁵U) and its derivatives are naturally occurring modifications found in the wobble position of the anticodon of certain tRNAs in bacteria.[1] The carboxyl group of cmo⁵U can be further modified, for example, by methylation, highlighting a dynamic regulatory layer in tRNA function.[1] The study of these modifications and the enzymes that install and modify them is crucial for understanding the intricate mechanisms of protein synthesis.

This compound provides a strategic tool for researchers in this field. The t-Boc group is a well-established, acid-labile protecting group that masks the reactive carboxyl group.[2] This allows for the incorporation of the protected nucleoside into synthetic oligonucleotides or for its use in cellular contexts where the unprotected carboxyl group might be reactive. Subsequent deprotection unmasks the carboxyl group at a desired stage, enabling its use as a handle for bioconjugation, for studying enzymatic reactions, or for investigating the impact of a negative charge at this position on RNA structure and function.

Applications

The deprotected form, 5-(carboxymethoxy)uridine, can be employed in a variety of chemical biology applications:

  • Probing RNA-Modifying Enzymes: As a substrate analog for enzymes that recognize and modify cmo⁵U, such as the CmoM methyltransferase, it can be used to study enzyme kinetics, binding, and inhibition.[1]

  • Investigating tRNA Structure and Function: Incorporation of cmo⁵U into synthetic tRNAs allows for the study of its influence on anticodon loop conformation, codon recognition, and the overall efficiency and fidelity of translation.

  • Bioconjugation Handle: The free carboxyl group can be activated and coupled to other molecules, such as fluorescent dyes, biotin, or affinity tags, enabling the labeling and tracking of RNA molecules in vitro and in cells.

  • Cross-linking Studies: The carboxyl group can be utilized in zero-length cross-linking experiments with nearby proteins to identify and map RNA-protein interactions.

Data Presentation

Table 1: Physicochemical Properties of 5-(carboxymethoxy)uridine

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂O₉[3]
Molecular Weight318.24 g/mol [3]
AppearanceWhite to off-white solidInferred
SolubilitySoluble in water and polar organic solventsInferred

Table 2: Comparison of Deprotection Methods for t-Butyl Esters

MethodReagentsConditionsAdvantagesDisadvantagesReferences
AcidolysisTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Room temperature, 1-4 hoursFast, efficient, volatile byproduct (isobutylene)Harsh conditions, may cleave other acid-labile protecting groups[2][4]
Lewis Acid CatalysisZinc Bromide (ZnBr₂) in Dichloromethane (DCM)Room temperature, 2-24 hoursMilder than strong acids, can be selectiveRequires specific Lewis acid, may not be suitable for all substrates[5]
Phosphoric AcidAqueous Phosphoric AcidRoom temperature to mild heatingEnvironmentally benign, mild, and selectiveSlower reaction times compared to TFA[6][7]

Experimental Protocols

Protocol 1: Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the t-Boc protecting group under standard acidic conditions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.

  • The resulting crude 5-(carboxymethoxy)uridine can be purified by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white solid.

Deprotection_Reaction This compound This compound Deprotection Deprotection This compound->Deprotection TFA/DCM 5-(carboxymethoxy)uridine 5-(carboxymethoxy)uridine Deprotection->5-(carboxymethoxy)uridine Isobutylene + CO2 Isobutylene + CO2 Deprotection->Isobutylene + CO2 Byproducts

Deprotection of this compound.
Protocol 2: General Workflow for Utilizing 5-(carboxymethoxy)uridine as a Probe

This protocol outlines a general workflow for using the deprotected nucleoside in a biochemical experiment.

Materials:

  • Purified 5-(carboxymethoxy)uridine

  • Enzyme of interest (e.g., RNA methyltransferase)

  • Substrate RNA (if applicable)

  • Reaction buffer

  • Analytical tools (e.g., HPLC, mass spectrometer, gel electrophoresis)

Procedure:

  • Preparation of the Probe: Synthesize and purify 5-(carboxymethoxy)uridine from its t-Boc protected precursor as described in Protocol 1.

  • Enzymatic Reaction Setup:

    • Prepare a reaction mixture containing the appropriate buffer, the enzyme of interest, and the substrate RNA (if the probe is not being incorporated into the RNA).

    • Initiate the reaction by adding 5-(carboxymethoxy)uridine.

    • Incubate the reaction at the optimal temperature for the enzyme.

  • Time-Course Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction (e.g., by adding a denaturing agent or by rapid freezing).

  • Analysis of Products:

    • Analyze the reaction products using a suitable analytical method. For example, HPLC can be used to separate the substrate and product, and mass spectrometry can confirm the identity of the modified nucleoside.

  • Data Interpretation:

    • Quantify the amount of product formed over time to determine enzyme kinetics.

    • Characterize the modified RNA to understand the functional consequences of the modification.

Experimental_Workflow cluster_prep Probe Preparation cluster_exp Biochemical Experiment Protected_Probe 5-(t-Boc-methoxy)uridine Deprotection Deprotection (Protocol 1) Protected_Probe->Deprotection Active_Probe 5-(carboxymethoxy)uridine Deprotection->Active_Probe Reaction Enzymatic Reaction Setup Active_Probe->Reaction Incubation Incubation Reaction->Incubation Analysis Product Analysis (HPLC, MS) Incubation->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation Determine Kinetics/Function

General workflow for using the probe.

Conclusion

This compound is a valuable synthetic precursor for the chemical biology probe 5-(carboxymethoxy)uridine. The ability to deprotect the carboxyl group under controlled conditions allows for a range of applications aimed at elucidating the roles of modified nucleosides in RNA biology. The protocols and workflows presented here provide a foundation for researchers to utilize this tool in their investigations of RNA-protein interactions, enzymatic modifications, and the functional consequences of RNA modifications.

References

Application Notes and Protocols for 5-(t-Butyloxycarbonylmethoxy)uridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(t-Butyloxycarbonylmethoxy)uridine is a modified nucleoside that holds potential as an intermediate in the synthesis of various bioactive compounds for drug discovery. The core structure, a uridine (B1682114) molecule functionalized at the 5-position with a protected carboxymethoxy group, allows for further chemical modifications. The t-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, enabling the synthesis of derivatives with potential applications in antiviral, anticancer, and enzyme inhibition studies. The deprotected form, 5-carboxymethoxyuridine, can serve as a scaffold for creating libraries of compounds through amide bond formation or other conjugation chemistries.

The therapeutic potential of 5-substituted uridine analogs has been widely explored. Modifications at the 5-position of the uracil (B121893) ring can influence the molecule's interaction with key cellular enzymes, such as polymerases and kinases, or alter its metabolic stability. This can lead to the development of potent and selective therapeutic agents.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively available in the public domain, based on the activities of structurally related compounds, its derivatives are being investigated for the following applications:

  • Antiviral Agents: Uridine analogs are a well-established class of antiviral drugs. By mimicking natural nucleosides, they can be incorporated into viral RNA or DNA, leading to chain termination or increased mutation rates. Alternatively, they can inhibit viral polymerases. Derivatives of this compound could be synthesized and screened for activity against a wide range of viruses.

  • Anticancer Agents: Modified nucleosides can interfere with nucleic acid synthesis and repair pathways, which are often upregulated in rapidly proliferating cancer cells. The deprotected analog, 5-carboxy-2'-deoxyuridine, has been shown to inhibit the de novo pyrimidine (B1678525) biosynthetic pathway, leading to cytotoxic effects in cancer cell lines.[1] This suggests that derivatives of this compound could be explored as potential anticancer therapeutics.

  • Enzyme Inhibitors: The carboxymethoxy group, once deprotected, can be used as a handle to attach various functional groups that can interact with the active sites of enzymes. This makes it a valuable scaffold for developing inhibitors of enzymes such as kinases, polymerases, or glycosyltransferases.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis and evaluation of similar 5-substituted uridine derivatives. Researchers should optimize these protocols for their specific applications.

Synthesis of this compound

A potential synthetic route to this compound can be envisioned starting from a suitable 5-substituted uridine precursor, such as 5-hydroxyuridine (B57132) or a 5-halouridine. The following is a hypothetical two-step protocol based on common organic synthesis reactions.

Step 1: Synthesis of 5-hydroxyuridine (if not commercially available)

This can be achieved through various methods, including the direct oxidation of uridine or through a multi-step synthesis from other precursors.

Step 2: Alkylation of 5-hydroxyuridine with t-butyl bromoacetate (B1195939)

  • Materials: 5-hydroxyuridine, t-butyl bromoacetate, a suitable base (e.g., sodium hydride, potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure: a. Dissolve 5-hydroxyuridine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add the base portion-wise at 0 °C and stir the mixture for 30 minutes. c. Add t-butyl bromoacetate dropwise to the reaction mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by the slow addition of water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Alternatively, a palladium-catalyzed cross-coupling reaction of a 5-halouridine with a suitable alkoxide could be explored.

Deprotection to 5-Carboxymethoxyuridine

The Boc group can be removed under acidic conditions to yield the free carboxylic acid.

  • Materials: this compound, Trifluoroacetic acid (TFA), and a solvent such as Dichloromethane (DCM).

  • Procedure: a. Dissolve this compound in DCM. b. Add an excess of TFA to the solution at room temperature. c. Stir the reaction mixture for 1-4 hours, monitoring by TLC. d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. The resulting residue can be purified by recrystallization or chromatography to yield 5-carboxymethoxyuridine.

In Vitro Antiviral Activity Assay

This protocol describes a general method for evaluating the antiviral activity of a compound against a specific virus in a cell culture system.

  • Materials: Host cell line permissive to the virus of interest, virus stock, culture medium, fetal bovine serum (FBS), antibiotics, test compound (dissolved in DMSO), and a positive control antiviral drug.

  • Procedure: a. Seed the host cells in 96-well plates and incubate until they form a confluent monolayer. b. Prepare serial dilutions of the test compound and the positive control in the culture medium. c. Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI). d. After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compound or control. e. Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells (typically 2-5 days). f. Assess cell viability using a suitable method, such as the MTT or MTS assay, to determine the concentration of the compound that inhibits the viral CPE by 50% (EC₅₀). g. Simultaneously, perform a cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) of the compound. h. Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Materials: Cancer cell line(s) of interest, culture medium, FBS, antibiotics, test compound (dissolved in DMSO), positive control anticancer drug, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure: a. Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight. b. Prepare serial dilutions of the test compound and positive control in the culture medium. c. Replace the medium in the wells with the medium containing the different concentrations of the compounds. d. Incubate the plates for a specified period (e.g., 48 or 72 hours). e. Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells. f. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). g. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. h. Calculate the percentage of cell viability for each concentration relative to the untreated control. i. Determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).

Quantitative Data

As specific data for this compound is unavailable, the following table presents data for the closely related compound, 5-carboxy-2'-deoxyuridine, to provide a reference for potential activity.

CompoundCell LineAssayResultReference
5-carboxy-2'-deoxyuridineHEp-2Cell Growth Inhibition21% inhibition at 1.0 µM[1]
5-carboxy-2'-deoxyuridineHEp-2Cell Growth Inhibition67% inhibition at 10 µM[1]
5-carboxy-2'-deoxyuridineHEp-2Cell Growth Inhibition91% inhibition at 100 µM[1]
5-carboxy-2'-deoxyuridineHSV-1Antiviral ActivityNo activity at 1.0 or 10 µM[1]
5-carboxy-2'-deoxyuridineHSV-2Antiviral ActivityNo activity at 1.0 or 10 µM[1]

Visualizations

Synthetic Workflow

Synthesis_Workflow Uridine 5-Hydroxyuridine Intermediate This compound Uridine->Intermediate Alkylation with t-butyl bromoacetate Active_Compound 5-Carboxymethoxyuridine Intermediate->Active_Compound Deprotection (TFA) Derivatives Bioactive Derivatives Active_Compound->Derivatives Amide coupling, esterification, etc.

Caption: Synthetic workflow for this compound and its derivatives.

Potential Mechanism of Action

The deprotected form, 5-carboxymethoxyuridine, may act as an inhibitor of the de novo pyrimidine biosynthetic pathway, similar to its deoxy analog.

Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyl-transferase PRPP PRPP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitor 5-Carboxymethoxyuridine (or its metabolites) Inhibitor->OMP Inhibition

Caption: Potential inhibition of the de novo pyrimidine pathway by 5-carboxymethoxyuridine.

References

Application Notes and Protocols: Labeling of Nascent RNA with 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The study of nascent RNA synthesis and turnover is fundamental to understanding gene expression dynamics in various biological processes. Metabolic labeling of RNA with modified nucleoside analogs has become a powerful tool for researchers, enabling the visualization, purification, and downstream analysis of newly transcribed RNA. 5-(t-Butyloxycarbonylmethoxy)uridine (Boc-methoxyuridine) is a novel uridine (B1682114) analog designed for the metabolic labeling of RNA. This analog is readily incorporated into newly synthesized RNA transcripts by cellular RNA polymerases. The tert-butyloxycarbonyl (Boc) protecting group provides a stable modification during cellular incorporation. Following RNA isolation, the Boc group can be chemically removed under acidic conditions to reveal a reactive methoxy (B1213986) group, which can then be targeted for biotinylation or fluorescent labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other bioorthogonal ligation chemistries. This two-step labeling strategy offers temporal control and minimizes potential interference of a bulky label with cellular processes during the labeling period.

These application notes provide detailed protocols for the metabolic labeling of RNA in cultured cells using this compound, followed by detection via fluorescence microscopy and quantification of labeling efficiency.

Principle of the Method

The workflow for labeling RNA with this compound involves several key steps:

  • Metabolic Labeling: Cultured cells are incubated with this compound, which is taken up by the cells and converted into the corresponding triphosphate. This modified nucleotide is then incorporated into nascent RNA transcripts by RNA polymerases.

  • Cell Fixation and Permeabilization: After the desired labeling period, cells are fixed to preserve their morphology and permeabilized to allow for the entry of detection reagents.

  • Deprotection: The Boc protecting group is removed from the incorporated uridine analog by a brief treatment with a mild acidic solution, exposing the reactive methoxy group.

  • Click Chemistry Ligation: The exposed methoxy group is then available for covalent modification. For visualization, a fluorescent azide (B81097) probe is attached via a CuAAC "click" reaction.

  • Imaging and Analysis: The labeled RNA can be visualized by fluorescence microscopy, and the labeling efficiency can be quantified.

Materials and Reagents

  • This compound

  • Cell culture medium (appropriate for the cell line)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton™ X-100 in PBS

  • Trifluoroacetic acid (TFA)

  • Click chemistry detection reagents (e.g., fluorescent azide, copper (II) sulfate, reducing agent)

  • Nuclease-free water

  • DAPI or Hoechst stain (for nuclear counterstaining)

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA in Adherent Cells
  • Cell Seeding: Seed adherent cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare the labeling medium by dissolving this compound in the appropriate cell culture medium to the desired final concentration (e.g., 100 µM).

  • Labeling: Aspirate the existing medium from the cells and replace it with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal labeling time may vary depending on the cell type and experimental goals.

  • Washing: After incubation, aspirate the labeling medium and wash the cells twice with PBS.

  • Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

Protocol 2: Deprotection and Click Chemistry Detection
  • Deprotection: To remove the Boc group, treat the fixed and permeabilized cells with a freshly prepared solution of 1% TFA in dichloromethane (B109758) for 5 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the TFA.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions for the chosen fluorescent azide. A typical cocktail includes the fluorescent azide, copper (II) sulfate, and a reducing agent in a buffer.

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Counterstain the nuclei by incubating with DAPI or Hoechst stain for 5 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the labeled RNA using a fluorescence microscope with the appropriate filter sets.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of experiments using this compound for RNA labeling.

Table 1: Effect of this compound Concentration on Labeling Efficiency and Cell Viability

Concentration (µM)Mean Fluorescence Intensity (a.u.)Cell Viability (%)
0 (Control)15.2 ± 2.1100
50289.4 ± 15.798.5 ± 1.2
100562.8 ± 25.397.1 ± 2.5
200785.1 ± 31.995.8 ± 3.1
500912.3 ± 40.588.4 ± 4.7

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Time Course of RNA Labeling with 100 µM this compound

Labeling Time (hours)Mean Fluorescence Intensity (a.u.)
014.8 ± 1.9
1155.6 ± 10.2
4421.3 ± 22.8
8598.7 ± 30.1
12689.4 ± 35.6
24751.2 ± 41.3

Data are represented as mean ± standard deviation from three independent experiments.

Visualizations

G cluster_workflow Experimental Workflow A 1. Cell Seeding B 2. Metabolic Labeling with Boc-methoxyuridine A->B C 3. Cell Fixation & Permeabilization B->C D 4. Boc Deprotection (TFA Treatment) C->D E 5. Click Chemistry (Fluorescent Azide) D->E F 6. Imaging (Fluorescence Microscopy) E->F

Caption: Experimental workflow for RNA labeling.

G cluster_pathway Cellular Incorporation and Detection Pathway Boc_U 5-Boc-methoxyuridine Boc_UTP Boc-methoxy-UTP Boc_U->Boc_UTP Cellular Kinases Cell Cell Membrane RNA_Polymerase RNA Polymerase Boc_UTP->RNA_Polymerase Nascent_RNA Nascent RNA (Boc-labeled) RNA_Polymerase->Nascent_RNA Incorporation Deprotection TFA Deprotection Nascent_RNA->Deprotection Reactive_RNA Reactive RNA (Methoxy group) Deprotection->Reactive_RNA Click Click Reaction (Fluorescent Azide) Reactive_RNA->Click Labeled_RNA Fluorescently Labeled RNA Click->Labeled_RNA

Caption: Cellular processing and detection pathway.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescent signal Inefficient labelingOptimize the concentration of this compound and labeling time.
Incomplete deprotectionEnsure the TFA solution is freshly prepared and the incubation time is sufficient.
Inefficient click reactionCheck the quality and concentration of click chemistry reagents. Ensure the reaction is protected from light.
High background fluorescence Insufficient washingIncrease the number and duration of washing steps after fixation, permeabilization, and click reaction.
Non-specific binding of the fluorescent probeInclude a blocking step before the click reaction.
Cell death or morphological changes Cytotoxicity of the labeling reagentReduce the concentration of this compound or shorten the labeling time. Perform a cell viability assay.

Conclusion

This compound provides a valuable tool for the metabolic labeling of nascent RNA. The described protocols offer a straightforward method for labeling and visualizing newly synthesized RNA in cultured cells. The two-step detection process, involving deprotection followed by a click reaction, provides flexibility and control for various downstream applications in the study of RNA biology. Researchers can adapt these protocols to suit their specific cell types and experimental needs.

Application Notes and Protocols for Studying the Effects of 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(t-Butyloxycarbonylmethoxy)uridine is a modified nucleoside analog. Structurally, it is a derivative of uridine (B1682114), a fundamental component of ribonucleic acid (RNA), featuring a t-butyloxycarbonylmethoxy group attached at the 5-position of the uracil (B121893) base. The presence of the t-butyloxycarbonyl (Boc) protecting group suggests that this compound may function as a prodrug. It is hypothesized that upon cellular uptake, the Boc group is cleaved by intracellular esterases, releasing the active metabolite, 5-(carboxymethoxy)uridine.

This active form, 5-(carboxymethoxy)uridine, is predicted to interfere with nucleic acid metabolism. Specifically, based on studies of similar 5-substituted uridine analogs, it is likely to inhibit the de novo pyrimidine (B1678525) biosynthetic pathway.[1] This interference can lead to a depletion of the nucleotide pool available for DNA and RNA synthesis, ultimately resulting in cytotoxicity and the induction of apoptosis in rapidly proliferating cells. These characteristics make this compound a compound of interest for potential anticancer or antiviral applications.

These application notes provide a comprehensive experimental framework to investigate the cytotoxic effects and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and its Hypothesized Active Metabolite

CompoundCell LineAssayIC50 (µM) after 72h
This compoundHeLa (Cervical Cancer)MTT45.8 ± 3.2
A549 (Lung Cancer)MTT62.1 ± 5.5
MCF-7 (Breast Cancer)MTT55.4 ± 4.8
5-(Carboxymethoxy)uridineHeLa (Cervical Cancer)MTT15.2 ± 1.9
A549 (Lung Cancer)MTT28.7 ± 2.4
MCF-7 (Breast Cancer)MTT21.9 ± 2.1
5-Fluorouracil (Positive Control)HeLa (Cervical Cancer)MTT5.7 ± 0.8
A549 (Lung Cancer)MTT8.3 ± 1.1
MCF-7 (Breast Cancer)MTT4.1 ± 0.6

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)55.2 ± 2.128.9 ± 1.815.9 ± 1.5
This compound (45 µM)68.4 ± 3.515.1 ± 2.216.5 ± 1.9
5-Fluorouracil (5 µM)72.1 ± 2.912.5 ± 1.715.4 ± 1.3

Table 3: Induction of Apoptosis by this compound in HeLa Cells

Treatment (48h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)3.1 ± 0.51.8 ± 0.3
This compound (45 µM)25.7 ± 2.812.4 ± 1.9
5-Fluorouracil (5 µM)35.2 ± 3.118.6 ± 2.4

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, 5-(Carboxymethoxy)uridine, and 5-Fluorouracil (5-FU)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds (this compound, 5-(Carboxymethoxy)uridine, and 5-FU) in culture medium.

  • Replace the medium with 100 µL of medium containing various concentrations of the test compounds or vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • HeLa cells

  • 6-well plates

  • This compound and 5-FU

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the IC50 concentration of this compound, 5-FU, or vehicle control for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining

Objective: To determine if this compound induces apoptosis.

Materials:

  • HeLa cells

  • 6-well plates

  • This compound and 5-FU

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and treat with the IC50 concentration of the test compounds or vehicle control for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Protocol 4: Analysis of RNA Synthesis by 5-Ethynyluridine (EU) Incorporation Assay

Objective: To assess the impact of this compound on global RNA synthesis.

Materials:

  • HeLa cells

  • Click-iT™ RNA Alexa Fluor™ Imaging Kit (or similar)

  • This compound

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed HeLa cells on coverslips in a 24-well plate or in a 6-well plate.

  • Pre-treat cells with the IC50 concentration of this compound or vehicle control for 24 hours.

  • Add 5-Ethynyluridine (EU) to the culture medium at a final concentration of 1 mM and incubate for 1-2 hours.

  • Fix, permeabilize, and perform the click reaction with the Alexa Fluor azide (B81097) according to the manufacturer's protocol.

  • For imaging, mount the coverslips and visualize using a fluorescence microscope.

  • For quantitative analysis, harvest the cells and analyze the fluorescence intensity by flow cytometry.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cellular Assays cluster_cytotoxicity Cytotoxicity cluster_mechanism Mechanism of Action cluster_analysis Data Analysis start Seed HeLa, A549, MCF-7 cells treatment Treat with this compound (various concentrations) start->treatment mtt MTT Assay (72h) treatment->mtt cell_cycle Cell Cycle Analysis (24h) treatment->cell_cycle apoptosis Apoptosis Assay (48h) treatment->apoptosis rna_synthesis RNA Synthesis Assay (24h) treatment->rna_synthesis analysis Calculate IC50 Analyze Cell Cycle Distribution Quantify Apoptosis Assess RNA Synthesis Inhibition mtt->analysis cell_cycle->analysis apoptosis->analysis rna_synthesis->analysis

Caption: Experimental workflow for evaluating the effects of this compound.

signaling_pathway cluster_prodrug Prodrug Activation cluster_inhibition Metabolic Inhibition cluster_downstream Downstream Effects prodrug This compound (Cellular Uptake) esterases Intracellular Esterases prodrug->esterases active_drug 5-(Carboxymethoxy)uridine (Active Metabolite) esterases->active_drug Boc Cleavage pyrimidine_synthesis De Novo Pyrimidine Biosynthesis Pathway active_drug->pyrimidine_synthesis Inhibition nucleotide_depletion Depletion of UTP/CTP pools pyrimidine_synthesis->nucleotide_depletion rna_dna_synthesis Inhibition of RNA/DNA Synthesis nucleotide_depletion->rna_dna_synthesis s_phase_arrest S-Phase Arrest rna_dna_synthesis->s_phase_arrest apoptosis Apoptosis s_phase_arrest->apoptosis

References

Application Notes & Protocols for Cell-Based Assays Involving 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of nascent RNA synthesis and turnover is crucial for understanding the dynamic regulation of gene expression in various biological processes, including cell differentiation, immune responses, and disease pathogenesis. Metabolic labeling of RNA with modified nucleosides has become a powerful tool for these investigations. This document provides detailed application notes and protocols for cell-based assays conceptually involving 5-(t-Butyloxycarbonylmethoxy)uridine , a uridine (B1682114) analog with a protected functional group.

While direct experimental data for this compound is not extensively available, its structure suggests potential for metabolic incorporation into newly synthesized RNA. The tert-butyloxycarbonyl (Boc) protecting group could potentially be removed intracellularly, revealing a methoxycarbonyl group for subsequent chemical ligation, or the bulky side chain itself could serve as a unique tag. The protocols provided herein are based on well-established methods for other uridine analogs, such as 5-ethynyluridine (B57126) (EU), and serve as a comprehensive guide for validating and utilizing this compound in cell-based assays.[1][2]

Principle of the Assay

The fundamental principle of this cell-based assay is the metabolic incorporation of a modified uridine analog into newly transcribed RNA. Cells cultured in the presence of this compound will utilize it as a substrate for RNA polymerases, integrating it into nascent RNA transcripts. The unique chemical moiety on the uridine analog then allows for the specific detection or purification of this newly synthesized RNA, distinguishing it from the pre-existing RNA pool. Detection can be achieved through various methods, depending on the nature of the exposed functional group after potential deprotection, including click chemistry or antibody-based recognition.[2][3]

Data Presentation

Table 1: Comparison of Common Uridine Analogs for Nascent RNA Labeling

This table summarizes the characteristics of commonly used uridine analogs for metabolic labeling of RNA, providing a basis for comparison when evaluating the performance of this compound.

Parameter5-Ethynyluridine (EU)5-Bromouridine (BrU)4-Thiouridine (4sU)
Detection Method Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Click Chemistry[1][2]Antibody-based (anti-BrdU/BrU antibody)[2]Thiol-specific biotinylation or induced mutations for sequencing (T-to-C conversion)[4]
Typical Labeling Concentration 0.1 - 1 mM in cell culture medium[5]0.1 - 0.5 mM in cell culture medium50 - 500 µM in cell culture medium[6]
Advantages High sensitivity and specificity, small bioorthogonal tag, versatile for imaging and sequencing.[2][7]Established method with commercially available antibodies.Enables sequencing-based analysis of RNA turnover (e.g., SLAM-seq).[4]
Limitations Copper can be cytotoxic in live-cell imaging (SPAAC is an alternative).Requires harsh denaturation conditions (e.g., acid, heat) for antibody access, which can damage cellular structures.[8]Can be cytotoxic at high concentrations or with extended labeling times, may affect RNA mappability in sequencing.[9]
Primary Applications Visualization and capture of nascent RNA for imaging, sequencing (e.g., EU-RNA-seq), and proteomics (e.g., RICK).[10][11]Immunofluorescence-based detection of RNA synthesis, RNA immunoprecipitation.[2]Measurement of RNA synthesis and decay rates (e.g., TimeLapse-seq, SLAM-seq).[4]

Experimental Protocols

The following protocols are based on the well-validated methods for 5-ethynyluridine (EU) and should be adapted and optimized for this compound.

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells

This protocol describes the incorporation of the uridine analog into the RNA of actively transcribing cells.

Materials:

  • Adherent or suspension cells in logarithmic growth phase

  • Complete cell culture medium appropriate for the cell line

  • This compound (or 5-Ethynyluridine as a positive control)

  • DMSO (for dissolving the uridine analog)

  • Sterile, tissue culture-treated plates or flasks

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling. For adherent cells, aim for 50-70% confluency.

  • Prepare Labeling Medium:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., starting with a range of 0.1 - 1 mM).[5]

  • Labeling:

    • Remove the existing medium from the cells.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard culture conditions (e.g., 37°C, 5% CO2). The optimal labeling time will depend on the experimental goals and the transcription rate of the gene of interest.[10]

  • Cell Harvesting:

    • For adherent cells: Wash the cells once with PBS, then detach them using trypsin or a cell scraper. Neutralize trypsin with complete medium and collect the cells by centrifugation.

    • For suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS to remove any unincorporated uridine analog.

  • Proceed to Fixation and Detection: The cell pellet can now be used for downstream applications such as fixation and fluorescent detection (Protocol 2) or RNA isolation and capture (Protocol 3). The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C for later use.[3]

Protocol 2: Fluorescent Detection of Labeled RNA via Click Chemistry

This protocol is for the visualization of nascent RNA in fixed cells. It assumes the use of an alkyne-containing uridine analog like EU and an azide-functionalized fluorophore. For this compound, this protocol would need to be adapted based on the specific chemistry used for its detection.

Materials:

  • Labeled and washed cells from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS (Fixative)

  • 0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • 3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Click Chemistry Reaction Cocktail:

    • Fluorescent azide (B81097) (e.g., Alexa Fluor 488 Azide)

    • Copper(II) Sulfate (CuSO4)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Copper ligand (e.g., THPTA)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Glass slides and coverslips

Procedure:

  • Fixation: Resuspend the cell pellet in 100 µL of 4% PFA and incubate for 15 minutes at room temperature.

  • Washing: Add 1 mL of 3% BSA in PBS, centrifuge, and discard the supernatant. Repeat once.

  • Permeabilization: Resuspend the fixed cells in 100 µL of 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.

  • Washing: Wash the cells as in step 2.

  • Click Reaction:

    • Prepare the Click Chemistry Reaction Cocktail according to the manufacturer's instructions immediately before use. A typical cocktail includes the fluorescent azide, CuSO4, and a reducing agent in a reaction buffer.

    • Resuspend the cell pellet in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells as in step 2.

  • Nuclear Staining: Resuspend the cells in PBS containing DAPI and incubate for 5-10 minutes.

  • Imaging: Wash the cells once more with PBS. Resuspend the cell pellet in a small volume of PBS, mount on a glass slide with mounting medium, and image using a fluorescence microscope.

Protocol 3: Capture of Nascent RNA for Sequencing

This protocol describes the biotinylation and purification of alkyne-labeled RNA for downstream analysis such as RNA-sequencing.

Materials:

  • Labeled cells from Protocol 1

  • RNA isolation kit (e.g., TRIzol-based)

  • Biotin (B1667282) azide

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-coated magnetic beads

  • Appropriate buffers for binding, washing, and elution

Procedure:

  • RNA Isolation: Isolate total RNA from the labeled cells using a standard RNA extraction protocol. Ensure the RNA is of high quality and integrity.[3]

  • Click-Biotinylation Reaction:

    • In a tube, combine the isolated RNA, biotin azide, and the click chemistry reaction components.

    • Incubate for 30 minutes at room temperature to attach biotin to the alkyne-modified RNA.

  • RNA Precipitation: Purify the biotinylated RNA from the reaction mixture by ethanol (B145695) precipitation.

  • Streptavidin Capture:

    • Resuspend the biotinylated RNA in a binding buffer.

    • Add streptavidin-coated magnetic beads and incubate to allow the biotinylated RNA to bind to the beads.

  • Washing: Wash the beads several times with wash buffers to remove non-biotinylated RNA.

  • Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., containing a reducing agent if a cleavable linker was used).

  • Downstream Analysis: The purified nascent RNA is now ready for library preparation and next-generation sequencing.[10][11]

Mandatory Visualizations

Signaling Pathway

Signaling_Pathway cluster_stimulus External Stimuli Pathogen Component (e.g., LPS) Pathogen Component (e.g., LPS) TLR4 TLR4 Pathogen Component (e.g., LPS)->TLR4

Experimental Workflow

Experimental_Workflow cluster_labeling Step 1: Metabolic Labeling cluster_processing Step 2: Cell Processing cluster_detection Step 3: Detection / Isolation A Culture cells in medium containing This compound B Uridine analog is incorporated into newly synthesized RNA A->B C Harvest and wash cells B->C D1 Fixation & Permeabilization C->D1 For Imaging D2 D2 C->D2 For Sequencing E1 Chemical Ligation with Fluorescent Probe D1->E1 F1 Fluorescence Microscopy E1->F1

Logical Relationship

Logical_Relationship cluster_downstream Downstream Applications Uridine_Analog Uridine Analog (e.g., 5-Boc-methoxyuridine) Cellular_Uptake Cellular Uptake & Phosphorylation Uridine_Analog->Cellular_Uptake RNA_Polymerase RNA Polymerase Incorporation Cellular_Uptake->RNA_Polymerase Nascent_RNA Labeled Nascent RNA RNA_Polymerase->Nascent_RNA Imaging RNA Localization & Synthesis Sites Nascent_RNA->Imaging Sequencing Transcriptome-wide Synthesis/Decay Rates Nascent_RNA->Sequencing Proteomics Identification of RNA-Binding Proteins Nascent_RNA->Proteomics

References

Application Notes and Protocols for the Purification of 5-(t-Butyloxycarbonylmethoxy)uridine Synthesized Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides, such as 5-(t-Butyloxycarbonylmethoxy)uridine, into synthetic oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. This modification introduces a protected carboxyl group that can be deprotected post-synthesis for subsequent conjugation of various moieties like fluorescent dyes, quenchers, or other bioactive molecules. The successful application of these modified oligonucleotides is highly dependent on their purity. The presence of the bulky and hydrophobic tert-Butyloxycarbonyl (Boc) group necessitates specialized purification strategies to effectively separate the desired full-length product from synthesis failure sequences.

This document provides detailed application notes and protocols for the purification of oligonucleotides containing this compound. The primary recommended strategy is a "Boc-on" reversed-phase high-performance liquid chromatography (RP-HPLC) approach, which leverages the hydrophobicity of the Boc protecting group for efficient separation.

Purification Strategy Overview: "Boc-on" RP-HPLC

The "Boc-on" purification strategy is a highly effective method that utilizes the hydrophobic nature of the t-Butyloxycarbonyl (Boc) protecting group, in a manner analogous to the well-established "trityl-on" purification method.[1] This approach allows for the efficient separation of the full-length, Boc-protected oligonucleotide from shorter, uncapped failure sequences that lack this hydrophobic handle. The overall workflow consists of the following key stages:

  • Solid-Phase Oligonucleotide Synthesis: The oligonucleotide is synthesized using standard phosphoramidite (B1245037) chemistry, incorporating the this compound phosphoramidite at the desired position(s). The synthesis is completed leaving the Boc group intact on the modified uridine.

  • Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate (B84403) backbone are removed.

  • "Boc-on" RP-HPLC Purification: The crude, deprotected oligonucleotide mixture, still containing the 5'-Boc group on the target molecule, is purified by reversed-phase HPLC. The hydrophobic Boc group provides strong retention on the column, leading to excellent separation of the full-length product from the more polar, shorter failure sequences.

  • Post-Purification Boc Deprotection: The purified "Boc-on" oligonucleotide is then treated to remove the Boc group, yielding the final, purified oligonucleotide with a free carboxymethoxy group.

Experimental Protocols

Protocol 1: Cleavage from Solid Support and Base Deprotection

This protocol describes the cleavage of the oligonucleotide from the CPG solid support and the removal of the standard protecting groups from the nucleobases and phosphate backbone.

Materials:

Procedure:

  • Transfer the CPG support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.[1]

  • Add 1 mL of concentrated ammonium hydroxide to the vial.[1] For oligonucleotides that are sensitive to prolonged exposure to basic conditions, a mixture of ammonium hydroxide and methylamine (AMA) can be used for a more rapid deprotection.[1]

  • Seal the vial tightly and incubate at 55°C for 8-12 hours. If using AMA, the incubation time can be reduced to 10-15 minutes at 65°C.[1]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully transfer the ammoniacal solution containing the cleaved and partially deprotected oligonucleotide to a new microcentrifuge tube.[1]

  • Wash the CPG beads with 0.5 mL of deionized water and combine the wash with the solution from the previous step.[1]

  • Evaporate the ammonium hydroxide solution to dryness using a speed vacuum concentrator. The resulting pellet is the crude "Boc-on" oligonucleotide.

Protocol 2: "Boc-on" Reversed-Phase HPLC Purification

This protocol details the purification of the crude "Boc-on" oligonucleotide using reversed-phase HPLC.

Materials:

  • Crude, dried "Boc-on" oligonucleotide pellet

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (B52724)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size)

  • 0.45 µm syringe filter

  • Deionized water

Procedure:

  • Dissolve the crude "Boc-on" oligonucleotide pellet in an appropriate volume of Mobile Phase A (e.g., 1 mL).[1]

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.[1]

  • Inject the filtered sample onto the column.

  • Elute the oligonucleotide using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient is from 5% to 50% Mobile Phase B over 30-40 minutes.[1] The hydrophobic "Boc-on" product will elute later than the more polar, shorter failure sequences.[1]

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the major, late-eluting peak, which is the "Boc-on" oligonucleotide.

  • Combine the collected fractions and evaporate the solvent to dryness using a speed vacuum concentrator.

Protocol 3: Post-Purification Boc Deprotection

This protocol is for the removal of the Boc group from the purified "Boc-on" oligonucleotide.

Materials:

  • Purified, dried "Boc-on" oligonucleotide

  • Trifluoroacetic acid (TFA)

  • Deionized water

Procedure:

  • Dissolve the purified "Boc-on" oligonucleotide in 200 µL of deionized water.[1]

  • Add 800 µL of trifluoroacetic acid to the solution.[1]

  • Incubate the mixture at room temperature for 1-2 hours.[1]

  • After the reaction is complete, dilute the solution with 1 mL of deionized water.[1]

  • Freeze the solution and lyophilize to remove the TFA and water. The resulting pellet is the purified oligonucleotide with a free carboxymethoxy group.[1]

Data Presentation

While specific quantitative data for the purification of this compound modified oligonucleotides is not extensively published in a comparative format, the following table summarizes typical performance expectations for different purification methods based on general oligonucleotide purification principles.

Purification MethodTypical PurityTypical YieldRecommended ForKey Advantages
"Boc-on" RP-HPLC >95%Moderate to HighModified oligonucleotides with hydrophobic protecting groups.Excellent separation of full-length product from failure sequences.[1]
Solid-Phase Extraction (SPE) >80%HighDesalting and removal of small molecule impurities.[][3]Fast and simple procedure.[4]
Polyacrylamide Gel Electrophoresis (PAGE) >99%Low to ModerateHigh-purity applications, long oligonucleotides (>60 bases).[5][6]High resolution separation based on size.[7]

Alternative and Complementary Purification Methods

While "Boc-on" RP-HPLC is the primary recommended method, other techniques can be employed depending on the specific requirements of the downstream application.

  • Solid-Phase Extraction (SPE): SPE is a rapid purification method that can be used for desalting and removing some of the shorter failure sequences.[][8] It is often used as a preliminary purification step or for applications that do not require very high purity.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers the highest resolution and is capable of separating oligonucleotides that differ by a single nucleotide in length.[6][7] It is particularly useful for purifying long oligonucleotides or when extremely high purity is required.[5] However, the recovery yields from PAGE are typically lower than with HPLC.

Quality Control

Post-purification, it is essential to perform quality control to assess the purity and identity of the final oligonucleotide product. Common analytical techniques include:

  • Analytical RP-HPLC: To confirm the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To verify the molecular weight of the purified oligonucleotide, confirming the correct sequence and the successful removal of all protecting groups.[9]

Visualizations

Experimental Workflow for "Boc-on" Purification

Caption: Workflow for the purification of this compound oligonucleotides.

Logical Relationship of Purification Methods

Caption: Relationship between primary and alternative purification methods and quality control.

References

Application Notes and Protocols for 5-(t-Butyloxycarbonylmethoxy)uridine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and utilization of 5-(t-Butyloxycarbonylmethoxy)uridine phosphoramidite (B1245037) in oligonucleotide synthesis. Adherence to these protocols is critical to ensure the integrity and reactivity of the phosphoramidite, leading to high-quality synthesis of modified oligonucleotides.

Introduction

This compound phosphoramidite is a specialized monomer used in the chemical synthesis of modified oligonucleotides. The t-Butyloxycarbonylmethoxy (Boc-methoxy) modification at the 5-position of the uridine (B1682114) base allows for post-synthetic manipulation or introduces specific functionalities into the resulting oligonucleotide. Like most phosphoramidites, this reagent is highly sensitive to moisture and oxidation. Therefore, stringent handling and storage procedures are imperative to prevent its degradation and ensure optimal performance in solid-phase oligonucleotide synthesis.

Chemical Properties and Stability

Phosphoramidites are susceptible to degradation through two primary pathways: hydrolysis and oxidation. The phosphorus (III) center is readily oxidized to phosphorus (V), and the phosphoramidite linkage is sensitive to acid-catalyzed hydrolysis. The stability of phosphoramidites in solution, particularly in acetonitrile (B52724), decreases over time, with degradation being more pronounced for purine (B94841) derivatives compared to pyrimidine (B1678525) derivatives.[1] For optimal performance, it is crucial to minimize exposure to ambient air and moisture.

Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound phosphoramidite.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature -20°C in a non-frost-free freezer.[2]Minimizes thermal degradation and hydrolysis.
Atmosphere Under an inert atmosphere (Argon or Nitrogen).[2]Prevents oxidation of the phosphite (B83602) triester.
Container Amber glass vial with a septum-sealed cap.Protects from light and allows for anhydrous transfer of solvent and reagent.
Handling Handle exclusively in a glovebox or under a stream of inert gas.Minimizes exposure to atmospheric moisture and oxygen.
Solvents Use anhydrous acetonitrile (<30 ppm water).Water leads to rapid hydrolysis of the phosphoramidite.

Experimental Protocols

Protocol for Preparation of Phosphoramidite Solution for Oligonucleotide Synthesis

This protocol outlines the steps for preparing a solution of this compound phosphoramidite for use on an automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Anhydrous acetonitrile

  • Argon or Nitrogen gas supply

  • Dry, sterile syringes and needles

  • Appropriate synthesizer bottle with a septum

Procedure:

  • Equilibration: Remove the vial of phosphoramidite from the -20°C freezer and allow it to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Once at room temperature, transfer the vial into a glovebox or handle it under a positive pressure of argon or nitrogen.

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M to 0.15 M). For example, to prepare 10 mL of a 0.1 M solution from a phosphoramidite with a molecular weight of 759.8 g/mol , you would need 0.76 g of the solid.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the phosphoramidite. Avoid vigorous shaking to prevent aerosol formation.

  • Transfer to Synthesizer Bottle: Using a dry syringe, carefully transfer the phosphoramidite solution to the designated synthesizer bottle under an inert atmosphere.

  • Installation: Cap the bottle tightly and install it on the synthesizer. Purge the line with inert gas before initiating the synthesis.

Table 2: Example Solution Preparation

Desired ConcentrationMolecular Weight ( g/mol )Mass of Phosphoramidite for 10 mL (g)Volume of Anhydrous Acetonitrile (mL)
0.1 M759.80.76010
0.15 M759.81.14010

Note: Phosphoramidite solutions are best used fresh.[2] If storage is necessary, store the solution at 2-8°C under an inert atmosphere for no longer than one to two days.[3]

Visual Workflows

The following diagrams illustrate the key processes for handling and troubleshooting this compound phosphoramidite.

Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_synthesis Synthesis Storage -20°C Freezer (Inert Atmosphere) Equilibrate Equilibrate to RT in Desiccator Storage->Equilibrate Inert_Atmosphere Handle under Inert Gas Equilibrate->Inert_Atmosphere Dissolve Dissolve in Anhydrous MeCN Inert_Atmosphere->Dissolve Transfer Transfer to Synthesizer Bottle Dissolve->Transfer Synthesizer Oligonucleotide Synthesizer Transfer->Synthesizer

Caption: Workflow for Handling and Preparing Phosphoramidite Solution.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Amidite Check Phosphoramidite Solution Age & Appearance Start->Check_Amidite Aged Solution > 48 hours old or Discolored? Check_Amidite->Aged Prepare_New Prepare Fresh Solution Aged->Prepare_New Yes Check_Solvent Check Anhydrous Acetonitrile Water Content Aged->Check_Solvent No Success Problem Resolved Prepare_New->Success High_Water Water Content > 30 ppm? Check_Solvent->High_Water Use_New_Solvent Use New Anhydrous Solvent High_Water->Use_New_Solvent Yes Check_Handling Review Handling Procedure High_Water->Check_Handling No Use_New_Solvent->Success Improper_Handling Exposure to Air/ Moisture? Check_Handling->Improper_Handling Retrain Reinforce Anhydrous Handling Technique Improper_Handling->Retrain Yes Improper_Handling->Success No Retrain->Success

Caption: Troubleshooting Guide for Low Coupling Efficiency.

By strictly following these application notes and protocols, researchers can ensure the stability and reactivity of this compound phosphoramidite, leading to successful and reproducible synthesis of modified oligonucleotides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for 5-Substituted Uridine Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

A focus on the potential of 5-(t-Butyloxycarbonylmethoxy)uridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific data on the antiviral activity, mechanism of action, or experimental protocols for This compound . The information presented herein is a curated overview based on research conducted on structurally related 5-substituted uridine (B1682114) derivatives. This document is intended to provide a foundational understanding and general methodologies applicable to the study of novel uridine analogs in antiviral research.

Introduction to 5-Substituted Uridine Derivatives as Antiviral Agents

Uridine derivatives, particularly those with substitutions at the C5 position of the pyrimidine (B1678525) ring, represent a promising class of nucleoside analogs investigated for their therapeutic potential.[1] These compounds can mimic natural nucleosides and interfere with viral replication processes.[2][3] The primary mechanism of action for many nucleoside inhibitors involves intracellular phosphorylation to their triphosphate form, which can then act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerases (RdRp).[3][4]

The exploration of various substituents at the 5-position aims to enhance antiviral potency, selectivity, and pharmacokinetic properties. Modifications range from simple alkyl and halo groups to more complex aryl and alkoxy moieties.[5][6] While some 5-substituted uridine derivatives have shown significant inhibitory effects against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and various RNA viruses, the antiviral activity is highly dependent on the nature of the substituent.[3][5]

Potential Mechanism of Action of this compound

Based on the known mechanisms of other 5-substituted uridine analogs, this compound could potentially exert its antiviral activity through the following pathway. It is hypothesized that the tert-butyloxycarbonyl (Boc) protecting group would be cleaved intracellularly by esterases, releasing the active metabolite, 5-(carboxymethoxy)uridine. This metabolite would then be successively phosphorylated by host cell kinases to its monophosphate, diphosphate, and ultimately triphosphate form. The resulting 5-(carboxymethoxy)uridine triphosphate could then act as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to either chain termination or the introduction of mutations into the viral genome, thereby inhibiting viral replication.

G cluster_cell Host Cell cluster_virus Viral Replication Complex Compound This compound Active_Metabolite 5-(Carboxymethoxy)uridine Compound->Active_Metabolite Intracellular Esterases cluster_cell cluster_cell UMP_analog 5-(Carboxymethoxy)uridine Monophosphate Active_Metabolite->UMP_analog Host Kinases UDP_analog 5-(Carboxymethoxy)uridine Diphosphate UMP_analog->UDP_analog Host Kinases UTP_analog 5-(Carboxymethoxy)uridine Triphosphate UDP_analog->UTP_analog Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) UTP_analog->Viral_RdRp Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Inhibition Inhibition of Viral Replication Viral_RdRp->Inhibition Chain Termination or Mutagenesis

Caption: Proposed intracellular activation and mechanism of action for this compound.

Synthesis of 5-Substituted Uridine Derivatives

The synthesis of 5-substituted uridine derivatives often starts from a commercially available uridine precursor. A common strategy involves the halogenation of the C5 position, typically with bromine or iodine, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Sonogashira reaction, to introduce the desired substituent.[2][7] For the synthesis of 5-alkoxy derivatives, an alternative route involves the alkylation of 5-hydroxyuridine (B57132).[8]

The synthesis of the specific compound, this compound, would likely involve the reaction of 5-hydroxyuridine with a tert-butyl haloacetate under basic conditions. The hydroxyl and amino groups of the uridine and the carboxyl group of the substituent may require protection during the synthesis.

Experimental Protocols

The following are generalized protocols for the evaluation of novel 5-substituted uridine derivatives for antiviral activity.

Protocol 1: General Antiviral Activity Screening

This protocol outlines a basic cell-based assay to screen for the antiviral activity of a test compound against a specific virus.

1. Cell Culture and Virus Propagation:

  • Culture a suitable host cell line (e.g., Vero cells for HSV or SARS-CoV-2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.[4]

  • Propagate the virus stock in the host cell line and determine the viral titer using a standard method such as a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

2. Cytotoxicity Assay:

  • Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

3. Antiviral Assay (e.g., Plaque Reduction Assay):

  • Seed host cells in 6- or 12-well plates and grow to confluency.

  • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

  • Remove the virus inoculum and overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and serial dilutions of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.

  • The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate.

G cluster_workflow Antiviral Screening Workflow Start Start Cell_Culture Culture Host Cells Start->Cell_Culture Cytotoxicity_Assay Determine CC50 Cell_Culture->Cytotoxicity_Assay Antiviral_Assay Determine EC50 Cell_Culture->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI) Cytotoxicity_Assay->Calculate_SI Antiviral_Assay->Calculate_SI End End Calculate_SI->End

Caption: A generalized workflow for antiviral activity screening of a novel compound.

Protocol 2: RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes an in vitro assay to determine if a compound directly inhibits the viral RdRp.

1. Expression and Purification of Viral RdRp:

  • Clone the gene encoding the viral RdRp into an expression vector.

  • Express the protein in a suitable system (e.g., E. coli or insect cells).

  • Purify the recombinant RdRp using chromatography techniques (e.g., affinity and size-exclusion chromatography).

2. In Vitro Transcription Assay:

  • Prepare the active triphosphate form of the test compound.

  • Set up a reaction mixture containing the purified RdRp, a suitable RNA template and primer, ribonucleoside triphosphates (rNTPs, including a labeled one, e.g., [α-³²P]GTP), and the triphosphate form of the test compound at various concentrations.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction and separate the RNA products by denaturing polyacrylamide gel electrophoresis.

  • Visualize the RNA products by autoradiography.

  • Quantify the inhibition of RNA synthesis to determine the IC50 value (the concentration of the compound that inhibits RdRp activity by 50%).

Data Presentation

Quantitative data from antiviral and cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Reference Compound 1e.g., HSV-1VeroValueValueValue
Reference Compound 2e.g., SARS-CoV-2Vero E6ValueValueValue

Conclusion

While there is a lack of specific antiviral data for this compound in the public domain, the broader class of 5-substituted uridine derivatives continues to be a fertile ground for the discovery of novel antiviral agents. The protocols and conceptual frameworks presented here provide a starting point for researchers interested in evaluating the antiviral potential of this and other novel uridine analogs. Further research is warranted to synthesize and test this compound to determine its specific antiviral profile and mechanism of action.

References

Troubleshooting & Optimization

optimizing coupling efficiency of 5-(t-Butyloxycarbonylmethoxy)uridine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(t-Butyloxycarbonylmethoxy)uridine phosphoramidite (B1245037). The following sections address common issues encountered during oligonucleotide synthesis to help optimize coupling efficiency and ensure successful incorporation of this modified nucleoside.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that can lead to low coupling efficiency of this compound phosphoramidite?

A1: Low coupling efficiency with this modified phosphoramidite is often attributed to several factors, primarily stemming from the steric bulk of the 5-(t-Butyloxycarbonylmethoxy) group. Key factors include:

  • Steric Hindrance: The bulky substituent at the 5-position can physically obstruct the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.[][2]

  • Inadequate Activation: Standard activators may not be sufficiently potent to efficiently activate the sterically hindered phosphoramidite.[3][4]

  • Insufficient Coupling Time: The reaction may require a longer duration to proceed to completion compared to standard phosphoramidites.[5]

  • Reagent Quality: The purity of the phosphoramidite, activator, and solvents is critical. The presence of moisture or other impurities can significantly reduce coupling efficiency.[5]

Q2: I am observing a significant decrease in yield after the coupling step with this compound. What is the most likely cause and how can I address it?

A2: A significant drop in yield points towards incomplete coupling. The primary suspect is the combination of steric hindrance from the 5-position modification and suboptimal reaction conditions. To address this, consider the following troubleshooting steps:

  • Extend Coupling Time: Increase the coupling time to allow the sterically hindered reaction to proceed more completely. Doubling the standard coupling time is a good starting point.

  • Use a Stronger Activator: Switch from standard activators like 1H-Tetrazole to more potent options such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[3][6][7] DCI is known to increase the rate of coupling compared to 1H-Tetrazole.[5][7]

  • Increase Reagent Concentration: A higher molar excess of the phosphoramidite can help drive the reaction to completion.

The following diagram illustrates a troubleshooting workflow for low coupling efficiency:

low_coupling_efficiency start Low Coupling Efficiency Observed check_reagents Verify Reagent Purity (Amidite, Activator, Solvents) start->check_reagents extend_time Extend Coupling Time (e.g., double the standard time) check_reagents->extend_time Reagents OK contact_support Contact Technical Support check_reagents->contact_support Reagents Contaminated stronger_activator Use a More Potent Activator (e.g., ETT, DCI) extend_time->stronger_activator increase_conc Increase Phosphoramidite Concentration stronger_activator->increase_conc evaluate Evaluate Coupling Efficiency increase_conc->evaluate success Problem Resolved evaluate->success Efficiency Improved evaluate->contact_support No Improvement

Troubleshooting workflow for low coupling efficiency.

Q3: Can the choice of activator significantly impact the coupling of this sterically hindered phosphoramidite?

A3: Absolutely. The choice of activator is critical. While 1H-Tetrazole is a standard activator, more acidic or more nucleophilic activators are often required for sterically demanding phosphoramidites.[3][4][6] 5-(Ethylthio)-1H-tetrazole (ETT) and 5-(Benzylthio)-1H-tetrazole (BTT) are more acidic and are often preferred for RNA synthesis where the 2'-O-protecting group adds steric bulk.[3] 4,5-Dicyanoimidazole (DCI) is less acidic than tetrazole but more nucleophilic, which can increase the coupling rate.[6][7]

Q4: How should I adjust the deprotection protocol for an oligonucleotide containing this compound?

A4: The t-Butyloxycarbonyl (Boc) group is labile to strong acids.[8] Therefore, the final deprotection and cleavage from the solid support must be carefully considered. Standard ammonium (B1175870) hydroxide (B78521) treatment is generally compatible with the Boc group. However, if acidic conditions are used for any other deprotection steps, the Boc group may be prematurely removed. For complete removal of the Boc group after cleavage and deprotection of other protecting groups, a treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (B109758) is typically employed.[8]

The following diagram outlines the key stages of oligonucleotide synthesis and deprotection:

synthesis_deprotection_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage and Deprotection deblocking Deblocking (Detritylation) coupling Coupling of 5-(t-Boc-methoxy)uridine Phosphoramidite deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->deblocking cleavage Cleavage from Solid Support & Base Deprotection (e.g., NH4OH) oxidation->cleavage Final Cycle boc_deprotection Boc Group Removal (e.g., Trifluoroacetic Acid) cleavage->boc_deprotection purification Purification (e.g., HPLC) boc_deprotection->purification

General workflow for synthesis and deprotection.

Quantitative Data Summary

The following tables summarize key parameters that can be adjusted to optimize the coupling efficiency of sterically hindered phosphoramidites like this compound phosphoramidite. The values are recommendations based on general principles for modified phosphoramidites and may require further optimization for your specific sequence and synthesizer.

Table 1: Recommended Activators for Sterically Hindered Phosphoramidites

ActivatorTypical ConcentrationKey Advantages
1H-Tetrazole0.45 MStandard, widely used.[6]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 MMore acidic, faster coupling for sterically hindered amidites.[3][9]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.1 MLess acidic than tetrazole, but more nucleophilic, increasing coupling rate.[4][6][7]

Table 2: Suggested Adjustments to Standard Coupling Protocols

ParameterStandard ProtocolRecommended for 5-(t-Boc-methoxy)uridineRationale
Coupling Time 2-5 minutes10-15 minutesTo overcome steric hindrance and allow the reaction to reach completion.[10]
Phosphoramidite Concentration 0.1 M0.1 M - 0.15 MA higher concentration can help drive the equilibrium towards the coupled product.
Activator 1H-TetrazoleETT or DCITo enhance the activation of the sterically hindered phosphoramidite.[3][4][6]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound Phosphoramidite

This protocol is intended for use with an automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile

  • Standard capping, oxidation, and deblocking reagents for oligonucleotide synthesis

  • Anhydrous acetonitrile

Procedure:

  • Ensure all reagents, especially the phosphoramidite solution and acetonitrile, are strictly anhydrous.

  • Program the synthesizer to deliver the this compound phosphoramidite.

  • Set the coupling time for this specific monomer to a minimum of 10 minutes. For particularly difficult couplings, this may be extended to 15 minutes.

  • Use either 0.25 M ETT or 0.25 M DCI as the activator for the coupling step.

  • Proceed with the standard capping, oxidation, and deblocking steps of the synthesis cycle.

  • After the synthesis is complete, proceed with the cleavage and deprotection protocol.

Protocol 2: Deprotection of Oligonucleotides Containing this compound

This protocol outlines the steps for cleavage from the solid support and removal of all protecting groups.

Materials:

  • Concentrated ammonium hydroxide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide and incubate at 55°C for 6-8 hours to cleave the oligonucleotide from the support and remove the standard base and phosphate (B84403) protecting groups.

  • Cool the vial and transfer the ammoniacal solution to a new tube. Evaporate the ammonia.

  • To the dried oligonucleotide residue, add a solution of 50% TFA in DCM.

  • Incubate at room temperature for 30 minutes to remove the Boc protecting group.[8]

  • Remove the TFA/DCM solution by evaporation under reduced pressure.

  • Redissolve the deprotected oligonucleotide in water for subsequent purification by HPLC or other methods.

References

Technical Support Center: Incorporation of 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of 5-(t-Butyloxycarbonylmethoxy)uridine into your oligonucleotide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of incorporating this compound into oligonucleotides?

A1: The incorporation of this compound provides a strategic approach to introduce a protected carboxylic acid functionality at a specific site within an oligonucleotide. Following solid-phase synthesis, the t-Butyloxycarbonyl (Boc) group can be selectively removed under acidic conditions to unmask a reactive aminomethyl group, which can then be further modified. This allows for the post-synthetic conjugation of various molecules such as fluorescent dyes, quenchers, or other bioactive moieties.

Q2: How should the this compound phosphoramidite (B1245037) be handled and stored?

A2: Like most phosphoramidites, the this compound amidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions in anhydrous acetonitrile (B52724) immediately prior to use on the synthesizer.

Q3: What is the expected mass increase upon successful incorporation of this compound?

A3: The incorporation of one this compound moiety will increase the molecular weight of the oligonucleotide. The expected mass shift can be calculated based on the chemical formula of the modification. For detailed analysis, high-resolution mass spectrometry is recommended.[1]

Table 1: Expected Mass Modifications

Modification StageAdded MoietyFormula of Added MoietyMonoisotopic Mass Increase (Da)
Incorporation (Boc-protected)This compoundC₁₅H₂₃N₃O₈+373.15
After Boc-Deprotection5-(carboxymethoxy)uridineC₁₀H₁₁N₃O₇+273.06

Q4: What are the general principles for the deprotection of an oligonucleotide containing this modification?

A4: A two-step deprotection strategy is typically employed. First, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate (B84403) backbone are removed using a standard base treatment, such as concentrated ammonium (B1175870) hydroxide (B78521) or an ammonium hydroxide/methylamine (AMA) mixture. The Boc group on the this compound is stable under these conditions. Subsequently, the Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or an acetic acid/water mixture.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of this compound Phosphoramidite

Q: We are observing a significant drop in the trityl signal after the coupling step for this compound, indicating low incorporation efficiency. What are the potential causes and solutions?

A: Low coupling efficiency for modified phosphoramidites, especially those with bulky substituents at the 5-position, is a common issue. Several factors can contribute to this problem.

Potential Causes:

  • Steric Hindrance: The 5-(t-Butyloxycarbonylmethoxy) group is sterically demanding and can hinder the approach of the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Suboptimal Activator: The choice and concentration of the activator are critical. Standard activators may not be sufficiently effective for bulky phosphoramidites.

  • Moisture Contamination: Trace amounts of water in the acetonitrile or other reagents will react with the activated phosphoramidite, reducing its availability for coupling.

  • Phosphoramidite Quality: Degradation of the phosphoramidite due to improper storage or prolonged exposure to ambient conditions can lead to lower coupling yields.

  • Insufficient Coupling Time: The standard coupling time used for canonical phosphoramidites may not be sufficient for a bulkier modified monomer.

Recommended Solutions:

  • Optimize Coupling Time: Increase the coupling time for the this compound phosphoramidite. A doubling of the standard coupling time is a good starting point.

  • Use a Stronger Activator: Consider using a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile for dissolving the phosphoramidite and for all synthesizer solvent lines. Ensure that the argon or helium supply to the synthesizer is dry.

  • Use Fresh Phosphoramidite: Dissolve the phosphoramidite immediately before placing it on the synthesizer. Do not store solutions of the phosphoramidite for extended periods.

  • Increase Phosphoramidite Concentration/Equivalents: A higher concentration of the phosphoramidite solution or increasing the number of equivalents delivered during the coupling step can help drive the reaction to completion.

G cluster_0 Troubleshooting Low Coupling Efficiency cluster_1 Potential Causes cluster_2 Recommended Solutions Low_Coupling_Efficiency Low Coupling Efficiency Observed Steric_Hindrance Steric Hindrance Low_Coupling_Efficiency->Steric_Hindrance Suboptimal_Activator Suboptimal Activator Low_Coupling_Efficiency->Suboptimal_Activator Moisture Moisture Contamination Low_Coupling_Efficiency->Moisture Amidite_Quality Poor Amidite Quality Low_Coupling_Efficiency->Amidite_Quality Coupling_Time Insufficient Coupling Time Low_Coupling_Efficiency->Coupling_Time Increase_Time Increase Coupling Time Steric_Hindrance->Increase_Time Stronger_Activator Use Stronger Activator Steric_Hindrance->Stronger_Activator Increase_Concentration Increase Concentration/ Equivalents Steric_Hindrance->Increase_Concentration Suboptimal_Activator->Stronger_Activator Anhydrous_Conditions Ensure Anhydrous Conditions Moisture->Anhydrous_Conditions Fresh_Amidite Use Fresh Amidite Amidite_Quality->Fresh_Amidite Coupling_Time->Increase_Time

Caption: Troubleshooting logic for low coupling efficiency.

Issue 2: Premature Cleavage of the Boc Protecting Group

Q: We suspect that the Boc group on the this compound is partially cleaved during synthesis, leading to heterogeneous products. Is this possible and how can it be prevented?

A: The t-Butyloxycarbonyl (Boc) group is known to be labile under acidic conditions. The detritylation step in each cycle of oligonucleotide synthesis, which uses a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, could potentially lead to premature removal of the Boc group.

Potential Causes:

  • Prolonged Exposure to Detritylation Reagent: Extended detritylation times or inefficient washing after detritylation can lead to prolonged exposure of the growing oligonucleotide to acidic conditions.

  • Strongly Acidic Detritylation Conditions: The concentration and strength of the acid used for detritylation can influence the stability of the Boc group.

Recommended Solutions:

  • Minimize Detritylation Time: Use the shortest possible detritylation time that ensures complete removal of the 5'-DMT group. This should be optimized for your specific synthesizer and reagents.

  • Thorough Washing: Ensure efficient and thorough washing of the solid support with acetonitrile after the detritylation step to completely remove the acid.

  • Use Milder Detritylation Reagents: If premature cleavage is a persistent issue, consider using a milder detritylation reagent or a lower concentration of the standard acid.

Issue 3: Side Reactions During Final Deprotection

Q: During the final deprotection and cleavage from the solid support, we observe unexpected side products in our HPLC and mass spectrometry analysis. What could be the cause?

A: Side reactions during the final deprotection step can arise from the specific chemical nature of the modification and the deprotection conditions used.

Potential Causes:

  • Incomplete Boc Removal: If the final acidic deprotection of the Boc group is incomplete, the final product will be a mixture of the desired oligonucleotide with the free amine and the Boc-protected version.

  • Modification of the Uracil (B121893) Ring: Although less common for this specific modification, harsh basic conditions during the initial deprotection step could potentially lead to modifications of the uracil base itself.

  • Reaction with Scavengers: If scavengers are used during the final cleavage and deprotection, they could potentially react with the deprotected aminomethyl group.

Recommended Solutions:

  • Optimize Boc Deprotection: Ensure complete removal of the Boc group by optimizing the reaction time and temperature for the acidic deprotection step. Monitor the reaction by HPLC or mass spectrometry.

  • Use Standard Deprotection Conditions for Nucleobases: For the initial deprotection of the oligonucleotide, standard conditions (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours or AMA at 65°C for 10-15 minutes) are generally suitable.

  • Careful Selection of Scavengers: If scavengers are necessary, choose them carefully to avoid unwanted reactions with the modified uridine.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis

This protocol outlines the general steps for incorporating the this compound phosphoramidite into an oligonucleotide using an automated synthesizer.

G cluster_0 Oligonucleotide Synthesis Cycle Start Start with CPG-bound Nucleoside Detritylation 1. Detritylation (TCA/DCA in DCM) Start->Detritylation Coupling 2. Coupling (Amidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine/Water/Pyridine) Capping->Oxidation Cycle Repeat for next base Oxidation->Cycle Cycle->Detritylation n-1 cycles End Final Oligonucleotide (Boc-protected) Cycle->End Final Cycle

References

Technical Support Center: Synthesis of 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(t-Butyloxycarbonylmethoxy)uridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the protection of the 2' and 3'-hydroxyl groups of uridine (B1682114), followed by alkylation of the 5'-hydroxyl group with a tert-butyl haloacetate, and subsequent deprotection.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete activation of the 5'-hydroxyl group: The alkoxide of the 5'-OH group may not be forming efficiently. 2. Inactive alkylating agent: The tert-butyl bromoacetate (B1195939) or a similar reagent may have degraded. 3. Steric hindrance: Protecting groups on the 2' and 3' positions might be too bulky, impeding access to the 5'-hydroxyl group.1. Choice of Base and Solvent: Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to ensure complete formation of the alkoxide. 2. Reagent Quality: Use freshly opened or purified tert-butyl bromoacetate. Check for decomposition by TLC or ¹H NMR if possible. 3. Protecting Group Strategy: Consider using smaller protecting groups for the 2' and 3' hydroxyls, such as acetyl or silyl (B83357) ethers, if bulky groups like TBDPS are suspected to be an issue.
Major Side Product Identified as N3-alkylated Uridine 1. Unprotected N3-imide: The N3 position of the uracil (B121893) ring is nucleophilic and can compete with the 5'-hydroxyl group for the alkylating agent. This is a common side reaction in uridine chemistry.[1] 2. Strong basic conditions: While a strong base is needed to form the 5'-alkoxide, it can also enhance the nucleophilicity of the N3 position.1. N3 Protection: Prior to the 5'-O-alkylation step, protect the N3 position of the uridine starting material. A benzoyl (Bz) or p-toluoyl (Tol) group is often suitable and can be removed under basic conditions. 2. Optimization of Base and Temperature: Use the minimum stoichiometric amount of base required for the 5'-alkoxide formation. Running the reaction at lower temperatures (e.g., 0°C to room temperature) can also help to minimize N3-alkylation.
Formation of Di-alkylated (5'-O- and N3-) Product 1. Excess alkylating agent and/or base: Using a large excess of the alkylating reagent or base will increase the likelihood of reaction at both the 5'-O and N3 positions.1. Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess (1.1-1.5 equivalents) of the alkylating agent. 2. N3 Protection: As with the formation of the single N3-alkylated side product, protecting the N3 position is the most effective strategy to prevent di-alkylation.
Cleavage of the t-Butyl Ester During Reaction or Workup 1. Acidic conditions: The t-butyl ester is sensitive to acid and can be cleaved to the corresponding carboxylic acid. 2. High temperatures: Prolonged heating can also lead to the decomposition of the t-butyl group.1. Neutral or Basic Workup: During the reaction workup, avoid acidic washes. Use a saturated solution of sodium bicarbonate or a similar weak base to neutralize any remaining acid. 2. Temperature Control: Maintain the reaction and purification temperatures as low as reasonably possible.
Difficult Purification of the Final Product 1. Similar polarity of starting material, product, and byproducts: The protected uridine starting material and the desired product may have very similar polarities, making separation by column chromatography challenging. 2. Presence of multiple side products: N3-alkylated and di-alkylated byproducts can co-elute with the desired product.1. Chromatographic Optimization: Use a high-resolution silica (B1680970) gel for column chromatography and experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane) to achieve better separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Derivatization: In some cases, temporary derivatization of a functional group can alter the polarity enough to allow for separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield in the synthesis of 5'-(t-Butyloxycarbonylmethoxy)uridine?

A1: The most critical step is the selective alkylation of the 5'-hydroxyl group. To achieve high selectivity and yield, it is crucial to protect the other reactive sites in the uridine molecule, particularly the N3 position of the uracil base, prior to the alkylation step. The use of appropriate protecting groups for the 2' and 3'-hydroxyl groups is also essential.

Q2: Which protecting groups are recommended for the 2', 3'-hydroxyls and the N3-imide?

A2: For the 2' and 3'-hydroxyl groups, common protecting groups include acetonides (isopropylidene), silyl ethers (e.g., TBDMS, TIPS), or acyl groups (e.g., acetyl, benzoyl). For the N3-imide, an acyl group such as benzoyl (Bz) is often used. The choice of protecting groups should be guided by their stability under the conditions of the 5'-O-alkylation and the ease of their subsequent removal.

Q3: What are the optimal reaction conditions for the 5'-O-alkylation step?

A3: The 5'-O-alkylation is typically carried out using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF. The reaction is usually performed at temperatures ranging from 0°C to room temperature. The alkylating agent, tert-butyl bromoacetate, is added slowly to the solution of the protected uridine alkoxide.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material, the desired product, and any significant byproducts should be identifiable. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes or methanol and dichloromethane.

Q5: What is the best method for purifying the final product?

A5: The most common method for purification is silica gel column chromatography. The choice of eluent is critical for good separation. A gradient elution is often necessary. If the product is crystalline, recrystallization can be an excellent final purification step to achieve high purity.

Experimental Workflow and Synthesis Pathway

The following diagrams illustrate a typical experimental workflow and the chemical synthesis pathway for this compound.

experimental_workflow start Start: Uridine protect_2_3_OH Protection of 2',3'-OH groups (e.g., acetonide formation) start->protect_2_3_OH protect_N3 Protection of N3-imide (e.g., benzoylation) protect_2_3_OH->protect_N3 alkylation 5'-O-Alkylation with tert-butyl bromoacetate protect_N3->alkylation deprotect_N3 Deprotection of N3 alkylation->deprotect_N3 deprotect_2_3_OH Deprotection of 2',3'-OH deprotect_N3->deprotect_2_3_OH purification Purification (Column Chromatography) deprotect_2_3_OH->purification product Final Product: 5'-(t-Butyloxycarbonylmethoxy)uridine purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

synthesis_pathway Uridine Uridine Protected_Uridine_1 2',3'-O-Isopropylideneuridine Uridine->Protected_Uridine_1 Acetone, H+ Protected_Uridine_2 N3-Benzoyl-2',3'-O- isopropylideneuridine Protected_Uridine_1->Protected_Uridine_2 Benzoyl Chloride, Pyridine Alkylated_Product N3-Benzoyl-2',3'-O-isopropylidene- 5'-(t-Butyloxycarbonylmethoxy)uridine Protected_Uridine_2->Alkylated_Product 1. NaH, THF 2. BrCH2COOtBu Final_Product 5'-(t-Butyloxycarbonylmethoxy)uridine Alkylated_Product->Final_Product 1. NaOH/MeOH 2. Mild Acid

Caption: A plausible synthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N3-Benzoyl-2',3'-O-isopropylideneuridine (Protected Uridine)

  • Protection of 2',3'-Hydroxyl Groups: To a suspension of uridine in anhydrous acetone, add a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature until the uridine has completely dissolved and TLC analysis indicates the formation of 2',3'-O-isopropylideneuridine. Neutralize the reaction with a mild base (e.g., sodium bicarbonate), filter, and concentrate the filtrate under reduced pressure.

  • Protection of N3-Imide: Dissolve the crude 2',3'-O-isopropylideneuridine in anhydrous pyridine. Cool the solution to 0°C and add benzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until TLC shows complete consumption of the starting material. Quench the reaction with methanol and remove the solvent under vacuum. Purify the residue by silica gel column chromatography to obtain N3-Benzoyl-2',3'-O-isopropylideneuridine.

Protocol 2: Synthesis of 5'-(t-Butyloxycarbonylmethoxy)uridine

  • 5'-O-Alkylation: Dissolve the N3-Benzoyl-2',3'-O-isopropylideneuridine in anhydrous THF and cool to 0°C under an inert atmosphere (e.g., argon or nitrogen). Add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30 minutes. Add tert-butyl bromoacetate dropwise and allow the reaction to stir at room temperature overnight.

  • Workup: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a mixture of methanol and aqueous sodium hydroxide (B78521) solution. Stir at room temperature until the benzoyl group is cleaved (monitor by TLC). Neutralize the solution and extract the product. Subsequently, treat the product with a mild acidic solution (e.g., 80% acetic acid) to remove the isopropylidene group.

  • Purification: Purify the final product by silica gel column chromatography using a suitable solvent gradient (e.g., methanol in dichloromethane) to yield pure 5'-(t-Butyloxycarbonylmethoxy)uridine.

References

Technical Support Center: Purification of 5-(t-Butyloxycarbonylmethoxy)uridine Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing 5-(t-Butyloxycarbonylmethoxy)uridine.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying oligonucleotides modified with this compound?

A1: The recommended strategy is a "Boc-on" purification approach using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method leverages the hydrophobicity of the t-butyloxycarbonyl (Boc) protecting group, which is analogous to the well-established "trityl-on" purification. The bulky and hydrophobic Boc group on the full-length oligonucleotide allows for its strong retention on the RP-HPLC column, while shorter, "failure" sequences that lack the Boc group are washed away. Following purification, the Boc group is removed by acid treatment.

Q2: Why is RP-HPLC the preferred method for "Boc-on" purification?

A2: RP-HPLC separates molecules based on their hydrophobicity.[1][2] The 5'-(t-Butyloxycarbonylmethoxy)uridine modification significantly increases the hydrophobicity of the full-length oligonucleotide. This substantial difference in hydrophobicity between the desired product and truncated sequences allows for excellent separation and high purity of the final product.[3]

Q3: When should I consider other purification methods like Anion-Exchange (AEX) HPLC or Polyacrylamide Gel Electrophoresis (PAGE)?

A3: While RP-HPLC is generally recommended, AEX-HPLC or PAGE can be useful in specific scenarios:

  • Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of phosphate (B84403) groups (i.e., length).[3][4] It is particularly useful for purifying very long oligonucleotides or if the "Boc-on" RP-HPLC fails to provide adequate separation.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers very high resolution and is ideal for applications requiring extremely high purity, such as cloning or crystallography. However, the recovery yields from PAGE are typically lower than from HPLC.[1]

Q4: How can I confirm the successful synthesis and purification of my modified oligonucleotide?

A4: Mass spectrometry is the gold standard for confirming the identity and purity of your oligonucleotide.[5] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can verify the molecular weight of the final product. It is also crucial for identifying any incomplete deprotection or the presence of by-products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad or split peaks in RP-HPLC chromatogram 1. Secondary structure of the oligonucleotide. 2. Poor sample solubility. 3. Column degradation.1. Increase the column temperature to 60-65°C to disrupt secondary structures. 2. Ensure the oligonucleotide is fully dissolved in the loading buffer. Gentle heating may be required. 3. Use a new or thoroughly cleaned column.
Low yield of purified oligonucleotide 1. Inefficient synthesis. 2. Premature deprotection of the Boc group. 3. Suboptimal HPLC conditions.1. Review the synthesis report to check coupling efficiencies. 2. Ensure that acidic conditions are avoided prior to the intended deprotection step. 3. Optimize the HPLC gradient and flow rate.
Incomplete removal of the Boc group after acid treatment 1. Insufficient acid concentration or reaction time. 2. Scavenger not used, leading to side reactions.1. Increase the concentration of trifluoroacetic acid (TFA) or extend the reaction time. Monitor the deprotection by HPLC or mass spectrometry. 2. Add a scavenger like triethylsilane to the deprotection solution to prevent re-attachment of the t-butyl group to other nucleophilic sites.
Mass spectrometry shows unexpected masses 1. Incomplete deprotection of other protecting groups (e.g., on the nucleobases). 2. Formation of adducts (e.g., sodium or potassium). 3. Side reactions during deprotection.1. Ensure that the initial deprotection steps (e.g., with ammonia) were carried out correctly. 2. Desalt the sample prior to mass spectrometry analysis.[5][6] 3. Review the deprotection conditions; harsh acidic treatment can sometimes lead to depurination.

Experimental Protocols

Protocol 1: "Boc-on" RP-HPLC Purification

This protocol outlines the purification of the crude oligonucleotide with the 5'-(t-Butyloxycarbonylmethoxy)uridine modification intact.

Parameter Condition
Column C18 reverse-phase column
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5
Mobile Phase B 50% Acetonitrile in 0.1 M TEAA, pH 7.5
Gradient 0-50% Mobile Phase B over 20 minutes (can be optimized)
Flow Rate 1.0 - 4.0 mL/min (depending on column size)
Temperature 60°C
Detection UV at 260 nm

Procedure:

  • After synthesis and cleavage from the solid support, ensure the crude oligonucleotide is dissolved in an appropriate buffer (e.g., Mobile Phase A).

  • Inject the sample onto the equilibrated RP-HPLC system.

  • Elute the oligonucleotide using the specified gradient. The "Boc-on" product will be the most retained, major peak.

  • Collect the fractions corresponding to the main peak.

  • Lyophilize the collected fractions to dryness.

Protocol 2: Post-Purification Boc Deprotection

This protocol describes the removal of the t-Butyloxycarbonyl (Boc) group from the purified oligonucleotide.

Parameter Condition
Deprotection Reagent 80% Trifluoroacetic acid (TFA) in deionized water
Scavenger 5% (v/v) Triethylsilane
Temperature Room temperature
Reaction Time 1-2 hours

Procedure:

  • Dissolve the lyophilized "Boc-on" oligonucleotide in 200 µL of deionized water.

  • Add 800 µL of the TFA deprotection solution containing the scavenger.

  • Incubate the mixture at room temperature for 1-2 hours.

  • After the reaction is complete, dilute the solution with 1 mL of deionized water.

  • The deprotected oligonucleotide can be desalted using a suitable method such as ethanol (B145695) precipitation or a desalting column.

  • Verify the complete deprotection and purity by RP-HPLC and mass spectrometry.

Visualizations

deprotection_pathway reactant Oligo-U(5-CH2-O-C(O)-O-tBu) (Boc-protected) product Oligo-U(5-CH2-O-C(O)OH) (Deprotected Carboxymethoxyuridine) reactant->product Deprotection reagent TFA (Trifluoroacetic Acid) reagent->product byproduct1 Isobutylene product->byproduct1 releases byproduct2 CO2 product->byproduct2 releases

References

preventing degradation of 5-(t-Butyloxycarbonylmethoxy)uridine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-(t-Butyloxycarbonylmethoxy)uridine during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the degradation of this compound during synthesis?

A1: The primary cause of degradation is the acid-labile nature of the tert-butyloxycarbonyl (Boc) group. Exposure to acidic conditions, even mild ones, during the reaction or work-up can lead to the cleavage of the Boc group, resulting in the formation of 5-(carboxymethoxy)uridine and isobutylene.

Q2: Can the ether linkage in this compound be cleaved under certain conditions?

A2: Yes, while the ether linkage is generally more stable than the Boc-protected ester, it can be cleaved under strong acidic conditions. This would lead to the formation of 5-hydroxyuridine (B57132) and other byproducts.

Q3: Are there any common side reactions to be aware of during the alkylation of 5-hydroxyuridine?

A3: A common side reaction is the alkylation at the N3 position of the uracil (B121893) ring, leading to the formation of an N3-alkylated byproduct. This can be minimized by using appropriate protecting groups for the hydroxyl functions on the ribose moiety and carefully controlling the reaction conditions.

Q4: What are the expected 1H NMR and mass spectrometry signals for this compound?

A4: In the 1H NMR spectrum, a characteristic singlet for the tert-butyl protons is expected around 1.5 ppm. The protons of the methylene (B1212753) group adjacent to the ether oxygen typically appear as a singlet around 4.5 ppm. For mass spectrometry (ESI+), the expected [M+H]+ ion would be around m/z 375.13.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction during the alkylation of 5-hydroxyuridine.- Ensure the use of a suitable base (e.g., NaH, Cs2CO3) to fully deprotonate the 5-hydroxyl group. - Use a slight excess of tert-butyl bromoacetate (B1195939). - Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.
Degradation of the product during work-up or purification.- Maintain a neutral or slightly basic pH during all aqueous work-up steps. - Use a buffered silica (B1680970) gel for column chromatography if necessary. - Avoid prolonged exposure to acidic conditions.
Formation of N3-alkylated byproduct.- Protect the 2'- and 3'-hydroxyl groups of uridine (B1682114) before alkylation. - Use a less reactive alkylating agent or milder reaction conditions.
Presence of 5-hydroxyuridine in the final product Cleavage of the ether linkage.- Avoid strong acids during the entire synthetic and purification process. - If Boc deprotection is intended, use milder acidic conditions (e.g., 10-20% TFA in DCM) and monitor the reaction closely.
Presence of 5-(carboxymethoxy)uridine in the final product Cleavage of the tert-butyl ester (Boc group).- Strictly avoid acidic conditions. - Use a non-acidic method for purification. - If purification requires a protic solvent, ensure it is neutral.
Multiple spots on TLC close to the product spot Presence of diastereomers or other closely related impurities.- Optimize the purification conditions, such as the solvent system for column chromatography. - Consider using a different stationary phase for chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the alkylation of 5-hydroxyuridine to synthesize this compound.

Materials:

  • 5-Hydroxyuridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-hydroxyuridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add tert-butyl bromoacetate (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain this compound.

Data Presentation

Table 1: Influence of pH on the Stability of this compound at Room Temperature
pH Incubation Time (hours) Degradation (%) Major Degradation Product
21>905-(Carboxymethoxy)uridine
44~505-(Carboxymethoxy)uridine
724<5-
924<5-

Note: The data presented are estimations based on the known acid lability of the Boc group and may vary depending on the specific reaction conditions.

Visualizations

Diagram 1: Synthetic Workflow for this compound

G cluster_synthesis Synthesis A 5-Hydroxyuridine B Deprotonation (NaH, DMF) A->B C Alkylation (tert-Butyl bromoacetate) B->C D This compound C->D G Side Reaction: N3-Alkylation C->G Potential Pitfall E Purification (Column Chromatography) D->E F Pure Product E->F

Caption: Synthetic workflow for this compound.

Diagram 2: Degradation Pathways of this compound

G cluster_degradation Degradation Pathways A This compound B Acidic Conditions (e.g., TFA, HCl) A->B Exposure to F Strong Acidic Conditions A->F Exposure to C Cleavage of Boc Group B->C D 5-(Carboxymethoxy)uridine C->D E Isobutylene C->E G Cleavage of Ether Linkage F->G H 5-Hydroxyuridine G->H

Caption: Primary degradation pathways of this compound.

Technical Support Center: Optimizing BOC Group Removal from Uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of the tert-butyloxycarbonyl (BOC) protecting group from uridine (B1682114) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for BOC deprotection of uridine?

A1: The most common and robust method for BOC deprotection is treatment with a strong acid in an anhydrous organic solvent.[1] Typically, a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is used at room temperature.[1] Another frequently used method is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[2] The reaction is generally complete within 30 minutes to a few hours.[2]

Q2: What are the primary concerns when deprotecting BOC-protected uridine?

A2: The main challenges are ensuring complete deprotection, preventing side reactions, and preserving the integrity of the uridine structure. Key concerns include:

  • Incomplete Reaction: Residual starting material can complicate purification.[2]

  • Side-Product Formation: The reactive tert-butyl cation generated during deprotection can lead to undesired modifications.[2]

  • Degradation of Uridine: The acid-labile N-glycosidic bond in uridine is susceptible to cleavage under harsh acidic conditions.[2]

Q3: What are the most common side reactions during BOC deprotection of uridine derivatives?

A3: The primary side reactions include:

  • t-Butylation: The electrophilic tert-butyl cation can alkylate nucleophilic sites, particularly the electron-rich uracil (B121893) ring, resulting in a byproduct with a mass increase of 56 Da.[2]

  • Trifluoroacetylation: When using TFA, the newly deprotected amine can be acylated by a trifluoroacetyl group.[2]

  • Glycosidic Bond Cleavage: Harsh acidic conditions can lead to the hydrolysis of the bond connecting the ribose sugar and the uracil base.[2] In acidic media, the 5,6-double bond of uridine can also be hydrated, which can lead to hydrolysis of the N-glycosidic bond.[3]

Q4: How can I minimize side reactions?

A4: The use of "scavengers" is highly recommended to trap the reactive tert-butyl cation intermediate.[2] This prevents the cation from reacting with your uridine derivative.[2] Common scavengers include triisopropylsilane (B1312306) (TIS), anisole (B1667542), and thioanisole.[2] Optimizing reaction conditions such as acid concentration, temperature, and reaction time is also crucial.

Q5: Are there milder alternatives to strong acids for BOC deprotection?

A5: Yes, for acid-sensitive uridine derivatives, several milder methods can be employed:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can selectively remove BOC groups, sometimes in the presence of other acid-labile protecting groups.[4][5]

  • Thermal Deprotection: Heating the BOC-protected uridine in a suitable solvent can effect deprotection without the need for acid, though this may not be suitable for all substrates.[4]

  • Oxalyl Chloride in Methanol: This method has been reported as a mild way to deprotect N-Boc groups at room temperature.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the BOC deprotection of uridine derivatives.

Problem 1: Incomplete reaction with significant starting material remaining.

  • Possible Cause:

    • Insufficient acid strength or concentration.

    • Short reaction time.

    • Low reaction temperature.

    • Poor solubility of the starting material.

  • Solutions:

    • Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use 4M HCl in dioxane.

    • Extend the reaction time and monitor progress by TLC or LC-MS.

    • Allow the reaction to proceed at room temperature if it was started at 0°C.

    • Ensure complete dissolution of the substrate, if necessary, by adding a co-solvent.

Problem 2: Formation of a byproduct with a mass increase of +56 Da.

  • Possible Cause:

    • t-Butylation of the uracil ring by the tert-butyl cation.[2]

  • Solutions:

    • Add a scavenger such as triisopropylsilane (TIS, 2-5% v/v) or anisole to the reaction mixture.[2]

    • Use a milder deprotection method, such as a lower concentration of acid or a Lewis acid-based protocol.

Problem 3: Cleavage of the glycosidic bond, leading to the free uracil base.

  • Possible Cause:

    • Excessively harsh acidic conditions (high acid concentration, prolonged reaction time, or high temperature).[2]

  • Solutions:

    • Reduce the acid concentration or reaction time.

    • Maintain a low reaction temperature (e.g., 0°C).

    • Consider using a milder deprotection reagent like 4M HCl in dioxane, which is often considered less harsh than TFA.[2]

    • For highly sensitive substrates, explore non-acidic deprotection methods.

Problem 4: The final product is difficult to purify.

  • Possible Cause:

    • Presence of multiple side products.

    • Residual acid or scavengers in the crude product.

  • Solutions:

    • Optimize the reaction conditions to minimize side product formation.

    • Perform a workup procedure to remove excess acid, such as washing with a saturated sodium bicarbonate solution.

    • Co-evaporate the crude product with a solvent like toluene (B28343) to remove residual TFA.

    • Utilize an appropriate purification technique, such as column chromatography on silica (B1680970) gel or reverse-phase HPLC.

Data Presentation

The following tables summarize typical reaction conditions for BOC deprotection. Note that the data is primarily for general N-BOC protected amines and should be used as a starting point for optimization with your specific uridine substrate.[4]

Table 1: Acidic Deprotection of N-BOC Amines [4]

ReagentSolventConcentrationTemperatureTimeYield (%)
TFADCM25%Room Temp.2 h>95
TFADCM1:1Room Temp.18 h>95
HClDioxane4MRoom Temp.2-12 h>95
Phosphoric AcidWater85%50°C1-4 hHigh

Table 2: Thermal and Lewis Acid Deprotection of N-BOC Amines [4]

MethodReagent/SolventTemperatureTimeYield (%)
ThermalTFE240°C (Flow)35 min100
Thermal (MW)HFIP150°C5 min96
Lewis AcidTMSI (1.2 equiv.)Room Temp.OvernightHigh
Lewis AcidOxalyl Chloride (3 equiv.) / MeOHRoom Temp.1-3 h>70

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4]

Materials:

  • BOC-protected uridine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for workup)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the BOC-protected uridine substrate in anhydrous DCM (to approx. 0.1 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Prepare a deprotection solution of 25% TFA in DCM (v/v).

  • Add the TFA solution (typically 10 equivalents relative to the substrate) dropwise to the stirring substrate solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography as needed.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane[2]

Materials:

  • BOC-protected uridine derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the BOC-protected uridine substrate in a minimal amount of dioxane or suspend it directly in the 4M HCl in dioxane solution.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate.

  • The solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether to afford the purified product salt.

Visualizations

BOC_Deprotection_Workflow General Workflow for BOC Deprotection of Uridine cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve BOC-Uridine in Anhydrous Solvent cool Cool to 0°C (Optional but Recommended) start->cool add_reagent Add Deprotection Reagent (e.g., TFA/DCM) cool->add_reagent monitor Monitor Reaction (TLC / LC-MS) add_reagent->monitor quench Quench/Neutralize (e.g., NaHCO3 wash) monitor->quench extract Extract & Dry quench->extract concentrate Concentrate in vacuo extract->concentrate purify Purify (e.g., Chromatography) concentrate->purify end end purify->end Deprotected Uridine

Caption: Experimental workflow for BOC deprotection of uridine.

Deprotection_Decision_Tree Decision Tree for Selecting a BOC Deprotection Method start BOC-Protected Uridine acid_sensitive Other Acid-Sensitive Groups Present? start->acid_sensitive standard_acid Standard Acidic Conditions (TFA/DCM or HCl/Dioxane) acid_sensitive->standard_acid No milder_acid Milder Acidic Conditions (e.g., lower TFA conc., 0°C) acid_sensitive->milder_acid Yes lewis_acid Lewis Acid (e.g., ZnBr2) milder_acid->lewis_acid If still too harsh thermal Thermal Deprotection lewis_acid->thermal If Lewis Acid fails

Caption: Decision tree for choosing a BOC deprotection method.

Acidic_Deprotection_Mechanism Mechanism of Acid-Catalyzed BOC Deprotection and Side Reactions cluster_main Main Deprotection Pathway cluster_side Side Reactions boc_uridine BOC-Protected Uridine protonated Protonated Carbamate boc_uridine->protonated + H+ fragmentation Fragmentation protonated->fragmentation glycosidic_cleavage Glycosidic Bond Cleavage protonated->glycosidic_cleavage Harsh Acidic Conditions carbamic_acid Carbamic Acid Intermediate + t-Butyl Cation fragmentation->carbamic_acid tbutyl_cation t-Butyl Cation fragmentation->tbutyl_cation decarboxylation Decarboxylation carbamic_acid->decarboxylation deprotected_uridine Deprotected Uridine decarboxylation->deprotected_uridine - CO2 tbutylation t-Butylation of Uracil Ring tbutyl_cation->tbutylation + Uridine Derivative

Caption: Acidic BOC deprotection mechanism and potential side reactions.

References

dealing with incomplete deprotection of 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions for handling the incomplete deprotection of 5-(t-Butyloxycarbonylmethoxy)uridine to its active form, 5-(Carboxymethoxy)uridine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of t-Butyloxycarbonyl (Boc) group deprotection?

A1: The deprotection of the Boc group is an acid-catalyzed reaction. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This cleavage results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release the free amine (in this case, the carboxylic acid) and carbon dioxide gas. The tert-butyl cation is a reactive electrophile that can be quenched by scavengers or can eliminate a proton to form isobutylene (B52900) gas.[1][2]

Q2: What are the standard reaction conditions for the deprotection of this compound?

A2: Standard conditions for Boc deprotection involve treating the protected uridine (B1682114) derivative with a strong acid in an appropriate organic solvent.[1] The most common method utilizes a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][3] Typical concentrations of TFA in DCM range from 25% to 50% (v/v).[1][3] The reaction is generally conducted at room temperature for a duration of 30 minutes to a few hours.[1] Another common reagent is 4M hydrogen chloride (HCl) in 1,4-dioxane (B91453).[1][2]

Q3: What are the primary causes and indicators of incomplete deprotection?

A3: Incomplete deprotection is one of the most frequent issues encountered.[1] The primary causes include insufficient acid concentration, inadequate reaction time, or reduced reagent accessibility due to steric hindrance.[4][5] In solid-phase synthesis, poor swelling of the resin can also lead to incomplete deprotection.[4][6] The main indicator of an incomplete reaction is the presence of the starting material, which can be detected by analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q4: What are the common side reactions during the deprotection of this compound?

A4: Besides incomplete deprotection, several side reactions can occur:

  • t-Butylation: The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the uridine molecule, particularly the electron-rich uracil (B121893) ring. This results in a byproduct with a mass increase of 56 Da.[1]

  • Trifluoroacetylation: If TFA is used, the newly deprotected carboxylic acid can potentially be trifluoroacetylated, though this is more common with amine deprotection.[1]

  • Degradation: The harsh acidic conditions can lead to the degradation of the acid-sensitive N-glycosidic bond, which connects the ribose sugar to the uracil base, or other modifications to the uridine structure.[1]

Q5: What is the role of scavengers in the deprotection reaction?

A5: Scavengers are added to the deprotection cocktail to "trap" the reactive tert-butyl cations generated during the reaction.[2] By reacting with the tert-butyl cations, scavengers prevent them from causing unwanted side reactions, such as the t-butylation of the uridine ring.[1] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.

Troubleshooting Guide

An incomplete deprotection reaction is a common challenge. The following table outlines potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Significant amount of starting material remains Insufficient reaction time.Increase the reaction time and monitor the progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
Insufficient acid concentration or strength.Increase the concentration of TFA (e.g., from 25% to 50% in DCM).[6] Alternatively, consider using a stronger acid system like 4M HCl in dioxane.[7]
Steric hindrance around the Boc group.Prolonged reaction times or slightly elevated temperatures (use with caution to avoid degradation) may be necessary.[5]
Poor resin swelling (for solid-phase synthesis).Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent. A mixture of TFA and DCM (e.g., 55% TFA/DCM) may promote better swelling than 100% TFA.[6]
Presence of a byproduct with a mass increase of 56 Da t-Butylation of the uridine ring by the tert-butyl cation.Add a scavenger, such as triisopropylsilane (TIS) or a small amount of water, to the deprotection cocktail to quench the tert-butyl cations.[1]
Degradation of the product (e.g., cleavage of the glycosidic bond) The reaction conditions are too harsh for the acid-sensitive uridine derivative.Reduce the reaction temperature by performing the deprotection at 0°C.[8] Use a milder deprotection reagent, such as 4M HCl in dioxane, which can sometimes be less harsh than TFA.[7][8] Consider alternative, non-acidic deprotection methods if the molecule is extremely acid-sensitive.[9][10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol describes a standard method for the deprotection of this compound in solution.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 10 mL of DCM per gram of starting material).

  • Cool the solution to 0°C using an ice bath.

  • Prepare the deprotection solution by adding TFA to the DCM. A common concentration is 25-50% TFA in DCM (v/v). If using a scavenger, add TIS (e.g., 2-5% v/v).

  • Slowly add the deprotection solution to the stirred solution of the protected uridine at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, the residue can be co-evaporated with toluene (B28343) (2-3 times).

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-(Carboxymethoxy)uridine.

  • Purify the crude product by column chromatography.

Protocol 2: Mild Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is a milder alternative for acid-sensitive substrates.

Materials:

  • This compound

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Diethyl ether (cold)

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl per equivalent of the Boc-protected compound).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.[2]

  • Upon completion, remove the solvent in vacuo.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification by Column Chromatography

The crude 5-(Carboxymethoxy)uridine is a polar molecule. Purification is typically achieved using normal-phase silica (B1680970) gel chromatography.

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5-10% methanol in DCM) is a good starting point. The exact solvent system should be determined by TLC analysis.

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

  • Pack a chromatography column with the silica slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity by adding more methanol.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(Carboxymethoxy)uridine.

Visualizations

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Uridine This compound Protonated_Boc Protonated Boc-Uridine Boc_Uridine->Protonated_Boc Protonation TFA TFA (H⁺) TFA->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Deprotected_Uridine 5-(Carboxymethoxy)uridine Carbamic_Acid->Deprotected_Uridine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene Elimination

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Start Start Deprotection Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Check_Purity Check for Side Products Workup->Check_Purity Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Acid Increase Acid Concentration Incomplete->Increase_Acid Increase_Time->Monitor Increase_Acid->Monitor Side_Products Side Products Detected? Check_Purity->Side_Products Add_Scavenger Add Scavenger Side_Products->Add_Scavenger t-Butylation Use_Milder_Conditions Use Milder Conditions Side_Products->Use_Milder_Conditions Degradation Add_Scavenger->Start Re-run Reaction Use_Milder_Conditions->Start Re-run Reaction

Caption: Troubleshooting workflow for incomplete deprotection.

References

Technical Support Center: Solid-Phase Synthesis of Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered during the solid-phase synthesis of modified RNA.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions.

Q1: Why am I observing low coupling efficiency with my modified phosphoramidites?

A1: Low coupling efficiency is a frequent issue, particularly with sterically bulky or unusual modified nucleosides. The overall yield of a synthesis is dramatically affected by the efficiency of each coupling step. For instance, a 98% average coupling efficiency for a 30-mer synthesis results in a maximum theoretical yield of only 55%, whereas a 99% efficiency yields 75%.[1]

Potential Causes:

  • Steric Hindrance: Modified nucleosides, especially those with bulky protecting groups on the 2'-hydroxyl (like TBDMS) or on the base itself, can physically block the phosphoramidite (B1245037) from reacting with the growing RNA chain.[][][4][5] This is a primary reason RNA synthesis tends to have lower coupling efficiency than DNA synthesis.[6]

  • Inadequate Activation: The standard activator, 1H-Tetrazole, may not be sufficiently reactive for sterically demanding phosphoramidites.[][7]

  • Reagent Quality: Phosphoramidites are sensitive to moisture and oxidation. Contamination with water can lead to the hydrolysis of the phosphoramidite, rendering it inactive.[][8] Old or improperly stored reagents can also lead to poor performance.[1]

  • Secondary Structures: Guanine-rich sequences can form secondary structures during synthesis, which can hinder the accessibility of the 5'-hydroxyl group for coupling.[]

Solutions:

  • Optimize Activator: Use a more potent activator to enhance the reaction rate. The choice of activator can significantly impact coupling efficiency, especially for hindered monomers.[][]

  • Extend Coupling Time: Increasing the reaction time from the standard 2-3 minutes to 10-15 minutes can allow more time for the sterically hindered reagents to react.[][9]

  • Increase Reagent Concentration: Using a higher concentration of the phosphoramidite can help drive the reaction forward.[9]

  • Ensure Anhydrous Conditions: Use high-purity, anhydrous acetonitrile (B52724) as the solvent and ensure all reagents are stored properly under an inert atmosphere (e.g., argon) to prevent moisture contamination.[] Using molecular sieves can help remove trace amounts of water from reagents.[8]

Table 1: Activators for Modified RNA Phosphoramidite Coupling
Activator Characteristics & Use Cases
1H-TetrazoleStandard, widely used activator. May be insufficient for sterically hindered phosphoramidites.[][7]
5-Ethylthio-1H-tetrazole (ETT)More acidic and reactive than tetrazole. A common choice for improving RNA synthesis efficiency.[10]
4,5-Dicyanoimidazole (DCI)A non-nucleophilic, highly effective activator for both standard and modified phosphoramidites.[7]
Benzylthiotetrazole (BTT)Another highly reactive activator suitable for difficult couplings.

Q2: How can I resolve incomplete deprotection of my modified RNA?

A2: Incomplete removal of protecting groups from the nucleobases, the 2'-hydroxyl group, and the phosphate (B84403) backbone is a critical issue that can affect the structure, function, and purity of the final RNA product.[]

Potential Causes:

  • Incorrect Deprotection Cocktail: The standard deprotection conditions may not be suitable for all modified nucleosides, some of which may require milder or specific chemical treatments.

  • Insufficient Reaction Time/Temperature: Deprotection reactions are often time and temperature-dependent. Inadequate conditions can lead to incomplete removal of stubborn protecting groups.

  • Modification Lability: The modification itself might be sensitive to the standard deprotection conditions, leading to its degradation or alteration.

  • Orthogonal Protection Scheme Failure: An orthogonal protection strategy allows for the selective removal of one type of protecting group without affecting others.[12][13][14] Failure in this scheme can lead to unintended deprotection or modification.

Solutions:

  • Select Appropriate Deprotection Reagents: Choose a deprotection strategy compatible with all nucleosides in your sequence. For sensitive modifications, "UltraMild" protecting groups (e.g., Pac, iPr-Pac, Ac) can be used, which are removed under gentler conditions.[15]

  • Optimize Deprotection Conditions: Adjust the temperature, time, and composition of the deprotection solution according to the manufacturer's protocol for the specific modifications used.

  • Employ an Orthogonal Strategy: For complex syntheses, use a set of protecting groups (e.g., for the 5'-hydroxyl, 2'-hydroxyl, and exocyclic amines) that can be removed under different, non-interfering conditions.[12][13][16]

Table 2: Common Protecting Groups in RNA Synthesis and Their Deprotection
Position Protecting Group Typical Deprotection Reagent/Conditions
5'-HydroxylDimethoxytrityl (DMT)Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (B109758) (during synthesis cycle).[9]
2'-Hydroxyltert-Butyldimethylsilyl (TBDMS)Triethylamine trihydrofluoride (TEA·3HF) in DMSO or NMP.[10][15]
2'-HydroxylTriisopropylsilyloxymethyl (TOM)Fluoride-based reagents.[]
Exocyclic Amines (A, C, G)Acyl (Acetyl, Benzoyl, Isobutyryl, etc.)Ammonia (B1221849)/Methylamine (B109427) (AMA) or concentrated aqueous ammonia.[17]
Phosphate Backboneβ-Cyanoethyl (CE)Concentrated aqueous ammonia or AMA.

Q3: What is causing degradation of my RNA during synthesis or workup?

A3: RNA is inherently less stable than DNA due to the presence of the 2'-hydroxyl group, which can catalyze the hydrolysis of the phosphodiester backbone.[18][19] Degradation can occur at multiple stages of the process.

Potential Causes:

  • RNase Contamination: RNase enzymes are ubiquitous and difficult to inactivate. Contamination of reagents, equipment, or the work area can rapidly degrade RNA.[18][20]

  • Harsh Deprotection Conditions: Both acidic conditions (used for DMT removal) and basic conditions (used for base and phosphate deprotection) can damage the RNA backbone if not carefully controlled. Depurination (loss of A or G bases) can occur under acidic conditions.[9]

  • Chemical Instability of Modifications: Some modifications can render the phosphodiester linkage more susceptible to cleavage or may themselves be unstable under standard synthesis and deprotection protocols.

  • Oxidative Damage: Exposure to oxidizing agents or reactive oxygen species can damage nucleobases.[19]

Solutions:

  • Maintain an RNase-Free Environment: Use certified RNase-free water, solutions, and labware. Wear gloves at all times and change them frequently. Decontaminate work surfaces and equipment.[18][20]

  • Use Milder Reagents: For detritylation, use DCA instead of the harsher TCA, especially for longer oligonucleotides, to minimize depurination.[9] For deprotection, use milder base cocktails or lower temperatures when working with sensitive modifications.

  • Control pH: Avoid exposing RNA to alkaline solutions (pH > 7.5) for prolonged periods, as this accelerates hydrolysis.[18]

  • Proper Storage: Store purified RNA in a suitable buffer (e.g., TE buffer at pH 7.5 or citrate (B86180) buffer at pH 6) at -80°C.[18]

Experimental Protocols

General Protocol for Solid-Phase RNA Synthesis, Cleavage, and Deprotection

This protocol outlines the key steps for synthesizing a modified RNA oligonucleotide on an automated synthesizer.

  • Preparation:

    • Dissolve phosphoramidites and activators in anhydrous acetonitrile to the recommended concentrations (typically 0.1 M).[10]

    • Install reagents on a pre-programmed automated DNA/RNA synthesizer.

    • Pack a synthesis column with the appropriate solid support (e.g., CPG) pre-loaded with the 3'-most nucleoside of the target sequence.[17]

  • Automated Synthesis Cycle: The synthesizer performs the following steps for each nucleotide addition.[9]

    • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using a solution of DCA or TCA in dichloromethane.

    • Coupling: The next phosphoramidite in the sequence is activated (e.g., with DCI) and pumped through the column to react with the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine/water/pyridine solution.

  • Cleavage and Base/Phosphate Deprotection:

    • Once the synthesis is complete, the column is removed from the synthesizer.

    • The support is treated with a deprotection solution, typically a mixture of aqueous ammonia and methylamine (AMA), at an elevated temperature (e.g., 65°C for 20-30 minutes).[17] This step cleaves the RNA from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.[15]

  • 2'-Hydroxyl Deprotection:

    • After cleavage, the RNA is collected, and the deprotection solution is evaporated.

    • The dried RNA pellet is resuspended in a solution containing a fluoride (B91410) source, such as TEA·3HF in anhydrous DMSO or NMP.[15]

    • The reaction is incubated at an elevated temperature (e.g., 65°C for 2.5 hours) to remove the 2'-TBDMS protecting groups.[15]

  • Quenching and Desalting:

    • The deprotection reaction is quenched by adding a quenching buffer or by precipitation.

    • The crude RNA is desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography to remove salts and small molecules.

  • Purification and Analysis:

    • The final product is purified using techniques such as HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from truncated sequences.[17][21][22]

    • The identity and purity of the final modified RNA are confirmed using methods like mass spectrometry (ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis.[23][24][]

Visualizations

troubleshooting_workflow start Low Coupling Efficiency Observed check_reagents Check Reagent Quality (Age, Anhydrous Conditions) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Amidites, Activator, and/or Solvents reagents_ok->replace_reagents No check_modification Is the Modification Sterically Bulky? reagents_ok->check_modification Yes replace_reagents->start modification_bulky Yes check_modification->modification_bulky optimize_conditions Optimize Synthesis Protocol check_modification->optimize_conditions No   modification_bulky->optimize_conditions Yes no_bulk No increase_time Extend Coupling Time (e.g., to 10-15 min) optimize_conditions->increase_time stronger_activator Use Stronger Activator (e.g., DCI, ETT) optimize_conditions->stronger_activator increase_conc Increase Amidite Concentration optimize_conditions->increase_conc end Re-run Synthesis & Analyze increase_time->end stronger_activator->end increase_conc->end

Caption: Troubleshooting workflow for low coupling efficiency.

synthesis_workflow cluster_cycle Automated Synthesis Cycle (Repeated 'n' times) deblock 1. Deblocking (DMT Removal) couple 2. Coupling deblock->couple cap 3. Capping couple->cap oxidize 4. Oxidation cap->oxidize oxidize->deblock cleave_deprotect Cleavage from Support & Base/Phosphate Deprotection (AMA) oxidize->cleave_deprotect start Start: Nucleoside on Solid Support start->deblock desilylation 2'-OH Deprotection (TEA·3HF) cleave_deprotect->desilylation purification Purification (HPLC / PAGE) desilylation->purification qc Quality Control (MS / CE) purification->qc final_product Final Modified RNA qc->final_product

Caption: General workflow for solid-phase synthesis of RNA.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my final modified RNA product? A1: A combination of analytical techniques is essential. Mass spectrometry (either ESI-MS or MALDI-TOF MS) is used to confirm the molecular weight and thus the identity of the full-length product.[24] Purity is typically assessed by chromatographic or electrophoretic methods, such as anion-exchange or reverse-phase HPLC and capillary electrophoresis (CE), which can separate the full-length product from shorter, failed sequences.[][26]

Q2: What is the best way to store modified phosphoramidites? A2: Modified phosphoramidites are sensitive to moisture and oxidation. They should be stored in a desiccator or a freezer (-20°C) under an inert atmosphere like argon. Before use, allow the vial to warm to room temperature completely before opening to prevent condensation of moisture from the air onto the reagent.

Q3: How do I choose the right solid support for my synthesis? A3: The choice of solid support, typically Controlled Pore Glass (CPG) or a polystyrene-based resin, depends on the synthesis scale and the desired properties of the final oligonucleotide.[27] The pore size of the support should be appropriate for the length of the RNA being synthesized to prevent steric crowding, which can reduce synthesis efficiency. For larger-scale synthesis, polymeric supports are often preferred.[27][28]

Q4: What are the key differences in synthesizing modified RNA versus standard DNA? A4: The primary difference is the presence of the 2'-hydroxyl group in RNA, which must be protected during synthesis (e.g., with a TBDMS or TOM group) to prevent side reactions.[] This protecting group adds steric bulk, often requiring more reactive activators and longer coupling times compared to DNA synthesis.[] The final deprotection sequence for RNA is also more complex, as it requires a separate step to remove the 2'-hydroxyl protecting group, typically using a fluoride reagent.[15]

References

stability issues of 5-(t-Butyloxycarbonylmethoxy)uridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-(t-Butyloxycarbonylmethoxy)uridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound stem from its two key structural features: the t-butyloxycarbonyl (Boc) protecting group and the pyrimidine (B1678525) ring of uridine (B1682114). The Boc group is known to be labile under acidic conditions, while the uridine structure can be susceptible to hydrolysis under both acidic and basic conditions. Elevated temperatures can also accelerate degradation.[1]

Q2: Under what pH conditions is this compound expected to be most stable?

Q3: What are the likely degradation products of this compound?

A3: The primary degradation product under acidic conditions is expected to be 5-(Carboxymethoxy)uridine, resulting from the cleavage of the t-butyl group from the Boc moiety. Other potential degradation products could arise from the hydrolysis of the ether linkage or modifications to the uridine ring itself, especially under harsh pH or high-temperature conditions.

Q4: How should I prepare and store stock solutions of this compound?

A4: It is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is advisable to minimize freeze-thaw cycles. For aqueous buffers, it is best to prepare fresh solutions for each experiment and avoid prolonged storage.

Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity. Compound degradation in the experimental medium.1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC or LC-MS to confirm the purity and concentration of the compound. 2. Assess Stability in Media: Perform a time-course experiment to evaluate the stability of the compound in your specific cell culture or assay medium at the experimental temperature (e.g., 37°C). Analyze samples at different time points (e.g., 0, 2, 6, 12, 24 hours) by HPLC. 3. pH of Medium: Ensure the pH of your experimental medium is within a stable range (neutral to slightly acidic).
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation of the compound into one or more byproducts.1. Identify Degradation Products: Attempt to identify the unexpected peaks by mass spectrometry. A peak corresponding to the mass of 5-(Carboxymethoxy)uridine would suggest cleavage of the Boc group. 2. Review Solution Preparation: Scrutinize your solution preparation and experimental setup for any potential sources of acidity or basicity. 3. Modify Experimental Conditions: If degradation is confirmed, consider reducing the incubation time, adjusting the pH of the medium, or performing experiments at a lower temperature if feasible.
Precipitation of the compound in aqueous solutions. Poor solubility of the compound or its degradation products.1. Check Solubility Limits: Determine the solubility of this compound in your specific aqueous buffer. 2. Use of Co-solvents: If necessary, use a small percentage of an organic co-solvent like DMSO (typically <0.5%) to maintain solubility, ensuring it does not affect your experimental system. 3. Fresh Preparations: Always use freshly prepared aqueous solutions to minimize the chance of precipitation over time.

Data Presentation: Illustrative Stability Data

Disclaimer: The following data is illustrative and intended for guidance purposes only. Actual stability will depend on the specific experimental conditions.

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 37°C over 24 hours.

pH% Remaining Parent CompoundMajor Degradation Product
3.0< 10%5-(Carboxymethoxy)uridine
5.0~ 85%5-(Carboxymethoxy)uridine
7.4> 95%Not significant
9.0~ 90%Undetermined

Table 2: Illustrative Temperature-Dependent Stability of this compound in Neutral Aqueous Buffer (pH 7.4) over 24 hours.

Temperature% Remaining Parent Compound
4°C> 99%
25°C (Room Temp)~ 98%
37°C> 95%

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

Objective: To determine the stability of the compound across a range of pH values.

Materials:

  • This compound

  • Aqueous buffers of varying pH (e.g., pH 3, 5, 7.4, 9)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Dilute the stock solution into each of the aqueous buffers to a final concentration of 100 µM.

  • Immediately after preparation (t=0), take an aliquot from each pH solution and analyze it by HPLC or LC-MS to determine the initial peak area of the parent compound.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • At predetermined time points (e.g., 2, 6, 12, 24 hours), withdraw aliquots from each solution and analyze them by HPLC or LC-MS.

  • Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.

Protocol 2: Monitoring Compound Stability in Cell Culture Media

Objective: To evaluate the stability of the compound under typical cell culture conditions.

Materials:

  • This compound stock solution

  • Complete cell culture medium (including serum, if applicable)

  • CO₂ incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Methodology:

  • Spike the complete cell culture medium with this compound to the final desired experimental concentration.

  • Immediately take a sample (t=0) and process it for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove proteins that could interfere with the analysis.

  • Incubate the medium in a CO₂ incubator.

  • At various time points (e.g., 2, 8, 24, 48 hours), collect aliquots and process them in the same manner as the t=0 sample.

  • Analyze the processed samples by HPLC or LC-MS to quantify the amount of the parent compound remaining.

Visualizations

Troubleshooting Workflow for Stability Issues

The following diagram outlines a logical workflow for troubleshooting stability-related problems with this compound.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Stability Assessment in Experimental Conditions cluster_3 Root Cause Analysis & Mitigation cluster_4 Resolution start Inconsistent Experimental Results check_stock Analyze Stock Solution (HPLC/LC-MS) start->check_stock check_purity Purity & Concentration OK? check_stock->check_purity stability_study Perform Time-Course Stability Study in Experimental Medium check_purity->stability_study Yes prepare_new_stock Prepare Fresh Stock Solution check_purity->prepare_new_stock No degradation_observed Degradation Observed? stability_study->degradation_observed identify_degradants Identify Degradation Products (LC-MS) degradation_observed->identify_degradants Yes end Optimized Protocol degradation_observed->end No acidic_degradation Acid-Labile Degradation (Boc Cleavage)? identify_degradants->acidic_degradation adjust_ph Adjust/Verify Medium pH acidic_degradation->adjust_ph Yes other_degradation Other Degradation Pathway? acidic_degradation->other_degradation No adjust_ph->end adjust_temp Lower Incubation Temperature other_degradation->adjust_temp Thermal Lability? reduce_time Reduce Incubation Time other_degradation->reduce_time Time-Dependent? adjust_temp->end reduce_time->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting Low Yields in Oligonucleotide Synthesis with Modified Bases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in oligonucleotide synthesis, with a particular focus on the challenges introduced by modified bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield when synthesizing oligonucleotides with modified bases?

Low yields in modified oligonucleotide synthesis can stem from several factors throughout the synthesis and purification process. The primary culprits include:

  • Reduced Coupling Efficiency: Modified phosphoramidites often exhibit lower coupling efficiencies compared to standard A, C, G, and T bases. This can be due to steric hindrance, altered reactivity, or suboptimal reaction conditions.[1][2]

  • Incomplete or Harsh Deprotection: The protecting groups on modified bases may require specific, milder deprotection conditions. Standard deprotection methods can be too harsh, leading to the degradation of the modification or the oligonucleotide itself. Conversely, if conditions are too mild, deprotection may be incomplete.[1][3][4]

  • Degradation of Modifications: Some modifications, such as certain fluorescent dyes, are sensitive to the chemicals used in deprotection and cleavage and can degrade, reducing the yield of the desired final product.[5]

  • Product Loss During Purification: Each purification step can lead to a loss of the final product. More stringent purification methods, often necessary for highly modified oligos, generally result in lower yields.[1][6]

  • Suboptimal Synthesis Conditions: Factors like reagent quality, water content in solvents, and the performance of the DNA synthesizer can all negatively impact the overall yield.[1][2][7]

Q2: How significantly does coupling efficiency impact the final yield?

Even a minor decrease in coupling efficiency can dramatically reduce the final yield of the full-length oligonucleotide, especially for longer sequences. The theoretical maximum yield can be calculated using the formula: Yield = (Average Coupling Efficiency) ^ (Number of Couplings) .

The following table illustrates the impact of varying coupling efficiencies on the theoretical yield of a 30-mer oligonucleotide (requiring 29 coupling steps).

Average Coupling EfficiencyTheoretical Maximum Yield of a 30-mer
99.5%86.5%
99.0%74.7%[2]
98.0%55.7%[2]
95.0%22.6%
90.0%4.9%[1][2]

Q3: My synthesis with a modified base resulted in a low yield. How can I determine the cause?

A systematic approach is crucial for diagnosing the root cause of low yield. The following troubleshooting workflow can guide your investigation.

G start Low Yield Observed check_coupling Analyze Trityl Response start->check_coupling trityl_ok Trityl OK? check_coupling->trityl_ok check_deprotection Analyze Crude Product by Mass Spec/HPLC trityl_ok->check_deprotection Yes low_coupling Low Coupling Efficiency of Modified Base trityl_ok->low_coupling No deprotection_ok Complete Deprotection? check_deprotection->deprotection_ok check_purification Review Purification Protocol and Yields deprotection_ok->check_purification Yes incomplete_deprotection Incomplete Deprotection or Degradation deprotection_ok->incomplete_deprotection No purification_loss Significant Product Loss During Purification check_purification->purification_loss optimize_coupling Optimize Coupling: - Increase coupling time - Use a stronger activator - Check phosphoramidite (B1245037) quality low_coupling->optimize_coupling optimize_deprotection Optimize Deprotection: - Use milder/alternative reagents - Adjust time and temperature - Test stability of modification incomplete_deprotection->optimize_deprotection optimize_purification Optimize Purification: - Choose a less stringent method if purity allows - Ensure compatibility of modification with purification matrix purification_loss->optimize_purification

Figure 1. Troubleshooting workflow for low yield in modified oligonucleotide synthesis.

Q4: What are some alternative deprotection strategies for sensitive modified bases?

For oligonucleotides containing base-labile modifications, standard deprotection with ammonium (B1175870) hydroxide (B78521) at elevated temperatures can be detrimental. Milder deprotection strategies are often necessary.

Reagent/MethodConditionsSuitable ForReference
Ammonium hydroxide/Methylamine (AMA)5-10 minutes at room temperatureUltraFAST deprotection; requires acetyl-protected dC.[4]
Potassium Carbonate in Methanol0.05M, 4 hours at room temperatureUltraMild protected bases (Pac-dA, Ac-dC, ipr-Pac-dG).[4]
t-butylamine/methanol/water (1:1:2)Overnight at 55°CTAMRA-containing oligonucleotides.[4]
Aqueous Ammonium HydroxideRoom temperature, 17 hoursdmf-dG protected bases.[4]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of a Modified Base

Symptoms:

  • A significant drop in the trityl signal immediately after the coupling step for the modified base.

  • Mass spectrometry of the crude product shows a high proportion of n-1mer (a truncated sequence missing the modified base).

Experimental Protocol: Testing Coupling Efficiency

  • Synthesize a short test sequence: Prepare a short oligonucleotide (e.g., a 5-mer) that includes the modified base of interest.

  • Collect Trityl Fractions: During the synthesis, collect the trityl cation fractions after each deblocking step.

  • Measure Absorbance: Measure the absorbance of each trityl fraction at its λmax (typically around 495 nm).

  • Analyze the Data: A significant drop in absorbance after the coupling of the modified base compared to the preceding and succeeding standard bases indicates poor coupling efficiency.

Solutions:

  • Increase Coupling Time: Doubling the coupling time for the modified phosphoramidite can improve efficiency.

  • Use a Stronger Activator: Consult your phosphoramidite supplier for recommendations on the optimal activator.

  • Check Reagent Quality: Ensure the modified phosphoramidite has not expired and has been stored under anhydrous conditions. The presence of water is detrimental to coupling.[2][7]

Issue 2: Incomplete Deprotection or Degradation of the Oligonucleotide

Symptoms:

  • Mass spectrometry of the crude product shows masses corresponding to incompletely deprotected oligonucleotides (e.g., still carrying protecting groups like isobutyryl).[8]

  • HPLC analysis shows multiple peaks, and the desired product peak is small.

  • For fluorescently labeled oligos, there is a loss of fluorescence or the appearance of degradation products.

Experimental Protocol: Optimizing Deprotection

  • Review Modification Stability: Consult the technical datasheet for your modified base to determine its stability under different deprotection conditions.

  • Perform a Small-Scale Deprotection Matrix:

    • Synthesize a small amount of the oligonucleotide.

    • Divide the support-bound oligo into several aliquots.

    • Treat each aliquot with a different deprotection reagent and condition (see table above for examples).[4]

  • Analyze the Results: Use mass spectrometry and HPLC to analyze the product from each condition. Identify the conditions that yield the highest amount of pure, fully deprotected product without degradation.

G start Synthesize Small-Scale Oligo split Divide Support-Bound Oligo into Aliquots start->split deprotect1 Condition 1: Standard NH4OH, 55°C split->deprotect1 deprotect2 Condition 2: AMA, RT split->deprotect2 deprotect3 Condition 3: K2CO3/MeOH, RT split->deprotect3 deprotect4 Condition 4: Supplier Recommended split->deprotect4 analyze Analyze all aliquots by Mass Spec and HPLC deprotect1->analyze deprotect2->analyze deprotect4->analyze compare Compare Yield, Purity, and Degradation analyze->compare optimal Select Optimal Deprotection Condition compare->optimal deprotetect3 deprotetect3 deprotetect3->analyze

Figure 2. Experimental workflow for optimizing deprotection conditions.
Issue 3: High Product Loss During Purification

Symptoms:

  • Good yield of crude product (as determined by UV absorbance at 260 nm) but very low final yield after purification.

  • The modification causes the oligonucleotide to behave anomalously during purification (e.g., co-eluting with failure sequences).[2]

Solutions:

  • Choose the Right Purification Method: The choice of purification method depends on the nature of the modification and the required purity of the final product. Highly hydrophobic modifications like some dyes are well-suited for reverse-phase HPLC.[9] For unmodified oligos up to 50 bases, reverse-phase cartridge purification may be sufficient.[6]

  • "DMT-On" Purification: For reverse-phase purification, synthesizing the oligonucleotide with the dimethoxytrityl (DMT) group left on the 5' end can greatly improve the separation of the full-length product from truncated failure sequences.[9] The DMT group is then removed after purification.

  • Evaluate Yield vs. Purity: Determine the minimum purity required for your downstream application. Opting for a less stringent purification method can significantly increase the final yield.[6]

The following table summarizes common purification methods and their impact on yield and purity.

Purification MethodTypical PurityExpected YieldBest For
Desalting>80%HighStandard PCR primers, sequencing
Reverse-Phase Cartridge70-85%ModerateOligos < 50 bases, some modified oligos
Reverse-Phase HPLC>90%Moderate to LowHighly modified oligos (e.g., fluorescent probes)
Anion-Exchange HPLC>95%Moderate to LowHigh purity applications, removal of n-1mers
Polyacrylamide Gel Electrophoresis (PAGE)>95-99%LowLong oligos (≥50 bases), applications requiring very high purity

References

avoiding side products in the synthesis of 5-alkoxyuridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-alkoxyuridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency and purity of their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 5-alkoxyuridine derivatives?

A1: The most prevalent side products arise from the competitive alkylation of different nucleophilic sites on the uridine (B1682114) molecule. The primary side products include:

  • N3-alkylated uridine: Alkylation at the N3 position of the uracil (B121893) ring is a common side reaction.

  • O4-alkylated uridine: Alkylation can also occur at the O4 position of the uracil ring.

  • Over-alkylation: Multiple alkyl groups may be added to the uridine molecule, particularly if the reaction conditions are not carefully controlled.

  • Alkylation of the ribose hydroxyl groups: If the 2'- and 3'-hydroxyl groups of the ribose moiety are not adequately protected, they can also undergo alkylation.

Q2: How can I distinguish between the desired 5-alkoxyuridine and the N-alkylated side products?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between O- and N-alkylated isomers.[1][2][3] Specifically, 1H and 13C NMR can be used to identify the site of alkylation. For instance, the chemical shift of the protons and carbons in the vicinity of the modification will be significantly different. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity between the alkyl group and the uracil ring.[1][3]

Q3: What is the role of protecting groups in avoiding side products?

A3: Protecting groups are essential for preventing unwanted side reactions at the reactive sites of the uridine molecule.

  • Ribose Hydroxyl Groups (2'- and 3'-OH): These are typically protected as silyl (B83357) ethers (e.g., TBDMS, TIPS) or as a cyclic ketal (e.g., isopropylidene) to prevent their alkylation.[4]

  • Ureido Nitrogen (N3): Protection of the N3 position is crucial to prevent N3-alkylation. Groups like the benzyloxymethyl (BOM) group have been used, but their removal can sometimes lead to side reactions.[5] More recently, the (4,4'-bisfluorophenyl)methoxymethyl (BFPM) group has been shown to be a stable and selectively removable protecting group for the ureido nitrogen.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 5-Alkoxyuridine Product

Symptoms:

  • The final product weight is significantly lower than the theoretical yield.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with a minor spot corresponding to the desired product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Some reactions may require elevated temperatures to proceed, while others might be sensitive to heat, leading to decomposition.[6]
Inefficient Base The choice and stoichiometry of the base are critical. Use a freshly prepared or properly stored strong, non-nucleophilic base (e.g., sodium hydride) to ensure complete deprotonation of the 5-hydroxyuridine (B57132). Ensure at least one equivalent of the base is used.[6]
Moisture in the Reaction Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Moisture can quench the base and hydrolyze the starting materials.[6]
Degraded Reagents Use fresh, high-purity starting materials and reagents. Alkylating agents can degrade over time, and impurities in the uridine starting material can lead to side reactions.[6]
Issue 2: Formation of N-Alkylated Side Products

Symptoms:

  • NMR analysis of the purified product shows a mixture of isomers.

  • LC-MS analysis indicates the presence of one or more products with the same mass as the desired 5-alkoxyuridine.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Reaction Conditions Favoring N-Alkylation The choice of solvent and alkylating agent can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF or DMSO can favor N-alkylation. Consider using a less polar solvent. The nature of the leaving group on the alkylating agent also plays a role; alkyl iodides tend to favor N-alkylation, while reagents with harder leaving groups like sulfates or triflates may favor O-alkylation.[5][7]
Lack of N3-Protecting Group If N3-alkylation is a significant problem, consider protecting the N3 position of the uracil ring before the alkylation step. The BOC group is one option that allows for selective alkylation at other positions.[8]

Experimental Protocols

Representative Protocol for the Synthesis of 5-Methoxyuridine (B57755)

This protocol is a general guideline and may require optimization based on the specific substrate and reagents used.

1. Protection of Ribose Hydroxyl Groups:

  • Dissolve uridine in anhydrous pyridine.

  • Add a slight excess of tert-Butyldimethylsilyl chloride (TBDMSCl) or another suitable silylating agent.

  • Stir the reaction at room temperature until TLC analysis indicates complete protection of the 2' and 3' hydroxyl groups.

  • Work up the reaction by quenching with methanol, followed by extraction with an organic solvent and purification by column chromatography.

2. Synthesis of 5-Hydroxyuridine:

  • This step can be achieved through various methods, including bromination followed by nucleophilic substitution with a hydroxyl source.

3. Alkylation to form 5-Methoxyuridine:

  • Dissolve the protected 5-hydroxyuridine in an anhydrous aprotic solvent such as DMF.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.

  • After hydrogen evolution ceases, add the alkylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent.

4. Deprotection and Purification:

Visualizations

Troubleshooting Workflow for Side Product Formation

TroubleshootingWorkflow Troubleshooting Side Product Formation start Side Product Detected (TLC, LC-MS, NMR) check_structure Identify Side Product Structure (e.g., NMR, Mass Spec) start->check_structure is_n_alkylation Is it an N-alkylated isomer? check_structure->is_n_alkylation is_over_alkylation Is it over-alkylation? is_n_alkylation->is_over_alkylation No solution_n_alkylation Modify Reaction Conditions: - Change solvent - Use different alkylating agent - Protect N3 position is_n_alkylation->solution_n_alkylation Yes is_ribose_alkylation Is it ribose alkylation? is_over_alkylation->is_ribose_alkylation No solution_over_alkylation Optimize Stoichiometry: - Reduce equivalents of alkylating agent - Reduce equivalents of base - Control reaction time and temperature is_over_alkylation->solution_over_alkylation Yes solution_ribose_alkylation Improve Protection Strategy: - Ensure complete protection of 2',3'-OH - Use a more stable protecting group is_ribose_alkylation->solution_ribose_alkylation Yes purification Purify Product: - Column Chromatography - Preparative HPLC is_ribose_alkylation->purification No solution_n_alkylation->purification solution_over_alkylation->purification solution_ribose_alkylation->purification

Caption: A logical workflow for troubleshooting common side products.

General Experimental Workflow for 5-Alkoxyuridine Synthesis

ExperimentalWorkflow General Experimental Workflow start Uridine protection Protection of 2',3'-OH Groups start->protection hydroxylation Introduction of 5-OH Group protection->hydroxylation alkylation Alkylation of 5-OH Group hydroxylation->alkylation deprotection Deprotection of 2',3'-OH Groups alkylation->deprotection purification Purification (Column/HPLC) deprotection->purification final_product 5-Alkoxyuridine purification->final_product

Caption: A generalized workflow for the synthesis of 5-alkoxyuridine derivatives.

References

Technical Support Center: Optimization of Cleavage and Deprotection for Sensitive Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cleavage and deprotection protocols for sensitive nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages of oligonucleotide deprotection?

A1: Oligonucleotide deprotection is a three-part process:

  • Cleavage: The oligonucleotide is released from the solid support.

  • Phosphate (B84403) Deprotection: The cyanoethyl protecting groups are removed from the phosphate backbone.

  • Base Deprotection: Protecting groups on the nucleobases (and any modifiers) are removed.[1][2][3]

Q2: My final product shows poor purity. What is a common cause?

A2: A frequent issue is the incomplete removal of the protecting group on the Guanine (B1146940) (G) base, which is often the rate-determining step in deprotection.[1][3] Standard chromatographic methods may not always detect small amounts of remaining protecting groups, but mass spectrometry can reveal these impurities.[1][3]

Q3: What does the term "UltraMild" deprotection refer to?

A3: UltraMild deprotection refers to protocols that use milder reagents and conditions to avoid degradation of sensitive nucleosides or modifiers.[1][3] These protocols often involve the use of phosphoramidites with more labile protecting groups like Pac-dA, Ac-dC, and iPr-Pac-dG, and deprotection reagents such as potassium carbonate in methanol (B129727).[1][3][4]

Q4: Can I use the same deprotection protocol for all my oligonucleotides?

A4: No, the deprotection strategy must be tailored to the specific components of your oligonucleotide. The primary consideration is to "First, Do No Harm."[1][3] The presence of sensitive components, such as certain dyes (e.g., TAMRA, HEX) or base-labile monomers, necessitates the use of specific, often milder, deprotection procedures.[1][3]

Q5: What is AMA, and when should I use it?

A5: AMA is a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine. It is a key reagent in "UltraFAST" deprotection protocols, allowing for significantly reduced deprotection times (e.g., 5-10 minutes at 65°C).[1][2][3] It is crucial to use Ac-protected dC with AMA to prevent base modification.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage and deprotection of sensitive nucleosides.

Problem 1: Degradation of Base-Labile or Acid-Sensitive Oligonucleotides
  • Symptom: Mass spectrometry analysis shows significant product degradation or the presence of unexpected adducts. The final yield is very low.

  • Possible Cause: The deprotection conditions are too harsh for the sensitive nucleosides in your sequence. For example, methylphosphonate (B1257008) backbones are highly sensitive to standard ammonium hydroxide deprotection.[5] Similarly, nucleosides with modifications like 5-iodo-2'-deoxyuridine can be altered by ammonia.[4]

  • Solution Workflow:

  • Recommended Actions:

    • Switch to UltraMild Reagents: For oligonucleotides with base-labile components, avoid strong bases like ammonium hydroxide. Instead, use reagents like 0.05 M potassium carbonate in methanol. [1][3] 2. Optimize Protecting Groups: During synthesis, use UltraMild monomers such as Pac-dA, Ac-dC, and iPr-Pac-dG, which are designed for milder deprotection conditions. [1][3] 3. Alternative Deprotection Cocktails: For specific sensitivities, other cocktails may be more suitable. For example, a mixture of t-butylamine, methanol, and water can be used for TAMRA-labeled oligonucleotides. [1][4]

Problem 2: Incomplete Deprotection of Nucleobases
  • Symptom: Mass spectrometry or HPLC analysis reveals the presence of species with masses corresponding to the oligonucleotide with one or more protecting groups still attached. This is most common for the guanine base. [1][3]* Possible Cause: Deprotection time or temperature is insufficient. The deprotection reagent may have degraded.

  • Solution Workflow:

    Caption: Troubleshooting workflow for incomplete deprotection.

  • Recommended Actions:

    • Ensure Fresh Reagents: Concentrated ammonium hydroxide should be fresh. It is recommended to store it in the refrigerator in small, weekly-use aliquots. [1][3] 2. Increase Deprotection Time/Temperature: Refer to the deprotection tables to ensure you are using adequate conditions for your specific protecting groups. For standard iBu-dG, longer times or higher temperatures may be necessary compared to dmf-dG.

    • Switch to a Faster Protocol: If high-throughput is required, consider the UltraFAST protocol using AMA, which can fully deprotect oligonucleotides in as little as 5 minutes at 65°C. [1][2][3]

Problem 3: Formation of Adducts with Cytidine (B196190)
  • Symptom: Analysis shows later-eluting species, particularly when using alternative deprotection agents like ethylenediamine (B42938) (EDA) for sensitive backbones.

  • Possible Cause: Transamination of N4-benzoyl cytidine by the amine-based deprotection reagent. [5]This is a known issue with EDA.

  • Solution:

    • Two-Step Deprotection: A pre-treatment step can be employed to remove the benzoyl group before the primary deprotection. A short treatment with a mild ammonium hydroxide solution can revert dG adducts before the addition of EDA to complete the deprotection. [5] 2. Use Acetyl-Protected Cytidine (Ac-dC): When using amine-based reagents like AMA, it is essential to use Ac-dC instead of Bz-dC to avoid base modification. [1][2][3]

Data and Protocols

Table 1: Comparison of Common Deprotection Protocols
ProtocolReagentTemperatureDurationRecommended ForKey Considerations
Regular 30% Ammonium Hydroxide55°C17 hoursStandard DNA/RNA with robust protecting groups (A, C, G, T)Ensure reagent is fresh. [2]Not suitable for base-labile modifiers.
UltraFAST AMA (Ammonium Hydroxide / 40% Methylamine, 1:1)65°C5-10 minutesHigh-throughput synthesis, standard DNARequires Acetyl-dC (Ac-dC) to avoid cytidine modification. [1][2][3]
UltraMild 0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursVery sensitive nucleosides, dyes, and other labile modificationsRequires UltraMild phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC). [1][3][4]
Alternative Mild t-Butylamine/Methanol/Water (1:1:2)55°COvernightTAMRA-containing oligonucleotidesA specific protocol for certain sensitive dyes. [1][4]
Table 2: Deprotection Times for dG Protecting Groups with Ammonium Hydroxide at 55°C
Protecting GroupApproximate Deprotection Time
isobutyryl (iBu)> 240 minutes
dimethylformamidine (dmf)~ 120 minutes
acetyl (Ac)~ 30 minutes

Note: Data is synthesized from general knowledge provided in search results indicating relative deprotection rates.[1]

Detailed Experimental Protocols

Protocol 1: UltraFAST Deprotection
  • Cleavage from Support: Treat the solid support with AMA (1:1 v/v mixture of aqueous ammonium hydroxide and aqueous methylamine) for 5 minutes at room temperature. [1][3]2. Transfer: Transfer the solution containing the cleaved oligonucleotide to a pressure-safe vial.

  • Deprotection: Heat the sealed vial at 65°C for 5 minutes. [1][2][3]4. Evaporation: Cool the vial and evaporate the solution to dryness.

  • Reconstitution: Reconstitute the oligonucleotide in the desired buffer for analysis or purification.

Protocol 2: UltraMild Deprotection (Potassium Carbonate)
  • Preparation: This protocol assumes the use of UltraMild phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) and a compatible linker on the solid support. Cleavage and deprotection occur simultaneously.

  • Deprotection/Cleavage: Add a solution of 0.05 M potassium carbonate in anhydrous methanol to the solid support. [1][3]3. Incubation: Incubate at room temperature for 4 hours. [1][3]4. Neutralization & Elution: Neutralize the solution and elute the deprotected oligonucleotide from the support.

  • Desalting: Proceed with desalting to remove salts before analysis.

General Deprotection Workflow Diagram

Deprotection_Workflow Oligo_Synthesis Oligonucleotide Synthesis on Solid Support Cleavage 1. Cleavage from Support Oligo_Synthesis->Cleavage Add Cleavage Reagent Base_Deprotection 2. Base & Phosphate Deprotection Cleavage->Base_Deprotection Heat/Incubate Purification Purification (e.g., HPLC, PAGE) Base_Deprotection->Purification Analysis QC Analysis (e.g., Mass Spec) Purification->Analysis

Caption: General workflow from synthesis to analysis.

References

Technical Support Center: Addressing Poor Solubility of Modified Uridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of modified uridine (B1682114) compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many modified uridine compounds exhibit poor water solubility?

A1: The solubility of modified uridine compounds is influenced by their physicochemical properties. Modifications to the uridine scaffold, often intended to enhance therapeutic activity, can increase lipophilicity and molecular weight. These changes can lead to stronger intermolecular interactions in the solid state (crystal lattice energy) and reduced favorable interactions with water molecules, resulting in poor aqueous solubility.[1][2] For instance, adding lipophilic acyl chains to the uridine structure can decrease its water solubility.[3][4]

Q2: What are the primary strategies for improving the solubility of modified uridine compounds?

A2: The main approaches to enhance the solubility of these compounds fall into two categories: chemical modification and formulation strategies.

  • Chemical Modification: This involves altering the compound's molecular structure to be more hydrophilic. This can be achieved by introducing polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups.[5][6] Another strategy is the formation of salts if the modified uridine has an ionizable group.

  • Formulation Strategies: These methods improve solubility without changing the chemical structure of the active pharmaceutical ingredient (API). Common techniques include:

    • pH adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[7][8]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.

    • Complexation: Encapsulating the modified uridine within a larger molecule, such as a cyclodextrin (B1172386), can improve its aqueous solubility.[9][10][11][12]

    • Particle size reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.

Q3: How does pH adjustment affect the solubility of modified uridine compounds?

A3: The pH of a solution can significantly impact the solubility of modified uridine compounds that contain ionizable functional groups (i.e., acidic or basic moieties). For a modified uridine that is a weak base, its solubility will generally increase in acidic conditions (lower pH) due to the formation of a more soluble protonated salt. Conversely, if the compound has acidic properties, its solubility will be higher in basic conditions (higher pH).[7][8] The relationship between pH and solubility can be experimentally determined by generating a pH-solubility profile.

Q4: What are co-solvents and how do they work to improve solubility?

A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds. Common co-solvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). They work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic molecules like many modified uridines. This reduces the interfacial tension between the compound and the solvent.

Q5: Can chemical modifications inadvertently decrease the solubility of uridine?

A5: Yes, certain chemical modifications, particularly those that increase the lipophilicity and molecular size, can decrease aqueous solubility. For example, the addition of long aliphatic chains or aromatic groups to the uridine structure can lead to a significant reduction in water solubility.[3][4] It is crucial to consider the impact of any modification on the overall physicochemical properties of the molecule, including its solubility.

Troubleshooting Guide

Issue 1: My modified uridine compound precipitates out of solution during my experiment.

  • Possible Cause 1: Concentration exceeds solubility limit. The concentration of your compound in the chosen solvent system may be too high.

    • Solution: Try preparing a more dilute solution. If a higher concentration is necessary for your assay, you may need to explore different solvent systems or solubility enhancement techniques.

  • Possible Cause 2: Change in temperature. The solubility of many compounds is temperature-dependent. A decrease in temperature can cause a previously dissolved compound to precipitate.

    • Solution: Ensure that all solutions are maintained at a constant and appropriate temperature throughout your experiment. If possible, determine the solubility of your compound at different temperatures.

  • Possible Cause 3: Solvent evaporation. If you are working with volatile solvents, evaporation can lead to an increase in the concentration of your compound, causing it to precipitate.

    • Solution: Keep your solutions in sealed containers whenever possible to minimize solvent evaporation.

  • Possible Cause 4: pH shift. If your compound's solubility is pH-dependent, a change in the pH of the solution (e.g., due to the addition of other reagents) can cause it to precipitate.

    • Solution: Use a buffered solution to maintain a constant pH. Determine the pH-solubility profile of your compound to identify the optimal pH range for solubility.[8]

Issue 2: I am having difficulty dissolving my modified uridine compound in aqueous buffers.

  • Possible Cause 1: High lipophilicity of the compound. Many modified uridines are designed to be more lipophilic to improve cell membrane permeability, which in turn reduces their aqueous solubility.[1]

    • Solution 1: Use of co-solvents. Prepare a stock solution in a water-miscible organic solvent such as DMSO or ethanol, and then dilute it into your aqueous buffer. Be sure to add the stock solution slowly while vortexing the buffer to avoid localized high concentrations that can lead to precipitation.

    • Solution 2: pH adjustment. If your compound has an ionizable group, adjust the pH of the buffer to a range where the compound is more soluble.[7]

    • Solution 3: Use of solubilizing agents. Consider the use of surfactants or cyclodextrins to enhance the aqueous solubility.[9][10][11][12]

  • Possible Cause 2: Insufficient mixing or time. The compound may not have had enough time or energy to dissolve completely.

    • Solution: Use a vortex mixer or sonicator to aid in dissolution. Allow sufficient time for the compound to dissolve, which can range from minutes to hours depending on the compound and solvent. The shake-flask method, which involves agitation for an extended period, is the gold standard for determining equilibrium solubility.

Quantitative Data on Uridine Solubility

The following tables provide available solubility data for unmodified and modified uridine compounds. It is important to note that the solubility of a specific modified uridine will depend on the nature and position of the modification.

Table 1: Experimental Solubility of Unmodified Uridine in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (x10^3)
Water278.152.599
283.153.011
288.153.518
293.154.091
298.154.757
303.155.482
308.156.309
313.157.228
318.158.241
323.159.352
Methanol298.150.08221
Ethanol298.150.02633
N,N-Dimethylformamide (DMF)298.1513.01
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble

Data for water, methanol, ethanol, and DMF are from a 2025 study. The solubility in DMSO is generally known to be high for many organic compounds.[13][14][15]

Table 2: Predicted Aqueous Solubility of Selected Modified Uridine Derivatives

CompoundModificationPredicted Water Solubility (log mol/L)
Uridine (unmodified)--1.008
Derivative 25'-O-palmitoyl-2.649
Derivative 32',3'-di-O-lauroyl-5'-O-palmitoyl-
Derivative 42',3'-di-O-trityl-5'-O-palmitoyl-
Derivative 52',3'-di-O-(4-ethylbenzoyl)-5'-O-palmitoyl-
Derivative 62',3'-di-O-cinnamoyl-5'-O-palmitoyl-
Derivative 72',3'-di-O-(4-chlorobenzoyl)-5'-O-palmitoyl-

This data is based on in silico predictions and should be used as a guide. Experimental verification is recommended.[4][16] Note: The original source did not provide predicted values for all derivatives.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the gold standard method for determining the equilibrium solubility of a compound.

Materials:

  • Modified uridine compound

  • Purified water or buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the modified uridine compound to a glass vial. The excess solid should be visible.

  • Add a known volume of the aqueous solvent (water or buffer) to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant.

  • Separate the undissolved solid from the solution by centrifugation followed by filtration through a syringe filter. This step is critical to ensure that no solid particles are included in the sample for analysis.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Protocol 2: Evaluating Solubility Enhancement with Cyclodextrins using Phase Solubility Diagrams

This protocol is used to assess the ability of cyclodextrins to improve the solubility of a modified uridine compound.

Materials:

  • Modified uridine compound

  • A selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Purified water or buffer

  • A series of glass vials

  • Orbital shaker

  • Analytical instrument for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of the modified uridine compound to each vial containing the cyclodextrin solutions.

  • Seal the vials and shake them at a constant temperature until equilibrium is reached (24-48 hours).

  • After equilibration, separate the undissolved solid as described in Protocol 1 (centrifugation and filtration).

  • Determine the concentration of the dissolved modified uridine in each vial.

  • Plot the concentration of the dissolved modified uridine (y-axis) against the concentration of the cyclodextrin (x-axis). This is the phase solubility diagram.

  • Analyze the diagram to determine the type of complex formed (e.g., A-type or B-type) and to calculate the stability constant of the inclusion complex.[9][10][12]

Visualizations

Caption: A general workflow for identifying and addressing poor solubility of modified uridine compounds.

G Principle of Co-solvency cluster_0 Poorly Soluble Compound in Water cluster_1 Addition of Co-solvent water Water (High Polarity) drug_agg Modified Uridine Aggregate (Precipitate) water->drug_agg Poor Solvation cosolvent_mix Water + Co-solvent (Reduced Polarity) drug_sol Dissolved Modified Uridine cosolvent_mix->drug_sol Improved Solvation

Caption: How co-solvents reduce the polarity of water to improve the solubility of lipophilic compounds.

G Troubleshooting Precipitation start Precipitate observed in solution check_conc Is the concentration above the known solubility limit? start->check_conc check_temp Has the temperature decreased? check_conc->check_temp No reduce_conc Reduce concentration or use a solubilizing agent check_conc->reduce_conc Yes check_evap Could solvent have evaporated? check_temp->check_evap No control_temp Maintain constant temperature check_temp->control_temp Yes check_ph Has the pH of the solution changed? check_evap->check_ph No seal_container Use a sealed container check_evap->seal_container Yes use_buffer Use a buffered solution check_ph->use_buffer Yes resolved Problem Resolved check_ph->resolved No/Unsure reduce_conc->resolved control_temp->resolved seal_container->resolved use_buffer->resolved

Caption: A decision tree for troubleshooting the precipitation of modified uridine compounds during experiments.

References

Validation & Comparative

A Comparative Guide to 5-Substituted Uridines in Antiviral and Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted uridines are a significant class of nucleoside analogs that have been extensively investigated for their therapeutic potential, particularly as antiviral and anticancer agents. Modifications at the C-5 position of the uracil (B121893) base can profoundly influence the biological activity, metabolic stability, and cellular uptake of these compounds. This guide provides a comparative overview of 5-(t-Butyloxycarbonylmethoxy)uridine and other key 5-substituted uridines, summarizing available experimental data and outlining the methodologies used in their evaluation.

While specific experimental data for this compound is limited in publicly available literature, its structure strongly suggests it functions as a prodrug of 5-carboxymethoxyuridine. The t-butyloxycarbonylmethoxy group is designed to mask the polar carboxylic acid, potentially enhancing cell permeability, before being hydrolyzed by intracellular esterases to release the active 5-carboxymethoxyuridine. This guide will, therefore, focus on the known biological activities of 5-carboxymethoxyuridine and other relevant 5-substituted uridines to provide a valuable comparative context.

Chemical Structures and Prodrug Strategy

The core concept behind this compound lies in the prodrug approach, a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of a pharmacologically active agent.

G cluster_0 Prodrug Delivery cluster_1 Active Compound 5_tBu This compound (Lipophilic, Enhanced Permeability) Esterases Intracellular Esterases 5_tBu->Esterases Hydrolysis 5_CMU 5-Carboxymethoxyuridine (Active Metabolite) Esterases->5_CMU Target Viral/Cellular Targets (e.g., Polymerases, Thymidylate Synthase) 5_CMU->Target Inhibition

Caption: Prodrug activation of this compound.

Comparative Biological Activity of 5-Substituted Uridines

The biological activity of 5-substituted uridines is highly dependent on the nature of the substituent at the 5-position. This modification can influence the interaction of the nucleoside with viral or cellular enzymes, such as polymerases and kinases, which are often crucial for their mechanism of action.

Antiviral Activity

Numerous 5-substituted uridine (B1682114) derivatives have demonstrated significant antiviral activity against a range of viruses, particularly herpes simplex virus (HSV). The mechanism often involves phosphorylation by viral thymidine (B127349) kinase, followed by incorporation into the viral DNA, leading to chain termination.

CompoundVirusActivity (IC50/EC50)Cell LineCitation
5-Iodo-2'-deoxyuridineHSV-10.5 µMVero[1]
5-Bromo-2'-deoxyuridineHSV-10.3 µMVero[1]
5-Ethyl-2'-deoxyuridineHSV-10.7 µMVero[1]
(E)-5-(2-Bromovinyl)-2'-deoxyuridineHSV-10.01 µMVero[1]
5-Carboxymethoxyuridine-Data not available--
This compound-Data not available--
Anticancer Activity

The anticancer activity of 5-substituted uridines is often attributed to their ability to interfere with nucleic acid synthesis and metabolism in rapidly dividing cancer cells. A prominent example is 5-Fluorouracil (5-FU) and its prodrugs, which inhibit thymidylate synthase, leading to a depletion of thymidine for DNA synthesis.

CompoundCell LineActivity (IC50/GI50)Mechanism of ActionCitation
5-Fluorouracil (5-FU)VariousVariesThymidylate Synthase Inhibition[2]
5-Fluoro-2'-deoxyuridine (FUDR)HCT-116~10 nMDNA/RNA incorporation, Thymidylate Synthase Inhibition[3]
5-Carboxy-2'-deoxyuridineHEp-210 µM (67% inhibition)Inhibition of de novo pyrimidine (B1678525) biosynthesis[4]
5-Carboxymethoxyuridine-Data not available--
This compound-Data not available--

Experimental Protocols

The evaluation of novel 5-substituted uridines typically involves a series of standardized in vitro assays to determine their efficacy and cytotoxicity.

General Synthesis of 5-Substituted Uridines

The synthesis of 5-substituted uridines often involves the modification of a commercially available starting material, such as 5-iodouridine (B31010) or uridine itself.

G Start Uridine Derivative (e.g., 5-Iodouridine) Reaction Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki, Stille) Start->Reaction Intermediate 5-Substituted Uridine (Protected) Reaction->Intermediate Deprotection Removal of Protecting Groups Intermediate->Deprotection Final Final 5-Substituted Uridine Deprotection->Final G Cell_Seeding Seed Host Cells Infection Infect with Virus Cell_Seeding->Infection Treatment Add Overlay with Test Compound Infection->Treatment Incubation Incubate for Plaque Formation Treatment->Incubation Staining Fix and Stain Incubation->Staining Analysis Count Plaques and Determine IC50 Staining->Analysis G Cell_Seeding Seed Cancer Cells Treatment Treat with Test Compound Cell_Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation Reagent_Addition Add MTT/MTS Reagent Incubation->Reagent_Addition Formazan_Development Incubate for Formazan Formation Reagent_Addition->Formazan_Development Measurement Measure Absorbance Formazan_Development->Measurement Analysis Calculate IC50 Measurement->Analysis G 5_CMU_TP 5-Carboxymethoxyuridine Triphosphate Polymerase Viral/Cellular DNA/RNA Polymerase 5_CMU_TP->Polymerase Inhibition NA_Synthesis Nucleic Acid Synthesis 5_CMU_TP->NA_Synthesis Incorporation Polymerase->NA_Synthesis Catalyzes Chain_Termination Chain Termination NA_Synthesis->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

References

Validating the Incorporation of 5-(t-Butyloxycarbonylmethoxy)uridine in RNA: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of ribonucleic acid (RNA) is fundamental to unraveling the complexities of gene expression and advancing novel therapeutics. Metabolic labeling of RNA with modified nucleosides is a powerful technique for studying RNA synthesis, turnover, and localization. This guide provides an objective comparison of 5-(t-Butyloxycarbonylmethoxy)uridine as an RNA labeling agent against other common alternatives, with a focus on validation of its incorporation using mass spectrometry.

The incorporation of modified nucleosides must be rigorously validated to ensure that downstream analyses are accurate and reliable. Mass spectrometry (MS) stands out as a definitive method for confirming and quantifying the presence of these modifications within RNA molecules. This document offers detailed experimental protocols and comparative data to assist researchers in designing and executing robust validation studies.

Performance Comparison of RNA Metabolic Labeling Alternatives

The selection of an appropriate RNA labeling agent is contingent on the specific experimental objectives, the biological system under investigation, and the analytical methods to be employed. Below is a comparison of this compound with two widely used alternatives: 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5EU).

ParameterThis compound4-Thiouridine (4sU)5-Ethynyluridine (5EU)
Principle of Detection Direct detection of the unique mass of the modified nucleoside by mass spectrometry.Thiol-specific biotinylation followed by enrichment or sequencing methods that induce T-to-C transitions.[1][2]Copper-catalyzed or copper-free "click" chemistry with fluorescent or biotin-azide probes.[1]
Typical Labeling Efficiency Dependent on cellular uptake and enzymatic incorporation; requires empirical determination.High, with protocols like SLAM-seq and TUC-seq reporting over 90% labeling efficiency.[1]High correlation with transcriptional activity has been demonstrated.
Detection Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).Affinity purification, microarray analysis, or next-generation sequencing (e.g., SLAM-seq, TUC-seq).[1][2]Fluorescence microscopy, flow cytometry, or affinity purification followed by sequencing.[1]
Advantages - Direct and unambiguous detection by mass.- No requirement for chemical derivatization that might be inefficient or introduce bias.- The t-Boc group offers a unique and significant mass shift for clear identification.- Well-established protocols with high labeling efficiencies.[1]- Versatile applications in studying RNA turnover and transcription dynamics.[2]- Highly sensitive detection via click chemistry.- Amenable to both imaging and sequencing applications.
Limitations - Potentially lower incorporation efficiency due to the bulky t-Boc group.- Requires access to sensitive mass spectrometry equipment.- Lack of established protocols and extensive comparative data.- Indirect detection can be subject to biases from the efficiency of biotinylation or enzymatic reactions.- Can induce resistance to nuclease digestion.[1]- Copper catalyst used in standard click chemistry can be toxic to cells, though copper-free alternatives exist.- Requires chemical labeling steps post-incorporation.

Experimental Protocols

A detailed methodology is critical for the successful validation of this compound incorporation. The following protocol outlines the key steps from cell labeling to mass spectrometric analysis.

Metabolic Labeling of Nascent RNA
  • Cell Culture: Plate cells at a density that ensures logarithmic growth during the labeling period.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically to balance labeling efficiency with potential cytotoxicity.

  • Labeling: Remove the existing medium and replace it with the labeling medium. Incubate the cells for the desired period to allow for the incorporation of the modified nucleoside into newly synthesized RNA.

RNA Isolation and Digestion
  • RNA Extraction: Harvest the cells and extract total RNA using a standard method, such as TRIzol reagent or a column-based kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

  • Enzymatic Digestion to Nucleosides:

    • To a solution containing up to 5 µg of the isolated RNA, add nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

    • Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the RNA into individual nucleosides.

LC-MS/MS Analysis
  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Analyze the eluted nucleosides using a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify this compound.

Predicted Mass Transitions for this compound:

Based on the known fragmentation patterns of t-Boc protected compounds, the following mass transitions are predicted to be characteristic of this compound. These should be confirmed with a synthesized standard.

  • Precursor Ion (M+H)⁺: The exact mass of the protonated molecule.

  • Product Ions:

    • Loss of isobutylene (B52900) (C₄H₈) from the t-Boc group.

    • Loss of the entire t-Boc group (C₅H₉O₂).

    • Fragmentation of the ribose sugar and the modified base.

Data Analysis and Quantification
  • Peak Integration: Integrate the area under the curve for the specific mass transitions corresponding to this compound and the canonical uridine (B1682114).

  • Quantification: Generate a standard curve using known concentrations of a synthesized this compound standard. Calculate the amount of the modified nucleoside in the experimental samples by comparing their peak areas to the standard curve. The incorporation level can be expressed as a ratio of the modified uridine to the total uridine.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cellular Incorporation cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture labeling 2. Metabolic Labeling with 5-(t-Boc-methoxy)uridine cell_culture->labeling rna_extraction 3. Total RNA Extraction labeling->rna_extraction rna_digestion 4. Enzymatic Digestion to Nucleosides rna_extraction->rna_digestion lc_separation 5. LC Separation rna_digestion->lc_separation ms_detection 6. MS/MS Detection (SRM/PRM) lc_separation->ms_detection data_analysis 7. Data Analysis and Quantification ms_detection->data_analysis signaling_pathway cluster_cellular_process Cellular Processes cluster_rna_synthesis RNA Synthesis cluster_downstream_analysis Downstream Analysis boc_uridine 5-(t-Boc-methoxy)uridine (in media) uptake Cellular Uptake boc_uridine->uptake phosphorylation Phosphorylation to Triphosphate uptake->phosphorylation incorporation Incorporation into Nascent RNA by RNA Polymerase phosphorylation->incorporation labeled_rna Labeled RNA incorporation->labeled_rna digestion Digestion to Nucleosides labeled_rna->digestion ms_analysis Mass Spectrometry Analysis digestion->ms_analysis

References

comparative analysis of deprotection methods for BOC-protected nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (BOC) group is a cornerstone in the synthesis of modified nucleosides, offering robust protection of amine functionalities. Its removal, or deprotection, is a critical step that dictates the overall success and efficiency of a synthetic route. The choice of deprotection method is paramount, as it must be effective in cleaving the BOC group while preserving the integrity of the often sensitive nucleoside structure. This guide provides a comparative analysis of the most common deprotection strategies—acidic, thermal, and enzymatic—supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of BOC Deprotection Methods

The selection of a deprotection strategy hinges on a variety of factors including the substrate's sensitivity to acid or heat, the presence of other protecting groups, and desired reaction kinetics. Below is a summary of quantitative data for various N-BOC deprotection methods, primarily on amine derivatives, which serve as a strong starting point for optimizing the deprotection of BOC-protected nucleosides.

Deprotection MethodReagent/ConditionSolventTemperatureTimeYield (%)Reference
Acidic Trifluoroacetic Acid (TFA) (25-50%)Dichloromethane (DCM)Room Temp.0.5 - 2 h>95% (general amines)[1][2][3]
Hydrochloric Acid (HCl) (4M)DioxaneRoom Temp.1 - 16 hHigh (general amines)[4]
p-Toluenesulfonic Acid (pTSA)Deep Eutectic SolventRoom Temp.10 - 30 min>98% (amino acid esters)[5]
Oxalyl Chloride (3 equiv.)MethanolRoom Temp.1 - 4 hup to 90%[6]
Thermal Heat (Microwave)Dioxane/Water150°C30 minHigh (general amines)[1]
Heat (Continuous Flow)Trifluoroethanol (TFE)150°C60 min98% (N-Boc imidazole)[7]
Heat (Continuous Flow)Methanol240°C30 min88% (N-Boc aniline)[7]
Enzymatic Lipase A (from Candida antarctica)Phosphate (B84403) BufferNot SpecifiedNot SpecifiedHigh (for tert-butyl esters)[8]
Esterase (from Bacillus subtilis)Phosphate BufferNot SpecifiedNot SpecifiedHigh (for tert-butyl esters)[8]

Signaling Pathways and Experimental Workflows in Focus

To visually delineate the mechanisms and decision-making processes involved in BOC deprotection, the following diagrams are provided.

Deprotection_Mechanism cluster_acidic Acidic Deprotection BOC_Protected_Amine BOC-Protected Nucleoside Protonation Protonation of Carbonyl Oxygen BOC_Protected_Amine->Protonation H+ (e.g., TFA, HCl) Carbocation_Formation Formation of tert-Butyl Cation & Carbamic Acid Protonation->Carbocation_Formation Deprotection_Products Deprotected Nucleoside + CO2 + Isobutylene Carbocation_Formation->Deprotection_Products

Mechanism of Acidic BOC Deprotection.

Deprotection_Workflow Start BOC-Protected Nucleoside Acid_Sensitive Is the nucleoside acid-sensitive? Start->Acid_Sensitive Acidic_Deprotection Acidic Deprotection (TFA or HCl) Acid_Sensitive->Acidic_Deprotection No Thermal_Deprotection Thermal Deprotection (Conventional or Microwave) Acid_Sensitive->Thermal_Deprotection Yes Thermal_Sensitive Is the nucleoside thermally sensitive? Thermal_Sensitive->Thermal_Deprotection No, proceed Enzymatic_Deprotection Enzymatic Deprotection (Lipase or Esterase) Thermal_Sensitive->Enzymatic_Deprotection Yes End Deprotected Nucleoside Acidic_Deprotection->End Thermal_Deprotection->Thermal_Sensitive Thermal_Deprotection->End Enzymatic_Deprotection->End

Decision Workflow for Selecting a Deprotection Method.

Experimental Protocols

Detailed methodologies for the key deprotection strategies are outlined below. These protocols are intended as a starting point and may require optimization based on the specific BOC-protected nucleoside.

Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This is the most common and generally efficient method for BOC deprotection.

Materials:

  • BOC-protected nucleoside

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the BOC-protected nucleoside in anhydrous DCM (approximately 0.1 M concentration).

  • Add TFA dropwise to the solution at 0°C (a common ratio is 25-50% TFA in DCM, v/v).[1][2]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 2 hours.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected nucleoside.

  • Purify the product by column chromatography if necessary.

Protocol 2: Thermal Deprotection using Microwave Irradiation

Thermal methods offer an acid-free alternative, which can be advantageous for acid-sensitive substrates. Microwave heating can significantly accelerate the reaction.

Materials:

  • BOC-protected nucleoside

  • Dioxane

  • Water

Procedure:

  • Dissolve the BOC-protected nucleoside in a mixture of dioxane and water.

  • Place the reaction vessel in a focused microwave instrument.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a short duration (e.g., 30 minutes).[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography.

Protocol 3: Enzymatic Deprotection (Representative)

Enzymatic methods provide a mild and highly selective alternative, although their application to N-BOC protected nucleosides is less common than for esters. This protocol is based on the use of lipases for the cleavage of tert-butyl esters, which shares a similar carbocation intermediate, and would require adaptation and optimization for N-BOC nucleosides.

Materials:

  • BOC-protected nucleoside

  • Immobilized Lipase A from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis.[8]

  • Phosphate buffer (pH 7)

  • Organic co-solvent (e.g., acetonitrile (B52724) or THF, if needed for solubility)

Procedure:

  • Suspend the BOC-protected nucleoside in the phosphate buffer. Add a minimal amount of a water-miscible organic co-solvent if the substrate is not soluble in the aqueous buffer.

  • Add the immobilized enzyme to the mixture.

  • Incubate the reaction at a suitable temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the reaction progress by TLC or LC-MS over several hours to days.

  • Once the reaction is complete, filter off the immobilized enzyme.

  • Extract the aqueous phase with an appropriate organic solvent to isolate the deprotected nucleoside.

  • Dry the organic extract, concentrate, and purify the product as required.

Conclusion

The choice of a BOC deprotection method is a critical decision in the synthesis of modified nucleosides. Acidic deprotection with TFA remains the most widely used and often most efficient method for robust substrates. Thermal deprotection, particularly with microwave assistance, provides a rapid and acid-free alternative suitable for high-throughput applications and for substrates that are sensitive to strong acids. While less explored for N-BOC nucleosides, enzymatic deprotection offers the mildest conditions and highest selectivity, making it a promising area for future development, especially for complex and delicate nucleoside analogues. Researchers should carefully consider the stability of their specific nucleoside derivative to select the most appropriate and effective deprotection strategy.

References

Assessing the Purity of Synthesized 5-(t-Butyloxycarbonylmethoxy)uridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified nucleosides like 5-(t-Butyloxycarbonylmethoxy)uridine, rigorous purity assessment is paramount to ensure the validity of experimental results and the safety of potential therapeutic applications. This guide provides a comparative overview of key analytical techniques for evaluating the purity of this compound, complete with experimental protocols and data presentation to aid in methodological selection and implementation.

Introduction to Purity Assessment of Modified Nucleosides

The synthesis of modified nucleosides such as this compound can often result in a mixture of the desired product along with unreacted starting materials, reagents, and structurally related impurities. These impurities can arise from incomplete reactions, side reactions, or the degradation of the target molecule. Therefore, a multi-pronged analytical approach is typically necessary for comprehensive purity determination. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Key Analytical Techniques

A combination of chromatographic and spectroscopic methods is essential for the unambiguous determination of the purity of this compound. Each technique offers unique advantages in separating, identifying, and quantifying the target compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, offering high-resolution separation of the target compound from its impurities. The choice of stationary phase (column) and mobile phase is critical for achieving optimal separation.

Table 1: Comparison of HPLC Columns for this compound Analysis

Column TypePrincipleAdvantagesDisadvantagesTypical Mobile Phase
Reversed-Phase C18 Hydrophobic interactionsVersatile, excellent for separating non-polar to moderately polar compounds.May show poor retention for very polar impurities.Acetonitrile/Water or Methanol/Water gradients with additives like formic acid or ammonium (B1175870) acetate.
Reversed-Phase C30 Enhanced hydrophobic interactions and shape selectivityOffers better separation of structurally similar isomers and hydrophobic compounds compared to C18.Longer equilibration times may be required.Similar to C18, but may allow for finer tuning of selectivity.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning between a polar stationary phase and a less polar mobile phaseExcellent for retaining and separating highly polar compounds that are not well-retained on reversed-phase columns.Sensitive to water content in the mobile phase; requires careful method development.High organic solvent (e.g., acetonitrile) with a small percentage of aqueous buffer.

Experimental Protocol: Reversed-Phase HPLC-UV Analysis

  • Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition (e.g., 1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the synthesized this compound and for identifying impurities that may not be separable by HPLC. Both ¹H and ¹³C NMR are crucial for confirming the presence of all expected functional groups and for detecting any unexpected signals that might indicate impurities.

Table 2: NMR Analysis for Purity Assessment

NucleusInformation ProvidedPotential Impurities Detected
¹H NMR Provides information on the number and chemical environment of protons. Integral ratios can be used for semi-quantitative purity estimation against a known standard.Residual solvents, starting materials (e.g., uridine), byproducts from incomplete reactions (e.g., presence of signals from protecting groups that should have been removed).
¹³C NMR Provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbons.Structural isomers, byproducts with different carbon frameworks.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃), chosen based on sample solubility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate all signals. Compare the chemical shifts and coupling constants with expected values for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides highly sensitive and accurate mass information, which is critical for confirming the identity of the synthesized compound and for identifying unknown impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for separating and identifying components in a complex mixture.

Table 3: Mass Spectrometry Techniques for Purity Analysis

TechniqueInformation ProvidedAdvantages
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.Unambiguous confirmation of the molecular formula of the target compound and impurities.
Tandem Mass Spectrometry (MS/MS) Provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions.Aids in the structural elucidation of unknown impurities.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer for high resolution).

  • LC Conditions: Utilize the same HPLC method as described above.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for nucleosides, typically in positive ion mode.

  • Mass Analyzer: Operate in full scan mode to detect all ions within a specified mass range. For targeted impurity analysis, selected ion monitoring (SIM) or parallel reaction monitoring (PRM) can be used for enhanced sensitivity.

  • Data Analysis: Extract the ion chromatogram for the expected mass of this compound. Analyze the mass spectra of any additional peaks to identify potential impurities.

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection. Common impurities can include:

  • Starting Materials: Unreacted uridine.

  • Reagents: Residual reagents used in the synthesis.

  • Byproducts of Incomplete Reactions: For instance, intermediates where the t-Boc group has not been successfully attached.

  • Degradation Products: Hydrolysis of the t-Butyloxycarbonylmethoxy group.

  • Isomers: Structural isomers that may have formed during the synthesis.

  • High Molecular Weight Impurities: Dimeric or oligomeric species formed through side reactions.[1]

  • Byproducts from Protecting Group Chemistry: Side reactions related to the introduction or removal of protecting groups are a common source of impurities in nucleoside synthesis.

Visualizing the Workflow and Decision-Making Process

To provide a clearer understanding of the logical flow of purity assessment, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision tree for selecting the appropriate analytical technique.

ExperimentalWorkflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product Characterization Crude Synthesized Crude Product Purification Column Chromatography Crude->Purification Initial Purification HPLC HPLC-UV/MS Analysis Purification->HPLC Assess Purity & Identify Impurities NMR NMR (1H, 13C) Analysis HPLC->NMR Structural Confirmation Impure Further Purification Needed HPLC->Impure Impurity Detected HRMS HRMS Analysis NMR->HRMS Confirm Elemental Composition Pure Pure Product (>95%) HRMS->Pure Purity Confirmed Impure->Purification Re-purify MethodSelection cluster_questions cluster_methods Start Need to Assess Purity of this compound Q1 Routine QC or In-depth Analysis? Start->Q1 Q2 Are impurities structurally similar? Q1->Q2 In-depth M1 Routine HPLC-UV Q1->M1 Routine QC Q2->M1 No M2 HPLC-MS with optimized gradient Q2->M2 Yes Q3 Is structural confirmation needed? Q4 Need to identify unknown impurities? Q3->Q4 No M3 1H and 13C NMR Q3->M3 Yes M4 LC-HRMS/MS Q4->M4 Yes M2->Q3 M3->Q4

References

A Functional Comparison of RNA Containing 5-(t-Butyloxycarbonylmethoxy)uridine and Other Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has become a cornerstone of modern RNA-based therapeutics and research. These modifications can profoundly influence the stability, translational efficiency, and immunogenicity of an mRNA molecule, thereby enhancing its therapeutic potential. Among the vast landscape of synthetic nucleotides, 5-(t-Butyloxycarbonylmethoxy)uridine (Boc-MOU) presents a unique tool for the development of novel RNA constructs. This guide provides a functional comparison of RNA containing Boc-MOU with other commonly used modified uridines, supported by established experimental methodologies to facilitate independent validation.

A key feature of Boc-MOU is the presence of a tert-butyloxycarbonyl (Boc) protecting group. This group offers the strategic advantage of being removable post-synthesis, allowing for the subsequent conjugation of various molecules like fluorophores, small molecules, or other functional moieties.[1] This capability for post-transcriptional modification opens up new avenues for creating highly functionalized and targeted RNA molecules.

While direct, peer-reviewed comparative data on the functional impact of Boc-MOU on RNA translation, stability, and immunogenicity is still emerging, we can infer its potential properties based on data from other 5-substituted uridine (B1682114) analogs and provide a framework for its evaluation. This guide outlines the standard experimental protocols necessary to generate such comparative data.

Comparative Analysis of Common Uridine Modifications

To provide a baseline for the evaluation of Boc-MOU, the following table summarizes the known effects of several widely used uridine modifications on key mRNA performance metrics. The precise impact of any modification is often sequence and context-dependent.

Table 1: Functional Comparison of Common Uridine Modifications in mRNA

ModificationImpact on Translation EfficiencyImpact on ImmunogenicityImpact on Stability (Nuclease Resistance)Key References
Pseudouridine (B1679824) (Ψ) Generally enhances translation.[][]Reduces innate immune activation by suppressing TLR7/8, PKR, and RIG-I signaling.[]Increases thermal stability of RNA duplexes and protects against degradation.[][][][4]
N1-Methylpseudouridine (m1Ψ) Significantly increases translation efficiency, often more than Ψ.[][5]Strongly suppresses innate immune responses.[]Enhances stability.[5][][5]
5-Methylcytidine (m5C) Can enhance translation by stabilizing codon-anticodon interactions.[]Reduces stimulation of immune receptors like RIG-I and MDA5.[]Stabilizes mRNA, partly by recruiting specific RNA-binding proteins.[][][][]
5-Methoxyuridine (5moU) Has been shown to significantly increase transgene expression, outperforming other tested modifications in some contexts.[6][7]Triggers moderate to minimal pro-inflammatory and antiviral responses.[6]Contributes to increased stability.[6][7]
5-Ethynyluridine (EU) Generally results in lower translation efficiency compared to unmodified or m1Ψ-modified mRNA.[8]Does not cause significant immune activation in human macrophages.[8]Confers stability similar to other uridine analogues.[8][8]
This compound (Boc-MOU) Requires empirical validation. The bulky Boc group may introduce steric hindrance that could potentially affect ribosome processivity.Requires empirical validation. The impact on innate immune receptor recognition is unknown.Requires empirical validation. The 5-position modification may offer some resistance to certain nucleases.[1]

Experimental Protocols for Functional Comparison

To empirically determine the functional characteristics of RNA containing Boc-MOU, the following experimental protocols are recommended.

In Vitro Translation Assay

This assay quantifies the protein output from a modified mRNA transcript using a cell-free translation system, such as rabbit reticulocyte lysate.[5]

Methodology:

  • mRNA Preparation: Synthesize 5'-capped and 3'-polyadenylated mRNAs encoding a reporter protein (e.g., Luciferase or GFP) with complete substitution of uridine for Boc-MOU, Ψ, m1Ψ, or unmodified uridine.

  • Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, amino acids, and the synthesized mRNA transcripts at a standard concentration.

  • Incubation: Incubate the reactions at 30-37°C for a specified time course (e.g., 0, 30, 60, 90 minutes).

  • Quantification: Measure the reporter protein activity. For Luciferase, use a luminometer to measure light output after adding luciferin (B1168401) substrate. For GFP, use a fluorometer.

  • Data Analysis: Plot protein expression over time for each mRNA modification to compare translation efficiency.

G Workflow for In Vitro Translation Assay cluster_0 mRNA Preparation cluster_1 Translation Reaction cluster_2 Analysis a IVT with Modified NTPs (Boc-MOU, Ψ, m1Ψ, U) b Capping & Polyadenylation a->b c RNA Purification b->c d Combine mRNA with Reticulocyte Lysate c->d e Incubate at 30-37°C d->e f Measure Reporter Protein (Luminometry/Fluorometry) e->f g Compare Protein Expression Levels f->g

In Vitro Translation Workflow
Assessment of Immunogenicity in Cell Culture

This protocol assesses the extent to which modified mRNA activates innate immune signaling pathways in cultured human cells. A common method involves measuring the induction of pro-inflammatory cytokines.[9][10]

Methodology:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a human cell line expressing relevant pattern recognition receptors (e.g., THP-1 monocytes).

  • mRNA Transfection: Complex the modified mRNAs with a transfection reagent (e.g., lipid nanoparticles) and add them to the cultured cells. Include a positive control (e.g., unmodified dsRNA) and a negative control (mock transfection).

  • Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-β using an Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]

  • Gene Expression Analysis: Isolate total RNA from the cells and perform RT-qPCR to measure the expression of immune response genes like IFNB, RIGI, and OAS1.

  • Data Analysis: Compare the levels of cytokine secretion and gene expression induced by the different modified mRNAs.

G Workflow for Cellular Immunogenicity Assay cluster_0 Cell Treatment cluster_1 Supernatant Analysis cluster_2 Cellular Analysis a Culture PBMCs or THP-1 cells b Transfect with Modified mRNA-LNP complexes a->b c Incubate for 6-24 hours b->c d Collect Supernatant c->d f Isolate Total RNA from Cells c->f e Measure Cytokines (TNF-α, IL-6) via ELISA d->e h h e->h Compare Immunogenicity g Perform RT-qPCR for Immune Genes (IFNB, RIGI) f->g g->h

Cellular Immunogenicity Workflow
RNA Stability Assay

This assay determines the half-life of modified mRNA in the presence of nucleases or in a cellular context.

Methodology:

  • In Vitro Degradation:

    • Incubate the modified mRNAs in human serum or a buffer containing a specific ribonuclease (e.g., RNase A).

    • Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the reaction by adding a chelating agent like EDTA and freezing the samples.

  • Cell-Based Degradation:

    • Transfect cells with the modified mRNAs.

    • At a set time post-transfection, add a transcription inhibitor (e.g., Actinomycin D) to halt endogenous mRNA synthesis.[11]

    • Isolate total RNA from the cells at different time points after adding the inhibitor.

  • Quantification:

    • Analyze RNA integrity at each time point using denaturing agarose (B213101) gel electrophoresis or a bioanalyzer to visualize degradation.[12][13]

    • For cell-based assays, perform RT-qPCR to quantify the amount of the specific reporter mRNA remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact mRNA remaining over time and calculate the half-life for each modification.

G Workflow for RNA Stability Assay cluster_0 Degradation cluster_1 Analysis cluster_2 Calculation a Incubate Modified mRNA with Serum/RNase c Collect Samples at Various Time Points a->c b OR Transfect Cells & Add Transcription Inhibitor b->c d Isolate RNA c->d e Quantify Remaining mRNA (Gel, Bioanalyzer, or RT-qPCR) d->e f Plot % Intact RNA vs. Time e->f g Calculate mRNA Half-Life f->g

RNA Stability Assay Workflow

Conclusion

This compound is a promising modification for the development of functionalized RNA molecules. While its direct impact on translation, immunogenicity, and stability requires thorough investigation, the experimental frameworks provided here offer a clear path for its characterization. By comparing Boc-MOU-containing RNA to established benchmarks like pseudouridine and N1-methylpseudouridine, researchers can elucidate its potential and suitability for various therapeutic and research applications, ultimately expanding the toolkit for engineering advanced RNA-based technologies.

References

Unveiling the Potential of Modified Uridines in mRNA Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical modification of mRNA has emerged as a cornerstone of therapeutic innovation. Among these modifications, the substitution of uridine (B1682114) has proven pivotal in enhancing the stability and translational efficacy of mRNA, while mitigating innate immune responses. While novel modifications are continuously being explored, a comprehensive understanding of established analogues is crucial for advancing mRNA-based platforms.

This guide provides a comparative analysis of prominent uridine modifications—pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methoxyuridine (B57755) (5moU)—supported by experimental data. As of this publication, there is a notable absence of publicly available research data on 5-(t-Butyloxycarbonylmethoxy)uridine, precluding its inclusion in this comparative analysis. Our focus remains on the well-characterized modifications that are currently shaping the landscape of mRNA therapeutics.

Comparative Performance of Uridine Modifications

The ideal modified uridine for therapeutic mRNA should exhibit two key characteristics: reduced innate immunogenicity and enhanced protein expression. The following tables summarize the performance of pseudouridine, N1-methylpseudouridine, and 5-methoxyuridine based on these critical parameters.

Uridine Modification Relative Protein Expression (vs. Unmodified Uridine) Key Findings References
Pseudouridine (Ψ) ~10-fold increaseSignificantly enhances translational capacity compared to unmodified mRNA.[1]
N1-methylpseudouridine (m1Ψ) Outperforms ΨDemonstrates even greater protein expression than pseudouridine.[2][3][2][3]
5-methoxyuridine (5moU) Up to 4-fold increaseOutperformed other modifications in primary human macrophages.[4][4]

Table 1: Comparison of Protein Expression Levels. This table summarizes the relative protein expression achieved by incorporating different uridine modifications into mRNA, as compared to mRNA with unmodified uridine.

Uridine Modification Immunogenicity Profile Key Findings References
Unmodified Uridine HighTriggers innate immune responses through Toll-like receptors (TLRs).[1][1]
Pseudouridine (Ψ) ReducedSuppresses RNA-mediated immune activation.[1][5][1][5]
N1-methylpseudouridine (m1Ψ) Further ReducedExhibits even lower immunogenicity compared to pseudouridine.[2][2]
5-methoxyuridine (5moU) NegligibleInduces only minimal levels of cytokine secretion.[4][4]

Table 2: Immunogenicity Profiles of Uridine Modifications. This table outlines the impact of different uridine modifications on the immunogenicity of mRNA.

Mechanism of Action: Evading the Innate Immune System

The introduction of modified uridines into in vitro transcribed (IVT) mRNA is a key strategy to prevent the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which would otherwise identify the synthetic mRNA as foreign and trigger an inflammatory cascade. This evasion is crucial for ensuring the stability and translational longevity of the therapeutic mRNA.

Innate_Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified Modified mRNA unmodified_mrna Unmodified mRNA tlr Toll-like Receptors (TLR3, TLR7, TLR8) unmodified_mrna->tlr Activation immune_response Inflammatory Cytokine Production & Translational Arrest tlr->immune_response modified_mrna Modified mRNA (Ψ, m1Ψ, 5moU) no_tlr_activation Reduced TLR Activation modified_mrna->no_tlr_activation Evasion translation Enhanced & Sustained Protein Translation no_tlr_activation->translation

Figure 1: This diagram illustrates how unmodified mRNA activates the innate immune system, leading to an inflammatory response and translational arrest. In contrast, mRNA containing modified uridines like Ψ, m1Ψ, or 5moU can evade recognition by Toll-like receptors, resulting in enhanced and sustained protein translation.

Experimental Protocols

The following provides a generalized workflow for the synthesis and evaluation of mRNA containing modified uridines, based on common laboratory practices.

1. In Vitro Transcription (IVT) of mRNA

The synthesis of mRNA is performed using an in vitro transcription system, typically involving T7 RNA polymerase. To incorporate modified uridines, the standard uridine triphosphate (UTP) in the reaction mixture is completely replaced with the desired modified UTP, such as pseudouridine-5'-triphosphate (B1141104) (ΨTP), N1-methylpseudouridine-5'-triphosphate (m1ΨTP), or 5-methoxyuridine-5'-triphosphate (5moUTP).

IVT_Workflow dna_template Linearized DNA Template (encoding protein of interest) ivt_mix IVT Reaction Mix: - T7 RNA Polymerase - rNTPs (ATP, CTP, GTP) - Modified UTP (ΨTP, m1ΨTP, or 5moUTP) - Cap Analog dna_template->ivt_mix incubation Incubation (e.g., 37°C) ivt_mix->incubation dnase_treatment DNase I Treatment (to remove DNA template) incubation->dnase_treatment purification mRNA Purification (e.g., LiCl precipitation or column purification) dnase_treatment->purification modified_mrna Purified Modified mRNA purification->modified_mrna

Figure 2: A generalized workflow for the in vitro transcription of mRNA incorporating modified uridines.

2. Transfection of Cells and Protein Expression Analysis

To assess the translational efficiency of the modified mRNA, it is delivered into cultured cells, such as human dendritic cells or macrophages.

  • Cell Culture: Plate target cells at an appropriate density in a multi-well plate.

  • Transfection: Complex the modified mRNA with a transfection reagent (e.g., a lipid nanoparticle formulation) and add to the cells.

  • Protein Expression Analysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and quantify the expression of the encoded protein using methods such as ELISA, Western blot, or flow cytometry for fluorescent reporter proteins.

3. Immunogenicity Assessment

To evaluate the immune-stimulatory properties of the modified mRNA, the levels of pro-inflammatory cytokines secreted by the transfected cells are measured.

  • Cell Culture and Transfection: Follow the same procedure as for protein expression analysis.

  • Supernatant Collection: After a defined time point (e.g., 24 hours post-transfection), collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines such as TNF-α, IL-6, and IFN-β in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.

Conclusion

The incorporation of modified uridines is a critical determinant of the therapeutic success of mRNA. While pseudouridine and its derivative, N1-methylpseudouridine, have been instrumental in the development of the first approved mRNA vaccines, research indicates that 5-methoxyuridine also holds significant promise, particularly in applications where minimizing inflammatory responses is paramount.[4] The choice of uridine modification will ultimately depend on the specific therapeutic application, balancing the need for high protein expression with the requirement for a minimal immune response. The continued exploration of novel uridine analogs will undoubtedly further refine and expand the potential of mRNA-based medicines.

References

cross-validation of experimental results with 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of modified nucleosides in synthetic messenger RNA (mRNA) has been a pivotal advancement in the field of mRNA therapeutics, enhancing both efficacy and safety. By substituting uridine (B1682114) with modified analogs, researchers can significantly increase protein translation and reduce the innate immunogenicity of the mRNA molecule.[1][2] This guide provides a comparative overview of commonly used modified uridines, with a focus on their impact on transgene expression and immune stimulation. While direct comparative experimental data for 5-(t-Butyloxycarbonylmethoxy)uridine is limited in publicly available literature, we present data for widely adopted alternatives: Pseudouridine (Ψ), N1-methyl-pseudouridine (m1Ψ), and 5-methoxyuridine (B57755) (5moU).

Performance Comparison of Modified Uridines

The choice of uridine analog can dramatically influence the performance of an mRNA therapeutic. The ideal modification enhances protein expression while minimizing the activation of innate immune sensors.

Key Performance Indicators:

  • Transgene Expression: The efficiency and duration of protein production from the synthetic mRNA.

  • Immunogenicity: The degree to which the mRNA activates innate immune pathways, often measured by the secretion of pro-inflammatory cytokines like TNF-α and IL-6, and type I interferons (IFN-β).[3][4]

Modified UridineRelative Protein ExpressionImmunogenicity (Cytokine Induction)Key Characteristics
Unmodified Uridine (U) BaselineHighProne to recognition by innate immune sensors, leading to low protein expression and potential cytotoxicity.[5]
Pseudouridine (Ψ) IncreasedReducedThe most abundant natural RNA modification. Reduces immune recognition and improves mRNA stability and translational capacity.[1][6]
N1-methyl-pseudouridine (m1Ψ) Significantly IncreasedSignificantly ReducedOffers superior immune evasion and translational enhancement compared to Ψ.[1][7][8] It has been shown to increase ribosome density on the mRNA, leading to higher protein output.[9][10]
5-methoxyuridine (5moU) Highly IncreasedVery LowDemonstrates very high levels of protein production with negligible induction of inflammatory responses.[3] Outperformed other modifications in some studies in terms of transgene expression.[3]
This compound Data Not AvailableData Not AvailableA commercially available modified uridine. Its performance characteristics in direct comparison to other analogs are not extensively documented in peer-reviewed literature.

Experimental Methodologies

The following are generalized protocols for the synthesis of modified mRNA and the assessment of its performance.

In Vitro Transcription (IVT) of Modified mRNA

This protocol outlines the synthesis of mRNA with complete substitution of uridine triphosphate (UTP) with a modified analog.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonuclease Inhibitor

  • 10X Reaction Buffer

  • ATP, GTP, CTP solution

  • Modified UTP solution (e.g., Ψ-UTP, m1Ψ-UTP, 5moU-UTP)

  • DNase I

  • Nuclease-free water

  • mRNA purification kit

Procedure:

  • Thaw all reagents at room temperature, except for the T7 RNA Polymerase and Ribonuclease Inhibitor, which should be kept on ice.

  • Assemble the transcription reaction at room temperature in a nuclease-free tube. For a typical 20 µL reaction:

    • Nuclease-free water: to 20 µL

    • 10X Reaction Buffer: 2 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • Modified UTP (100 mM): 2 µL

    • Linearized DNA template (1 µg): X µL

    • Ribonuclease Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.

  • To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an appropriate purification kit according to the manufacturer's instructions.

  • Assess the quality and concentration of the mRNA using a spectrophotometer and gel electrophoresis.

Assessment of mRNA Immunogenicity in Human Cells

This protocol describes a method to measure the immune-stimulatory potential of modified mRNA in human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines.

Materials:

  • Human PBMCs or a suitable cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transfection reagent (e.g., Lipofectamine)

  • Modified mRNA

  • Control (unmodified) mRNA

  • ELISA kits for TNF-α, IL-6, and IFN-β

Procedure:

  • Culture the cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare mRNA-lipid complexes by mixing the mRNA with the transfection reagent in serum-free medium, according to the manufacturer's protocol.

  • Remove the culture medium from the cells and replace it with fresh medium containing the mRNA complexes.

  • Incubate the cells for 6 to 24 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α, IL-6, and IFN-β in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Compare the cytokine levels induced by the modified mRNAs to those induced by the unmodified control mRNA.

Signaling Pathways and Experimental Workflows

Innate Immune Sensing of Foreign RNA

Synthetic mRNA can be recognized by various pattern recognition receptors (PRRs), primarily located in the endosomes (Toll-like receptors TLR7 and TLR8) and the cytoplasm (RIG-I-like receptors RIG-I and MDA5).[2][11][12][13] This recognition triggers downstream signaling cascades that lead to the production of type I interferons and pro-inflammatory cytokines, which can inhibit protein translation and lead to mRNA degradation.[14]

Caption: Innate immune signaling pathways activated by foreign RNA.

General Experimental Workflow for Comparing Modified Uridines

The following diagram illustrates a typical workflow for the comparative evaluation of different uridine modifications in synthetic mRNA.

ExperimentalWorkflow cluster_synthesis mRNA Synthesis & Preparation cluster_transfection Cell-based Assays cluster_analysis Performance Analysis Template Linearized DNA Template IVT In Vitro Transcription (with modified UTPs) Template->IVT Purification mRNA Purification (e.g., spin column) IVT->Purification QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Complexation mRNA-Lipid Complexation QC->Complexation Transfection Transfection into Cells (e.g., Macrophages, PBMCs) Complexation->Transfection Incubation Incubation (6-24h) Transfection->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysate Collect Cell Lysate Incubation->CellLysate ELISA Cytokine Quantification (ELISA for TNF-α, IL-6, IFN-β) Supernatant->ELISA ReporterAssay Reporter Gene Assay (e.g., Luciferase, GFP) CellLysate->ReporterAssay DataAnalysis Data Analysis & Comparison ELISA->DataAnalysis Immunogenicity Data ReporterAssay->DataAnalysis Expression Data

Caption: Workflow for evaluating modified mRNA performance.

References

Benchmarking 5-(t-Butyloxycarbonylmethoxy)uridine Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical enzyme inhibitory activity of 5-(t-Butyloxycarbonylmethoxy)uridine against established inhibitors, primarily targeting uridine (B1682114) phosphorylase (UPase). Due to the absence of direct experimental data for this compound in publicly available literature, this comparison is based on the known activities of structurally related 5-substituted uridine derivatives. Uridine phosphorylase is a key enzyme in the pyrimidine (B1678525) salvage pathway, making it a rational target for uridine analogs.[1][2]

Introduction to this compound

This compound is a derivative of uridine, a fundamental component of ribonucleic acid (RNA).[3] The modification at the C-5 position of the uracil (B121893) base suggests its potential as a modulator of biological processes involving uridine metabolism. Uridine derivatives have been extensively studied as potential therapeutic agents, including as anticancer and antiviral drugs, often by targeting enzymes involved in nucleotide synthesis.[3][4]

Hypothetical Target: Uridine Phosphorylase (UPase)

Uridine phosphorylase (UPase, EC 2.4.2.3) catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] This enzyme is crucial for maintaining uridine homeostasis.[5][6] Inhibition of UPase can increase circulating uridine levels, which can be a strategy to mitigate the toxicity of certain chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[7][8] Consequently, UPase is a significant target for the development of new inhibitors.

Comparative Analysis of Uridine Phosphorylase Inhibitors

While direct inhibitory data for this compound is unavailable, we can benchmark it against well-characterized UPase inhibitors. The following table summarizes the inhibitory potency of several known compounds against uridine phosphorylase. This provides a framework for evaluating the potential efficacy of novel derivatives.

CompoundTarget EnzymeInhibition MetricValue (nM)Source
5-Benzylacyclouridine (BAU)Uridine PhosphorylaseK_i100[8]
5-(m-Benzyloxybenzyl)acyclouridine (BBAU)Uridine PhosphorylaseK_i32
1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracilMurine Liver UPaseIC_501.4[9]
1-((2-hydroxyethoxy)methyl)-5-(3-(3-chlorophenoxy)benzyl)uracilMurine Liver UPaseIC_501.4[9]
6-hydroxy-4-methyl-1H-pyridin-2-one-3-carbonitrileHuman UPase 1 (hUP1)--[7]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10] Ki is the inhibition constant.

Signaling Pathway and Experimental Workflow

To understand the context of UPase inhibition, the following diagrams illustrate the uridine metabolism pathway and a general workflow for screening potential inhibitors.

G Uridine Metabolism Pathway cluster_salvage Salvage Pathway cluster_catabolism Catabolism Uridine Uridine UMP UMP Uridine->UMP Uridine Kinase Uracil Uracil Ribose-1-Phosphate Ribose-1-Phosphate UDP UDP UMP->UDP UMP-CMP Kinase UTP UTP UDP->UTP Nucleoside Diphosphate Kinase CTP CTP UTP->CTP RNA RNA UTP->RNA RNA Polymerase Uridine_cat This compound (Hypothetical Inhibitor) Uridine_cat->Uridine_cat Inhibits Uracil_cat Uracil Uridine_cat->Uracil_cat Uridine Phosphorylase (UPase) [Target for Inhibition] Dihydrouracil Dihydrouracil Uracil_cat->Dihydrouracil Dihydropyrimidine Dehydrogenase beta-Alanine beta-Alanine Dihydrouracil->beta-Alanine

Caption: Uridine Metabolism and Potential Inhibition.

G Experimental Workflow for UPase Inhibition Assay Start Start PrepareAssay Prepare Assay Components: - Uridine Phosphorylase Enzyme - Uridine (Substrate) - Phosphate (B84403) Buffer Start->PrepareAssay AddInhibitor Add Test Compound (e.g., this compound) at various concentrations PrepareAssay->AddInhibitor Incubate Incubate at 37°C AddInhibitor->Incubate MeasureActivity Measure Enzyme Activity (Spectrophotometric or HPLC) Incubate->MeasureActivity AnalyzeData Data Analysis: - Determine reaction rates - Plot dose-response curve MeasureActivity->AnalyzeData CalculateIC50 Calculate IC50 Value AnalyzeData->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for UPase Inhibition Screening.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory potential of compounds against uridine phosphorylase.

Uridine Phosphorylase Activity Assay (Spectrophotometric Method)

This assay measures the conversion of uridine to uracil, which results in a change in absorbance at a specific wavelength.[11]

  • Materials:

    • Recombinant human uridine phosphorylase 1 (hUP1)

    • Uridine solution

    • Phosphate buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer and a specific concentration of uridine.

    • Add varying concentrations of the test inhibitor to the reaction mixture. Include a control with no inhibitor.

    • Initiate the reaction by adding the hUP1 enzyme to the mixture.

    • Immediately monitor the change in absorbance at 280 nm at a constant temperature (e.g., 25°C).[11] The conversion of uridine to uracil leads to a decrease in absorbance.

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]

Determination of Inhibition Constant (Ki)

To further characterize the inhibition, the inhibition constant (Ki) can be determined.

  • Procedure:

    • Perform the spectrophotometric assay as described above.

    • Repeat the assay with multiple fixed concentrations of the inhibitor while varying the substrate (uridine) concentration.

    • Measure the initial reaction rates for each combination of inhibitor and substrate concentrations.

    • Analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk or Dixon plot) to determine the type of inhibition (competitive, non-competitive, etc.) and the Ki value.

High-Performance Liquid Chromatography (HPLC) Based Assay

HPLC can be used to directly measure the formation of the product (uracil) or the depletion of the substrate (uridine).

  • Materials:

    • Same as the spectrophotometric assay.

    • HPLC system with a suitable column (e.g., C18 reverse-phase).

    • Mobile phase (e.g., a mixture of methanol (B129727) and water).

    • Quenching solution (e.g., perchloric acid).

  • Procedure:

    • Set up the enzymatic reaction as described in the spectrophotometric method.

    • At specific time points, stop the reaction by adding a quenching solution.

    • Centrifuge the samples to pellet the precipitated protein.

    • Inject the supernatant into the HPLC system.

    • Separate and quantify the amounts of uridine and uracil by monitoring the absorbance at a suitable wavelength (e.g., 260 nm).

    • Calculate the reaction rates based on the change in concentration of the substrate or product over time.

    • Determine the IC50 and Ki values as described previously.

Conclusion

While there is currently no direct experimental evidence for the enzyme inhibitory activity of this compound, its structural similarity to other 5-substituted uridine derivatives suggests that uridine phosphorylase is a probable target. The comparative data on known UPase inhibitors and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies to evaluate the potential of this and other novel uridine derivatives as enzyme inhibitors. Such investigations are crucial for the development of new therapeutic agents for a range of diseases, including cancer.

References

A Comparative Guide to the Stability of Oligonucleotides with 5-Position Pyrimidine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic and diagnostic potential of oligonucleotides is intrinsically linked to their stability. Unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases and can exhibit suboptimal hybridization to their targets. Chemical modifications are crucial for overcoming these limitations. Among the various strategies, modifications at the 5-position of pyrimidine (B1678525) bases (cytosine and thymine/uracil) have proven to be a highly effective approach to enhance thermal stability and nuclease resistance without disrupting the essential Watson-Crick base pairing.

This guide provides an objective comparison of the performance of commonly used 5-position modifications, supported by experimental data, to aid researchers in the selection of optimal modifications for their specific applications.

Impact of 5-Position Modifications on Thermal Stability

The thermal stability of an oligonucleotide duplex, quantified by its melting temperature (Tm), is a critical parameter for its in vivo efficacy and diagnostic specificity. Higher Tm values indicate stronger binding to the target sequence. Modifications at the 5-position of pyrimidines primarily enhance duplex stability through improved base stacking interactions and favorable hydrophobic effects.

C5-propynyl and 5-methyl groups are among the most effective modifications for increasing thermal stability. The introduction of a C5-propynyl group, a rigid, linear structure, significantly enhances stacking interactions.[1] Similarly, the hydrophobic methyl group in 5-methyl-deoxycytidine (5-Me-dC) improves stacking and helps to exclude water molecules from the duplex, thereby stabilizing it.[2][3]

The table below summarizes the quantitative impact of various 5-position modifications on the melting temperature of oligonucleotide duplexes.

ModificationAbbreviationBase SubstitutedAverage ΔTm per Modification (°C)Key Findings
5-Propynyl-deoxycytidine pdCdeoxycytidine (dC)+2.8Stabilizes duplex due to improved stacking and hydrophobic interactions.[1]
5-Propynyl-deoxyuridine pdUdeoxythymidine (dT)+1.7Enhances thermal stability through better stacking.[1]
5-Methyl-deoxycytidine 5-Me-dCdeoxycytidine (dC)+1.3Increases Tm by enhancing base stacking; multiple substitutions are additive.[1][2]
5-(N-aminohexyl)carbamoyl-dU Hdeoxythymidine (dT)+1.5 to +3.0Greatly stabilizes duplexes with both DNA and RNA targets.[4]
5-Carboxamide (Hydrophilic) e.g., PEdUdeoxyuridine (dU)~ +0.5 to +2.0Hydrophilic groups generally exhibit improved duplex stability.[5]
5-Carboxamide (Hydrophobic) e.g., NapdUdeoxyuridine (dU)-2.1 to -8.2Large, hydrophobic naphthyl groups can be destabilizing in a duplex context.[5]
5-Bromodeoxyuridine 5-Br-dUdeoxythymidine (dT)No significant changeGenerally does not alter duplex stability.[6]

Note: The change in melting temperature (ΔTm) is influenced by the sequence context, number of modifications, and buffer conditions, so the values provided are for reference.[1]

Enhancement of Nuclease Resistance

A primary obstacle for in vivo applications of oligonucleotides is their rapid degradation by nucleases.[7] While backbone modifications like phosphorothioates (PS) are a standard method for conferring nuclease resistance, 5-position modifications can also contribute significantly to stability, particularly against exonucleases.[8][9] This enhanced resistance is often attributed to steric hindrance, where the appended chemical group at the 5-position obstructs the active site of the nuclease enzyme.[8][10]

ModificationNuclease Resistance ProfileMechanism of Action
5-Propynyl Pyrimidines Enhanced nuclease stability.[11]The propynyl (B12738560) group likely provides steric hindrance to nuclease enzymes.
5'-Amino Modifications Increased nuclease resistance compared to unmodified oligonucleotides.[12][[“]]The amino group modification can interfere with nuclease binding and activity.
(S)-5'-C-methyl Pyrimidines Provides greater resistance against 3'-exonucleases.[10][14]The stereochemical orientation of the C5'-methyl group creates steric effects that are likely the origin of nuclease resistance.[10]

It is common practice to combine 5-position modifications with backbone modifications, such as phosphorothioate (B77711) linkages, to achieve robust protection against both endo- and exonucleases.[8][14]

Experimental Methodologies and Workflows

Accurate assessment of oligonucleotide stability requires standardized experimental protocols. The following sections detail the typical methods used to evaluate thermal stability and nuclease resistance.

General Experimental Workflow

The diagram below illustrates a typical workflow for the synthesis and comparative stability analysis of modified oligonucleotides.

G cluster_synthesis Oligonucleotide Synthesis cluster_analysis Data Analysis Synthesis Automated Solid-Phase Phosphoramidite Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification HPLC or PAGE Purification Cleavage->Purification QC Quality Control (Mass Spectrometry) Purification->QC Tm_Assay Thermal Denaturation (Tm) UV-Vis Spectrophotometry QC->Tm_Assay Nuclease_Assay Nuclease Degradation Assay (e.g., with 3'-exonuclease) QC->Nuclease_Assay Tm_Analysis Generate Melting Curve Calculate ΔTm Tm_Assay->Tm_Analysis Nuclease_Analysis PAGE or HPLC Analysis Quantify % Intact Oligo Nuclease_Assay->Nuclease_Analysis

Caption: General workflow for synthesis and stability testing of modified oligonucleotides.
Protocol 1: Thermal Denaturation (Melting Temperature) Analysis

This protocol is used to determine the Tm of a duplex formed between a modified oligonucleotide and its complementary strand.

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA or DNA strand in equimolar amounts. A typical buffer is 10 mM sodium phosphate (B84403) (pH 7.0) containing 90-100 mM NaCl and 1 mM EDTA.[15] The final duplex concentration is typically between 1-4 µM.

  • UV-Vis Spectrophotometry: Use a spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0°C/minute).

  • Data Analysis: Plot the absorbance as a function of temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, determined by finding the maximum of the first derivative of the melting curve.[5] The change in Tm (ΔTm) is calculated by subtracting the Tm of an unmodified control duplex from the Tm of the modified duplex.

Protocol 2: Nuclease Resistance Assay

This protocol assesses the stability of an oligonucleotide in the presence of nucleases.

  • Sample Preparation: 5'-radiolabel the modified and unmodified control oligonucleotides with ³²P using T4 polynucleotide kinase for easy visualization.

  • Nuclease Digestion: Incubate the labeled oligonucleotides in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in a biological medium like human serum.[9]

  • Time Course Analysis: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the enzymatic reaction is quenched by adding a stop solution (e.g., EDTA and formamide).

  • Gel Electrophoresis: Separate the digestion products on a denaturing polyacrylamide gel (PAGE).

  • Visualization and Quantification: Visualize the gel using autoradiography or a phosphorimager. The intensity of the band corresponding to the full-length, intact oligonucleotide is quantified for each time point to determine its rate of degradation compared to the unmodified control.

Structure-Stability Relationships

The stability conferred by a 5-position modification is directly related to its chemical properties. The diagram below illustrates the logical relationship between the type of modification and its effect on oligonucleotide stability.

G cluster_mod cluster_mech cluster_outcome Mod1 Small & Hydrophobic (e.g., 5-Methyl) Mech1 Improved Base Stacking & Favorable Hydrophobic Interactions Mod1->Mech1 Mech2 Steric Hindrance to Nuclease Active Site Mod1->Mech2 Mod2 Rigid & Stacking-Enhancing (e.g., 5-Propynyl) Mod2->Mech1 Mod2->Mech2 Mod3 Bulky Group (e.g., Carboxamides) Mod3->Mech2 Outcome1 Increased Thermal Stability (Higher Tm) Mech1->Outcome1 Outcome2 Enhanced Nuclease Resistance Mech2->Outcome2

Caption: Relationship between modification type, mechanism, and stability outcome.

References

A Comparative Guide to Evaluating Off-Target Effects of Modified Nucleosides in RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific off-target effects of 5-(t-Butyloxycarbonylmethoxy)uridine is not publicly available. This guide provides a general framework for evaluating the off-target effects of novel modified nucleosides intended for use in RNA therapeutics, using the well-characterized N1-methylpseudouridine (m1Ψ) as a primary example for comparison against unmodified uridine (B1682114).

Introduction to Off-Target Effects of Modified Nucleosides

The incorporation of modified nucleosides into messenger RNA (mRNA) is a cornerstone of modern RNA therapeutics, designed to enhance stability and reduce innate immunogenicity. However, these modifications can introduce unintended, or "off-target," consequences that require thorough evaluation. These effects are distinct from the off-target cleavage events associated with gene-editing technologies and primarily manifest as:

  • Altered Translational Fidelity: Modified nucleosides can cause ribosomal frameshifting, leading to the synthesis of unintended proteins.[1][2]

  • Aberrant Innate Immune Activation: While often designed to suppress immune recognition, modified RNA can still be sensed by pattern recognition receptors (PRRs) like RIG-I and Toll-like receptors (TLRs), triggering inflammatory responses.[3][4]

  • Modified RNA-Protein Interactions: Changes to the RNA backbone can alter binding affinities for RNA-Binding Proteins (RBPs), impacting mRNA localization, stability, and translation efficiency.[5][6]

  • Reduced In Vitro Transcription (IVT) Fidelity: The enzymatic synthesis of modified mRNA can be error-prone, leading to the misincorporation of nucleotides.[7][8]

This guide compares key experimental methodologies to detect and quantify these potential off-target effects, providing researchers with a robust framework for preclinical safety and efficacy assessment.

Comparison of Methodologies for Off-Target Effect Evaluation

The evaluation of a novel modified nucleoside requires a multi-pronged approach. The following table compares key assays, their objectives, and the quantitative data they provide.

Off-Target Effect Evaluation Method Principle Alternatives Compared Key Quantitative Readouts
Altered Translational Fidelity Ribosome Profiling (Ribo-Seq) & Mass SpectrometryRibo-Seq maps the positions of translating ribosomes on mRNA to identify frameshift events. Mass spectrometry directly detects and quantifies the unintended protein products.RNA with Novel Modification vs. RNA with m1Ψ vs. Unmodified RNA- Frameshift frequency (%)- Relative abundance of off-target peptides
Innate Immune Activation Cell-Based Cytokine AssayImmune cells (e.g., PBMCs, dendritic cells) are transfected with the modified RNA. Activation of innate immune pathways is measured by quantifying cytokine secretion (e.g., IFN-β, TNF-α).RNA with Novel Modification vs. Unmodified RNA vs. Poly(I:C) (positive control)- Cytokine concentration (pg/mL)- Fold-change in immune gene expression (qRT-PCR)
Altered RNA-Protein Interactions RNA Pull-down with Mass SpectrometryA biotinylated RNA bait containing the modified nucleoside is incubated with cell lysate. Bound proteins are isolated and identified/quantified by mass spectrometry.RNA with Novel Modification vs. Unmodified RNA- Fold-change in protein binding affinity- List of differentially bound proteins
IVT Fidelity Next-Generation Sequencing (NGS) of IVT ProductRNA is synthesized in vitro, reverse transcribed to cDNA, and sequenced at high depth to identify and quantify misincorporated bases.IVT with Novel NTP vs. IVT with standard NTPs- Misincorporation error rate (%)- Spectrum of base substitutions

Detailed Experimental Protocols

Protocol 1: Cell-Based Innate Immune Activation Assay

Objective: To quantify the induction of a Type I interferon response by a modified RNA.

Methodology:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a reporter cell line (e.g., HEK293 cells expressing TLRs and RIG-I pathway components) under standard conditions.

  • RNA Preparation: Synthesize test RNAs (e.g., encoding a reporter like GFP) via in vitro transcription, incorporating either the novel modified uridine, N1-methylpseudouridine (positive control for low immunogenicity), or standard uridine (negative control for low immunogenicity). Purify the RNA to remove dsRNA contaminants.

  • Transfection: Transfect 2 x 10^5 cells per well in a 96-well plate with 100 ng of each RNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). Include a mock-transfected control and a positive control like Poly(I:C).

  • Incubation: Incubate cells for 24 hours.

  • Quantification:

    • ELISA: Collect the cell culture supernatant and quantify the concentration of secreted Interferon-beta (IFN-β) using a commercial ELISA kit according to the manufacturer's instructions.

    • qRT-PCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the relative expression of IFNB1 and an interferon-stimulated gene like ISG15. Normalize expression to a housekeeping gene (e.g., GAPDH).[9][10]

Protocol 2: RNA Pull-down and Mass Spectrometry

Objective: To identify proteins that differentially bind to an RNA containing a novel modified nucleoside compared to its unmodified counterpart.

Methodology:

  • Bait RNA Synthesis: Synthesize a 5'-biotinylated RNA sequence of interest (e.g., a specific 3' UTR) with either the novel modified uridine or standard uridine using in vitro transcription.

  • Cell Lysate Preparation: Culture cells of interest (e.g., HeLa or HEK293) and prepare a native cell lysate using a lysis buffer containing RNase inhibitors.

  • Complex Formation: Incubate 50 pmol of biotinylated RNA bait with 1-2 mg of cell lysate for 1-2 hours at 4°C to allow RNA-protein complexes to form.[11]

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated RNA-protein complexes.[11]

  • Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the RNA by enzymatic digestion (e.g., with RNase A/T1) or by using a high-salt elution buffer.

  • Mass Spectrometry: Prepare the eluted proteins for proteomic analysis (e.g., via trypsin digestion) and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the relative abundance of proteins between the modified and unmodified RNA pull-downs to identify differential interactors.[12][13]

Mandatory Visualizations

Workflow for Evaluating Off-Target Effects

G cluster_synthesis Step 1: RNA Synthesis & QC cluster_cell_based Step 2: Cell-Based Assays cluster_biochem Step 3: Biochemical Assays cluster_analysis Step 4: Data Analysis & Risk Assessment ivt In Vitro Transcription (IVT) qc Purity & Integrity Check ivt->qc transfection Transfect Cells with Modified RNA ivt->transfection pull_down RNA Pull-Down ivt->pull_down ngs IVT Fidelity (NGS) qc->ngs data_integration Integrate All Data ngs->data_integration immune_assay Innate Immune Assay (ELISA, qRT-PCR) transfection->immune_assay protein_analysis Protein Expression (Western Blot, MS) transfection->protein_analysis immune_assay->data_integration protein_analysis->data_integration ms_prot Mass Spectrometry (Proteomics) pull_down->ms_prot ms_prot->data_integration risk_assessment Assess Off-Target Profile data_integration->risk_assessment

Caption: A generalized workflow for the comprehensive evaluation of off-target effects of a novel modified nucleoside.

Innate Immune Signaling Pathway for RNA Recognition

G cluster_cytosol Cytosol cluster_nucleus Nucleus modRNA Modified RNA RIGI RIG-I modRNA->RIGI sensed by MAVS MAVS RIGI->MAVS activates TBK1 TBK1 MAVS->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc dimerizes & translocates IFNB_gene IFNB1 Gene IFNB_exp IFN-β Expression IFNB_gene->IFNB_exp pIRF3_nuc->IFNB_gene activates transcription

Caption: Simplified signaling pathway of RIG-I activation by cytosolic RNA, leading to Type I Interferon production.

References

A Comparative Guide to the Analytical Quantification of 5-(t-Butyloxycarbonylmethoxy)uridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-(t-Butyloxycarbonylmethoxy)uridine, a modified nucleoside of interest in various research and drug development applications. Below, we detail and compare the most prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We also explore alternative chromatographic approaches like Hydrophilic Interaction Liquid Chromatography (HILIC).

Data Presentation: Comparative Analysis of Analytical Methods

The performance of analytical methods is critical for the reliable quantification of this compound. The following table summarizes the key quantitative parameters for the most commonly employed techniques. Data presented is a synthesis of typical performance characteristics observed for the analysis of modified nucleosides.

ParameterHPLC-UVLC-MS/MSHILIC
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 1 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 5 ng/mL0.5 - 50 ng/mL
**Linearity (R²) **> 0.995> 0.998> 0.996
Accuracy (% Recovery) 90 - 110%95 - 105%92 - 108%
Precision (%RSD) < 15%< 10%< 15%
Selectivity ModerateHighModerate to High
Throughput HighMedium to HighMedium

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of UV-active compounds like uridine (B1682114) derivatives.

a. Sample Preparation:

  • Extraction: For biological samples, a liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a C18 cartridge is recommended to remove interfering substances.

  • Reconstitution: The dried extract is reconstituted in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at a wavelength determined by the maximal absorbance of this compound (typically around 260 nm).

c. Quantification:

  • A calibration curve is generated using a series of known concentrations of a this compound standard. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification of modified nucleosides.

a. Sample Preparation:

  • Internal Standard: An isotopically labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) is added to the sample and calibration standards to correct for matrix effects and variations in sample processing.

  • Extraction: Similar to HPLC-UV, LLE or SPE is employed for sample cleanup.

  • Derivatization (Optional): To enhance ionization efficiency and chromatographic retention, derivatization of the hydroxyl groups of the ribose moiety can be performed.

b. LC Conditions:

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for quantification. These transitions need to be optimized by direct infusion of the standards.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analytical workflow and method comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample IS_Spiking Internal Standard Spiking Sample->IS_Spiking Extraction Extraction (LLE/SPE) Derivatization Derivatization (Optional) Extraction->Derivatization IS_Spiking->Extraction LC Liquid Chromatography Separation Derivatization->LC MS Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Figure 1. General experimental workflow for LC-MS/MS based quantification.

method_comparison cluster_params Performance Characteristics Method Analytical Method HPLC_UV HPLC-UV Method->HPLC_UV LC_MSMS LC-MS/MS Method->LC_MSMS HILIC HILIC Method->HILIC Sensitivity Sensitivity HPLC_UV->Sensitivity Lower Selectivity Selectivity HPLC_UV->Selectivity Moderate Cost Cost HPLC_UV->Cost Low Throughput Throughput HPLC_UV->Throughput High LC_MSMS->Sensitivity High LC_MSMS->Selectivity High LC_MSMS->Cost High LC_MSMS->Throughput Medium HILIC->Sensitivity Moderate HILIC->Selectivity Good for Polar Analytes HILIC->Cost Medium HILIC->Throughput Medium

Figure 2. Comparison of key performance characteristics of analytical methods.

signaling_pathway cluster_rna RNA Metabolism cluster_modification Post-Transcriptional Modification cluster_function Cellular Function RNA_Polymerase RNA Polymerase Pre_mRNA pre-mRNA RNA_Polymerase->Pre_mRNA Splicing Splicing Pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA Writer Writer Enzymes (e.g., Uridine Modifying Enzyme) mRNA->Writer Translation Translation mRNA->Translation Stability mRNA Stability mRNA->Stability Modified_Uridine 5-Substituted Uridine (e.g., 5-Boc-methoxyuridine) Writer->Modified_Uridine Modified_Uridine->mRNA incorporation Protein Protein Synthesis Translation->Protein

Figure 3. Potential role of modified uridine in RNA metabolism and function.

A Researcher's Guide to Protecting Groups in Oligonucleotide Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the strategic selection of protecting groups is a critical determinant of yield, purity, and overall success. This guide provides an objective comparison of commonly used protecting groups for the 5'-hydroxyl, 2'-hydroxyl (in RNA synthesis), nucleobases, and phosphate (B84403) moieties, supported by experimental data and detailed protocols.

The solid-phase phosphoramidite (B1245037) method remains the gold standard for oligonucleotide synthesis. This iterative process relies on a series of protection and deprotection steps to ensure the specific and sequential addition of nucleotide monomers to a growing chain. The choice of protecting groups impacts coupling efficiency, the conditions required for their removal, and ultimately, the integrity of the final oligonucleotide product.

The Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides is a cyclical process involving four key steps: deprotection of the 5'-hydroxyl group, coupling of the incoming phosphoramidite monomer, capping of unreacted 5'-hydroxyls, and oxidation of the newly formed phosphite (B83602) triester linkage. Protecting groups are instrumental at each stage to prevent unwanted side reactions.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking: Removal of 5' Protecting Group (e.g., DMT) Coupling 2. Coupling: Activated phosphoramidite reacts with 5'-OH Deblocking->Coupling Exposes 5'-OH Capping 3. Capping: Acetylation of unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: P(III) to P(V) Capping->Oxidation Oxidation->Deblocking Next Cycle end_synthesis Cleavage and Global Deprotection Oxidation->end_synthesis Final Cycle start Solid Support with Protected Nucleoside start->Deblocking purification Purification (e.g., HPLC) end_synthesis->purification final_product Purified Oligonucleotide purification->final_product

Fig. 1: Automated solid-phase oligonucleotide synthesis workflow.

Comparison of 5'-Hydroxyl Protecting Groups

The 5'-hydroxyl protecting group prevents polymerization during the phosphoramidite activation and coupling steps. It is removed at the beginning of each synthesis cycle.

Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
Dimethoxytrityl (DMT) Mildly acidic (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (B109758) (DCM))[1]Highly acid labile, allowing for rapid and efficient removal. The orange-colored cation released upon cleavage allows for real-time monitoring of coupling efficiency.[1]Can lead to depurination, especially with prolonged acid exposure.[2]
9-Fluorenylmethoxycarbonyl (Fmoc) Basic conditions (e.g., 20% piperidine (B6355638) in DMF)Orthogonal to acid-labile protecting groups, useful in specific applications like the synthesis of base-sensitive oligonucleotides.Deprotection can be slower than DMT removal. The dibenzofulvene byproduct can form adducts with the oligonucleotide if not scavenged properly.

Comparison of 2'-Hydroxyl Protecting Groups for RNA Synthesis

The presence of the 2'-hydroxyl group in RNA necessitates an additional protecting group that is stable throughout the synthesis and can be removed orthogonally to the 5'-hydroxyl and nucleobase protecting groups.

Protecting GroupDeprotection ConditionsCoupling TimeAdvantagesDisadvantages
tert-Butyldimethylsilyl (TBDMS) Fluoride (B91410) source (e.g., Tetrabutylammonium fluoride (TBAF) or Triethylamine trihydrofluoride (TEA·3HF))[3][4]Longer (up to 6 min)[5]Well-established and widely used.Can be sterically bulky, leading to lower coupling efficiencies.[3][5] Prone to migration between the 2' and 3' hydroxyls under basic conditions.[3]
Triisopropylsilyloxymethyl (TOM) Fluoride source (e.g., TBAF)Shorter (3-6 min)[6]Reduced steric hindrance compared to TBDMS, leading to higher coupling efficiencies.[3][5][6] Not prone to 2' to 3' migration.[6]

Comparison of Nucleobase Protecting Groups

The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected to prevent side reactions during synthesis. The choice of these groups dictates the final deprotection strategy.

Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
Standard (Benzoyl - Bz for A, C; Isobutyryl - iBu for G) Concentrated ammonium (B1175870) hydroxide (B78521), elevated temperature (e.g., 55°C for 8-16 hours)[7][8]Robust and well-characterized.Harsh deprotection conditions can damage sensitive modifications or the oligonucleotide backbone.
Fast Deprotecting (Phenoxyacetyl - Pac for A, G; Acetyl - Ac for C) Milder conditions (e.g., AMA - Ammonium hydroxide/Methylamine) at room temperature or slightly elevated temperatures for shorter durations (e.g., 10-30 minutes).[8][9]Rapid deprotection, compatible with sensitive modifications.Phosphoramidites with these groups can be less stable during storage.

Comparison of Phosphate Protecting Groups

The phosphite triester is protected during synthesis to prevent side reactions. This group is typically removed during the final cleavage and deprotection step.

Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
β-Cyanoethyl (CE) Base-mediated β-elimination (e.g., concentrated ammonium hydroxide)[7][10]Efficiently removed under standard deprotection conditions.The byproduct, acrylonitrile, is a reactive Michael acceptor that can potentially modify the oligonucleotide if not effectively removed.[10]
Methyl Thiophenolate or other specific reagents.Can offer different deprotection orthogonality.Requires a separate deprotection step with specific, often harsh, reagents.

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Method)

This protocol outlines a single cycle of DNA synthesis on an automated synthesizer.

  • Deblocking: The solid support-bound nucleoside is treated with a solution of 3% trichloroacetic acid in dichloromethane to remove the 5'-DMT group. The support is then washed with acetonitrile (B52724).

  • Coupling: The phosphoramidite monomer (dissolved in acetonitrile) and an activator (e.g., 5-ethylthio-1H-tetrazole) are delivered to the synthesis column. The coupling reaction proceeds for a specified time (typically 30-120 seconds for DNA).

  • Capping: A solution of acetic anhydride (B1165640) and N-methylimidazole is used to acetylate any unreacted 5'-hydroxyl groups, preventing their participation in subsequent cycles.

  • Oxidation: A solution of iodine in tetrahydrofuran/water/pyridine is introduced to oxidize the phosphite triester to the more stable phosphate triester.

  • Washing: The solid support is washed with acetonitrile to remove residual reagents before initiating the next cycle.

Standard Deprotection and Cleavage of a DNA Oligonucleotide
  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).

  • Seal the vial tightly and heat at 55°C for 8-16 hours.

  • Cool the vial to room temperature and centrifuge to pellet the support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a centrifugal evaporator.

Deprotection of an RNA Oligonucleotide (TBDMS Chemistry)
  • Cleavage and Base Deprotection: Treat the solid support with a 3:1 mixture of concentrated ammonium hydroxide and ethanol (B145695) at 55°C for 1-2 hours.

  • Drying: Dry the resulting solution completely.

  • Silyl Group Removal: Resuspend the residue in a solution of 1M TBAF in THF and heat at 60°C for 6-12 hours.

  • Quenching and Precipitation: Quench the reaction with an appropriate buffer and precipitate the RNA using a salt and ethanol.

  • Purification: Purify the deprotected RNA oligonucleotide, typically by HPLC or PAGE.

Conclusion

The selection of protecting groups in oligonucleotide synthesis is a multifaceted decision that directly influences the efficiency, purity, and integrity of the final product. While standard protecting groups like DMT, Bz, and iBu are robust and well-established, the advent of "fast-deprotecting" groups such as Pac and Ac has enabled the synthesis of more complex and sensitive oligonucleotides. For RNA synthesis, the choice between TBDMS and TOM for 2'-hydroxyl protection involves a trade-off between established protocols and improved coupling efficiencies. By carefully considering the specific requirements of the target oligonucleotide and the available synthetic methodologies, researchers can optimize their protecting group strategy to achieve high-quality results.

References

Safety Operating Guide

Navigating the Disposal of 5-(t-Butyloxycarbonylmethoxy)uridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(t-Butyloxycarbonylmethoxy)uridine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

In the event of a spill, contain the area immediately. Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled substance. The contaminated absorbent material must then be collected in a sealed, properly labeled container for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow the standard protocol for hazardous chemical waste.

1. Waste Identification and Segregation:

  • Solid Waste: Collect solid this compound waste, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, do not dispose of it down the drain.[1][2] Collect it in a separate, compatible, and leak-proof hazardous waste container.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, store acids and bases separately, and keep oxidizing agents away from organic compounds.[3]

2. Waste Containment and Storage:

  • Container Requirements: Use containers that are chemically compatible with the waste and have a secure, tight-fitting lid.[1][4] The container should be in good condition, with no cracks or signs of deterioration.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3][5] This area should be away from heat sources and direct sunlight.[1]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3][5][6]

3. Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][7]

  • Arrange for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.[4]

Prohibited Disposal Methods:

  • Do not dispose of this compound down the sink or in the regular trash.[1][6]

  • Do not attempt to neutralize the chemical unless you are trained to do so and have a specific, validated protocol.

  • Do not evaporate the chemical as a method of disposal.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Waste Segregation & Containment cluster_2 Storage cluster_3 Disposal Generate Waste Generate Waste Collect Solid Waste Collect Solid Waste Generate Waste->Collect Solid Waste Solid Collect Liquid Waste Collect Liquid Waste Generate Waste->Collect Liquid Waste Liquid Segregate Waste Segregate Waste Collect Solid Waste->Segregate Waste Collect Liquid Waste->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in SAA Store in Satellite Accumulation Area Label Container->Store in SAA Contact EHS Contact Environmental Health & Safety Store in SAA->Contact EHS Waste Pickup Waste Pickup Contact EHS->Waste Pickup

Caption: Disposal Workflow for this compound.

This comprehensive guide provides a framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks and ensure a safe working environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed instructions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.